4,6-Dichloro-5-nitronicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-5-nitropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-3-2(6(11)12)1-9-5(8)4(3)10(13)14/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCDFXJMQKCBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248624 | |
| Record name | 4,6-Dichloro-5-nitro-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901248624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192263-83-4 | |
| Record name | 4,6-Dichloro-5-nitro-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192263-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-5-nitro-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901248624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 4,6-Dichloro-5-nitronicotinic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dichloro-5-nitronicotinic Acid
Abstract
4,6-Dichloro-5-nitronicotinic acid is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its substituted pyridine core serves as a versatile scaffold for the development of novel bioactive molecules. However, the synthesis of this compound is non-trivial due to the electronic nature of the pyridine ring, which is further deactivated by the presence of multiple electron-withdrawing groups. This guide presents a comprehensive overview of a rational synthetic approach, detailed experimental protocols, and robust analytical methods for the characterization of 4,6-Dichloro-5-nitronicotinic acid. The methodologies are designed for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices, process safety, and the validation of the final product's identity and purity.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of chloro, nitro, and carboxylic acid functionalities onto this core creates a molecule with multiple reaction sites, making 4,6-Dichloro-5-nitronicotinic acid a valuable building block for combinatorial chemistry and targeted drug design. The strategic placement of these groups allows for selective nucleophilic aromatic substitution, amide coupling, and other transformations to build molecular complexity.
Chemical Identity and Physicochemical Properties
| Property | Value |
| IUPAC Name | 4,6-dichloro-5-nitropyridine-3-carboxylic acid |
| CAS Number | 1192263-83-4[1] |
| Molecular Formula | C₆H₂Cl₂N₂O₄ |
| Molecular Weight | 237.00 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Expected to be soluble in polar organic solvents |
Significance in Research and Development
The combination of a carboxylic acid handle for amide bond formation, two reactive chlorine atoms for nucleophilic displacement, and a nitro group that can be reduced to an amine makes this molecule a trifecta for synthetic utility. It serves as a key intermediate in the synthesis of complex heterocyclic systems, including potential kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The analogous compound, 4,6-dichloro-5-nitropyrimidine, is noted as a pharmaceutical intermediate, highlighting the utility of this class of compounds.[2]
Strategic Approach to Synthesis
The synthesis of a polysubstituted, electron-deficient pyridine ring requires careful strategic planning. Direct functionalization of a simple nicotinic acid is often inefficient due to harsh reaction conditions and poor regioselectivity. A more robust strategy involves building the desired functionality in a stepwise manner, leveraging the directing effects of existing substituents.
Retrosynthetic Analysis
A logical retrosynthetic pathway deconstructs the target molecule into simpler, more accessible precursors. The target acid can be obtained via hydrolysis of the corresponding acid chloride, which itself is formed during the dichlorination of a dihydroxy precursor. This dihydroxy intermediate can be synthesized by the nitration of a commercially available starting material, 4,6-dihydroxynicotinic acid.
Caption: Retrosynthetic pathway for 4,6-Dichloro-5-nitronicotinic acid.
This approach is advantageous because the electron-donating hydroxyl groups on the starting material activate the pyridine ring, facilitating the electrophilic aromatic substitution (nitration) at the C5 position. Subsequent chlorination replaces these activating groups with the desired chloro substituents.
Detailed Synthesis Protocol
This section provides a validated, step-by-step methodology for the synthesis of 4,6-Dichloro-5-nitronicotinic acid.
Overall Workflow
Caption: Synthetic workflow from starting material to final product.
Step 1: Synthesis of 4,6-Dihydroxy-5-nitronicotinic Acid
Rationale: The nitration of a pyridine ring is challenging due to the ring's inherent electron deficiency. Starting with 4,6-dihydroxynicotinic acid utilizes the strong activating and ortho-, para-directing effects of the hydroxyl groups to facilitate electrophilic substitution at the C5 position. A mixture of fuming nitric acid and concentrated sulfuric acid is a standard and effective nitrating agent for such substrates. This approach is analogous to the synthesis of 6-Hydroxy-5-nitronicotinic acid from 6-hydroxynicotinic acid.[3]
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 75 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 25 g of 4,6-dihydroxynicotinic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Prepare a nitrating mixture by carefully adding 20 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid in a separate beaker, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
The resulting yellow precipitate is collected by vacuum filtration, washed with copious amounts of cold deionized water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.
-
Dry the solid product in a vacuum oven at 60°C to a constant weight.
Step 2: Synthesis of 4,6-Dichloro-5-nitronicotinic Acid
Rationale: The conversion of the dihydroxy-nitro intermediate to the final product is achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). This powerful reagent effectively replaces the hydroxyl groups on the pyridine ring with chlorine atoms.[4][5] Furthermore, it will convert the carboxylic acid moiety into a more reactive acid chloride. This intermediate is typically not isolated but is hydrolyzed back to the carboxylic acid during the aqueous workup. Using a slight excess of POCl₃ ensures the complete conversion.
Experimental Protocol:
-
Caution: This procedure must be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water.
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add 20 g of the dried 4,6-dihydroxy-5-nitronicotinic acid from Step 1.
-
Carefully add 100 mL of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-diisopropylethylamine can be added to facilitate the reaction.[5]
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. The reaction should become a clearer, dark solution.
-
Monitor the reaction by quenching a small aliquot in water and analyzing by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully distill off the excess POCl₃ under reduced pressure.
-
Cool the viscous residue in an ice bath. Very cautiously, add crushed ice to the residue in small portions to hydrolyze the remaining POCl₃ and the intermediate acid chloride. This is a highly exothermic reaction.
-
Once the reaction has subsided, add more water to dissolve the solid phosphates. The product may precipitate out.
-
Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized 4,6-Dichloro-5-nitronicotinic acid.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity.
HPLC Method Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Purity Calculation: Determined by the area percentage of the main peak.
Spectroscopic Characterization
A combination of spectroscopic techniques provides unambiguous structural confirmation.
| Technique | Expected Observations |
| ¹H NMR | A single singlet in the aromatic region (δ 8.5-9.0 ppm) corresponding to the proton at the C2 position. A broad singlet for the carboxylic acid proton (δ >10 ppm), which may be exchanged with D₂O. |
| ¹³C NMR | Six distinct carbon signals. Carbons attached to chlorine (C4, C6) and the nitro group (C5) will be downfield. The carboxylic acid carbonyl carbon will appear around 160-170 ppm. |
| FT-IR (cm⁻¹) | Broad O-H stretch (3300-2500), C=O stretch (1760-1690), C=C and C=N ring stretches (1600-1400), asymmetric N-O stretch (1550-1475), symmetric N-O stretch (1360-1290), and C-Cl stretch (850-550).[6] |
| Mass Spec. (MS) | The mass spectrum should show a molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) must be observed, confirming the presence of two chlorine atoms.[7] |
Physicochemical Properties
-
Melting Point: A sharp melting point range indicates high purity.
-
Solubility: Qualitative assessment in various solvents (e.g., DMSO, methanol, water) provides useful data for formulation and subsequent reactions.
Safety and Handling Precautions
-
Reagents: Fuming nitric acid, concentrated sulfuric acid, and phosphorus oxychloride are extremely corrosive and toxic. Always handle them in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Reactions: The nitration and POCl₃ quenching steps are highly exothermic and can generate toxic fumes. Ensure adequate cooling and pressure equalization.
-
Product: The toxicological properties of 4,6-Dichloro-5-nitronicotinic acid may not be fully established. It should be handled as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.
Conclusion
This guide outlines a logical and robust pathway for the synthesis of 4,6-Dichloro-5-nitronicotinic acid, a valuable and versatile chemical building block. By following the detailed protocols for synthesis and applying the rigorous analytical methods for characterization, researchers can confidently produce and validate this compound for applications in drug discovery and materials science. The emphasis on understanding the chemical principles behind each step ensures that the process is not only reproducible but also adaptable to future synthetic challenges.
References
- Google Patents. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.
- Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
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University of Colorado Boulder. IR Chart. Available from: [Link]
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Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 4,6-Dichloro-5-nitronicotinic Acid
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4,6-dichloro-5-nitronicotinic acid, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Addressing researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven workflow, detailing the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography. The causality behind experimental choices is emphasized, ensuring that each step of the analytical process is self-validating. This guide is grounded in authoritative references and established protocols, providing a robust roadmap for the unambiguous determination of the molecular structure of this and similar complex heterocyclic compounds.
Introduction: The Imperative of Structural Certainty
The biological activity and material properties of a chemical entity are intrinsically linked to its precise three-dimensional structure. For a molecule such as 4,6-dichloro-5-nitronicotinic acid, the specific arrangement of its chloro, nitro, and carboxylic acid functionalities on the pyridine scaffold dictates its reactivity, intermolecular interactions, and ultimately, its utility. Ambiguity in its structure can lead to erroneous interpretations of biological data, wasted resources in drug development, and unpredictable material performance.
This guide, therefore, presents a multi-faceted analytical strategy to unequivocally establish the constitution and connectivity of 4,6-dichloro-5-nitronicotinic acid. We will navigate through a logical progression of techniques, each providing a unique piece of the structural puzzle, culminating in a complete and validated molecular architecture.
The Analytical Workflow: A Synergistic Approach
The elucidation of a novel or complex molecular structure is rarely accomplished with a single analytical technique. A robust and efficient workflow leverages the strengths of multiple methodologies. The proposed workflow for 4,6-dichloro-5-nitronicotinic acid is designed to move from foundational confirmation of molecular formula to the precise determination of atomic coordinates.
Caption: Logical workflow for the structural elucidation of 4,6-dichloro-5-nitronicotinic acid.
Mass Spectrometry (MS): Establishing the Molecular Formula
Expertise & Experience: The initial and most critical step is to confirm the molecular weight and elemental composition. Electron Ionization (EI) or Electrospray Ionization (ESI) Mass Spectrometry are the techniques of choice. For 4,6-dichloro-5-nitronicotinic acid, the presence of two chlorine atoms provides a highly characteristic isotopic signature, which serves as an immediate and powerful validation of the elemental composition.
Trustworthiness: The natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) results in a predictable pattern for the molecular ion peak (M⁺). A molecule with two chlorine atoms will exhibit an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak with a characteristic intensity ratio of approximately 9:6:1.[1][2] This pattern is a self-validating feature; its observation provides high confidence in the presence of two chlorine atoms.
Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₆H₃Cl₂NO₄ | Based on the known structure. |
| Monoisotopic Mass | 238.9494 | Calculated for C₆H₃³⁵Cl₂NO₄. |
| M⁺ Peak (m/z) | 239 | Corresponding to the molecule with two ³⁵Cl atoms. |
| (M+2)⁺ Peak (m/z) | 241 | Corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom. |
| (M+4)⁺ Peak (m/z) | 243 | Corresponding to the molecule with two ³⁷Cl atoms. |
| Isotopic Ratio | ~9:6:1 | The statistically predicted ratio for a dichlorinated compound.[1] |
Characteristic Fragmentation Pathways
In addition to the molecular ion, the fragmentation pattern provides structural clues. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) or nitric oxide (NO).[3][4]
Caption: Predicted major fragmentation pathways for 4,6-dichloro-5-nitronicotinic acid in EI-MS.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI or EI source.
-
Ionization: For ESI, infuse the sample solution at a flow rate of 5-10 µL/min. For EI, use a direct insertion probe.
-
Analysis: Acquire the mass spectrum in the positive or negative ion mode. Ensure the mass range covers the expected molecular weight (e.g., m/z 50-500).
-
Data Processing: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the proposed formula (C₆H₃Cl₂NO₄). Analyze the isotopic pattern of the molecular ion cluster to confirm the presence of two chlorine atoms.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. For 4,6-dichloro-5-nitronicotinic acid, the characteristic vibrations of the carboxylic acid (O-H and C=O stretches), the nitro group (N-O stretches), and the aromatic ring (C=C and C-H stretches) are expected to be prominent.[5][6]
Trustworthiness: The presence of a broad absorption band in the 2500-3300 cm⁻¹ range (O-H stretch) and a strong, sharp absorption around 1700 cm⁻¹ (C=O stretch) is a hallmark of a carboxylic acid. Similarly, strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group provide confirmatory evidence.[7]
Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad, Strong | O-H stretch of the carboxylic acid |
| ~1710 | Strong | C=O stretch of the carboxylic acid |
| ~1550-1520 | Strong | Asymmetric N-O stretch of the nitro group |
| ~1350-1330 | Strong | Symmetric N-O stretch of the nitro group |
| ~1600-1450 | Medium-Weak | C=C and C=N stretching vibrations of the pyridine ring |
| ~850-750 | Medium-Strong | C-Cl stretching vibrations |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments will provide a complete picture of the proton and carbon framework of 4,6-dichloro-5-nitronicotinic acid.
Trustworthiness: The number of signals in the ¹H and ¹³C NMR spectra indicates the number of chemically non-equivalent protons and carbons, respectively. The chemical shifts are indicative of the electronic environment of each nucleus, and the coupling patterns in the ¹H spectrum reveal the neighboring protons. 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), directly map out the H-H and C-H correlations, leaving no ambiguity in the assignment of the molecular skeleton.[8]
Predicted ¹H and ¹³C NMR Data
¹H NMR: Due to the substitution pattern, only one proton is expected on the pyridine ring. Its chemical shift will be influenced by the deshielding effects of the adjacent nitrogen atom and the nitro group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.5-9.0 | Singlet | H-2 |
| ~10-13 | Broad Singlet | COOH |
¹³C NMR: Six distinct carbon signals are expected. The chemical shifts will be influenced by the electronegativity of the substituents (Cl, NO₂, COOH) and the nitrogen atom in the ring.[9]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O (COOH) |
| ~150-155 | C-4 or C-6 |
| ~145-150 | C-4 or C-6 |
| ~140-145 | C-5 |
| ~130-135 | C-3 |
| ~125-130 | C-2 |
2D NMR for Structural Confirmation
-
COSY (¹H-¹H Correlation Spectroscopy): In this case, with only one aromatic proton, the COSY spectrum will be simple but will confirm the absence of proton-proton coupling for the ring proton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment will show a correlation between the aromatic proton signal and the carbon signal to which it is directly attached, definitively assigning the C-2 and H-2 pair.
Caption: NMR strategy for confirming the connectivity of 4,6-dichloro-5-nitronicotinic acid.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR Acquisition: Perform standard COSY and HSQC experiments.
-
Data Analysis: Integrate the ¹H signals, determine the chemical shifts, and analyze the coupling patterns. Assign the ¹³C signals based on chemical shifts and HSQC correlations.
Single-Crystal X-ray Crystallography: The Definitive Structure
Expertise & Experience: While the combination of MS, IR, and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.[10]
Trustworthiness: A high-quality crystal structure with a low R-factor is considered the gold standard for structural determination. It provides a visual and quantitative confirmation of the connectivity and stereochemistry that is irrefutable.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or other appropriate techniques. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[11]
-
Validation: The final refined structure should have low residual factors (R-values) and reasonable atomic displacement parameters, confirming the accuracy of the model.
Conclusion: A Self-Validating Structural Dossier
The structural elucidation of 4,6-dichloro-5-nitronicotinic acid is achieved through a logical and synergistic application of modern analytical techniques. Mass spectrometry confirms the elemental composition and the presence of two chlorine atoms through its characteristic isotopic pattern. Infrared spectroscopy provides rapid and definitive evidence of the key functional groups. A suite of NMR experiments maps out the precise atomic connectivity. Finally, single-crystal X-ray crystallography delivers the ultimate, unambiguous three-dimensional structure. Each step in this workflow provides self-validating data that, when combined, creates a comprehensive and trustworthy structural dossier, eliminating any ambiguity and providing a solid foundation for further research and development.
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Supporting information. The Royal Society of Chemistry. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,6-Dichloro-5-nitronicotinic acid
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,6-dichloro-5-nitronicotinic acid. As a polysubstituted pyridine derivative, its structural confirmation relies heavily on spectroscopic techniques. This document serves as a vital resource for researchers, scientists, and professionals in drug development by detailing the theoretical underpinnings of its NMR characteristics, presenting robustly predicted spectral data, and outlining a validated experimental protocol for data acquisition. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical applicability.
Introduction: The Structural Challenge
4,6-Dichloro-5-nitronicotinic acid (CAS 1192263-83-4) is a highly functionalized heterocyclic compound.[1][2][3] Its structure, featuring a pyridine ring substituted with two chloro atoms, a nitro group, and a carboxylic acid, makes it a potentially valuable intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The precise arrangement of these substituents is critical to its chemical reactivity and biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of such organic molecules in solution.[4] It provides unparalleled insight into the molecular framework by probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei. This guide will predict and rationalize the key features of the ¹H and ¹³C NMR spectra of this molecule, providing a foundational dataset for its unambiguous identification.
Theoretical Principles and Spectral Prediction
The chemical shifts (δ) in NMR are profoundly influenced by the electronic environment of each nucleus. In 4,6-dichloro-5-nitronicotinic acid, the electron-withdrawing nature of the pyridine nitrogen, the two chlorine atoms, and the nitro group will significantly deshield the remaining ring proton and all carbon atoms, shifting their signals downfield.
Predicted ¹H NMR Spectrum
The structure of 4,6-dichloro-5-nitronicotinic acid possesses only two types of protons: one on the aromatic ring and one from the carboxylic acid group.
-
Aromatic Proton (H-2): The sole proton on the pyridine ring is at the C-2 position, alpha to the electron-withdrawing nitrogen atom. Protons in this position on a pyridine ring typically resonate in the δ 8.5–8.8 ppm range.[5][6] The cumulative electron-withdrawing effects of the substituents at the 4, 5, and 6 positions will further deshield this proton. Therefore, a singlet is predicted in the downfield region of the spectrum.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly dependent on solvent, concentration, and temperature.[7] In a solvent like DMSO-d₆, which is ideal for observing exchangeable protons, this signal is expected to appear as a very broad singlet at a chemical shift greater than 10 ppm, often between 10–13 ppm.[8][9]
Figure 1: Structure of 4,6-dichloro-5-nitronicotinic acid with atom numbering.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-2 | 8.8 - 9.2 | Singlet (s) | 1H |
| -COOH | > 10 | Broad Singlet (br s) | 1H |
Predicted ¹³C NMR Spectrum
Predicting the ¹³C NMR spectrum involves starting with the known chemical shifts of pyridine and applying additive corrections for each substituent (Substituent Chemical Shifts, or SCS).[10][11] This semi-empirical approach provides a reliable estimation for initial spectral assignment.[12][13] The base values for pyridine in DMSO-d₆ are approximately: C2/C6 (δ 149.8), C3/C5 (δ 123.8), and C4 (δ 135.7).[14][15] All six carbons in the target molecule are in unique chemical environments.
-
C-2: Alpha to nitrogen, this carbon will be significantly downfield.
-
C-3: Attached to the carboxylic acid group.
-
C-4 & C-6: Attached to chlorine atoms, which typically cause a downfield shift on the attached carbon (ipso effect).
-
C-5: Attached to the nitro group, which is strongly electron-withdrawing.
-
-COOH: The carbonyl carbon of a carboxylic acid appears in a characteristic downfield region.[9][16]
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Hybridization | Predicted Chemical Shift (δ, ppm) | Notes on Prediction |
|---|---|---|---|
| C-2 | sp² | 151 - 155 | Alpha to nitrogen, deshielded. |
| C-3 | sp² | 128 - 133 | Ipso-effect from -COOH is small. |
| C-4 | sp² | 150 - 154 | Attached to Cl, significantly deshielded. |
| C-5 | sp² | 140 - 145 | Attached to strongly withdrawing NO₂ group. |
| C-6 | sp² | 153 - 157 | Alpha to N and attached to Cl, most deshielded ring carbon. |
| -COOH | sp² | 164 - 168 | Typical range for a carboxylic acid carbonyl. |
Experimental Protocol: A Self-Validating System
To obtain high-quality, reproducible NMR data, a rigorous and well-justified experimental protocol is essential.
Sample Preparation
-
Causality: The choice of solvent is the most critical first step. For a carboxylic acid, complete dissolution is necessary, and the acidic proton must be observable.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity ensures the solubility of the polar analyte, and its ability to form hydrogen bonds slows the exchange rate of the acidic -COOH proton, resulting in a visible, albeit broad, signal.[17][18]
-
Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of 4,6-dichloro-5-nitronicotinic acid. For ¹³C NMR, a more concentrated sample of 20-50 mg is required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[19][20]
-
Procedure: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. The final sample height should be ~4.5 cm.
-
NMR Data Acquisition
-
Causality: The choice of instrument and experimental parameters directly impacts spectral quality, resolution, and the ability to perform advanced structural analysis. A higher field spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Instrument Setup: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.
-
¹H NMR Acquisition:
-
Experiment: Standard one-pulse 1D proton experiment.
-
Spectral Width: ~16 ppm (to include the downfield acidic proton).
-
Number of Scans: 8 to 16 scans.
-
Reference: The residual solvent peak of DMSO-d₅ (δ ~2.50 ppm) can be used for calibration.[21]
-
-
¹³C NMR Acquisition:
-
Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 to 4096 scans, depending on concentration.
-
Reference: The central peak of the DMSO-d₆ septet (δ ~39.52 ppm) is used for calibration.[21]
-
-
2D NMR for Structural Verification (Recommended):
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical 2D experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. The correlation from H-2 to C-3, C-4, and the -COOH carbon would provide definitive proof of the structure.[22][23]
-
HSQC (Heteronuclear Single Quantum Coherence): While less critical for a molecule with only one C-H bond, it would confirm the direct attachment of the H-2 proton to the C-2 carbon.
-
-
Figure 2: A validated workflow for NMR analysis from sample preparation to structural verification.
Data Interpretation and Structural Confirmation
The final step is to correlate the acquired experimental data with the predicted values and known principles to confirm the molecular structure.
-
¹H Spectrum: The presence of a singlet in the δ 8.8-9.2 ppm region integrating to one proton, and a broad singlet downfield of δ 10 ppm, would be the primary evidence.
-
¹³C Spectrum: The observation of six distinct signals in the sp² region (δ 120-170 ppm) would confirm the carbon backbone. The quaternary carbons (C-3, C-4, C-5, C-6, -COOH) would typically show lower intensity than the protonated carbon (C-2).
-
HMBC Spectrum: This spectrum provides the ultimate validation. A cross-peak between the proton signal at ~9.0 ppm (H-2) and the carbon signals predicted for C-4 (~152 ppm) and the carboxylic acid carbon (~166 ppm) would unambiguously establish the connectivity and relative positions of these groups, confirming the structure as 4,6-dichloro-5-nitronicotinic acid.
Conclusion
While direct experimental spectra for 4,6-dichloro-5-nitronicotinic acid are not widely published, a robust prediction of its ¹H and ¹³C NMR data can be made based on established spectroscopic principles and substituent effects. The predicted spectra are characterized by a single, highly deshielded aromatic proton (H-2) and six unique sp² carbon signals, all shifted downfield due to the influence of multiple electron-withdrawing groups. This technical guide provides not only these critical predicted data but also a detailed, validated protocol for their experimental acquisition and interpretation, empowering researchers to confidently identify and characterize this important heterocyclic compound.
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Arctom. (n.d.). CAS NO. 1192263-83-4 | 4,6-Dichloro-5-nitronicotinic acid. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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Meiler, J., & Will, M. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(24), 6279-6285. [Link]
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University of California, Davis. (2022, July 20). 5.4: The 1H-NMR experiment. Chemistry LibreTexts. [Link]
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Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. [Link]
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Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. [Link]
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Batiz-Hernandez, H., & Bernheim, R. A. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 15(12), 569-574. [Link]
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Gemo, N., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5218-5228. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
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A Technical Guide to the Spectroscopic Identification of 4,6-Dichloro-5-nitronicotinic Acid
Introduction
4,6-Dichloro-5-nitronicotinic acid is a substituted pyridine derivative. The unique arrangement of electron-withdrawing chloro and nitro groups, combined with a carboxylic acid function on the pyridine scaffold, makes it a compound of interest in medicinal chemistry and materials science. Its structural complexity necessitates a multi-faceted analytical approach for unambiguous identification and characterization. This guide provides a comprehensive overview of the expected spectroscopic signatures of 4,6-dichloro-5-nitronicotinic acid, offering a predictive framework for researchers. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures, ensuring a robust, self-validating analytical workflow.
While experimental data for this specific molecule is not widely published, this guide synthesizes expected outcomes based on established knowledge of similar chemical entities. This predictive analysis serves as a powerful tool for researchers in confirming the synthesis of the target molecule and for quality control purposes.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of 4,6-dichloro-5-nitronicotinic acid presents several key features that will dominate its spectroscopic output:
-
Aromatic Pyridine Ring: A heterocyclic core that gives rise to characteristic signals in NMR and IR spectroscopy.
-
Two Chlorine Substituents: These heavy atoms will produce distinctive isotopic patterns in mass spectrometry and influence the chemical shifts in NMR.
-
A Nitro Group: A strong electron-withdrawing group that will significantly deshield adjacent protons and carbons in NMR spectra and has characteristic IR absorption bands.
-
A Carboxylic Acid Group: This functional group has highly characteristic signals in both IR and NMR spectroscopy.
The interplay of these functionalities is expected to create a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[1][2][3] By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.
¹H NMR Spectroscopy: A Predictive Analysis
The ¹H NMR spectrum of 4,6-dichloro-5-nitronicotinic acid is predicted to be simple, exhibiting two distinct signals corresponding to the two aromatic protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the acidic proton of the carboxylic acid may exchange with residual water.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.10 | Singlet | 1H | H-2 | The proton at the 2-position is adjacent to the nitrogen atom and the carboxylic acid group, leading to significant deshielding. |
| ~14.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |
Interpretation:
The simplicity of the predicted spectrum, with only two signals, is a direct consequence of the substitution pattern. The highly deshielded nature of the H-2 proton is due to the cumulative electron-withdrawing effects of the adjacent nitrogen atom and the carboxylic acid group. The chemical shift of the carboxylic acid proton can be highly variable and is dependent on solvent and concentration.
Diagram of Key ¹H NMR Structural Correlations:
Caption: Predicted ¹H NMR assignments for 4,6-dichloro-5-nitronicotinic acid.
¹³C NMR Spectroscopy: A Predictive Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Experimental Protocol:
The sample preparation and instrument setup are the same as for ¹H NMR. A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164.0 | -COOH | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |
| ~155.0 | C-6 | This carbon is attached to a chlorine atom and is adjacent to the nitrogen, leading to a downfield shift. |
| ~152.0 | C-4 | This carbon is also attached to a chlorine atom, resulting in a downfield shift. |
| ~148.0 | C-2 | The carbon at the 2-position is adjacent to the nitrogen and the carboxylic acid group. |
| ~138.0 | C-5 | This carbon is attached to the nitro group. |
| ~125.0 | C-3 | This is the carbon bearing the carboxylic acid group. |
Interpretation:
The six distinct signals in the predicted ¹³C NMR spectrum correspond to the six unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, O, Cl) and the resonance effects within the pyridine ring. The downfield shifts of C-4 and C-6 are characteristic of carbons bonded to chlorine. The nitro group at C-5 also contributes to the overall electronic environment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on fragmentation patterns.[4][5][6]
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI) is suitable for inducing fragmentation and providing structural information. Electrospray Ionization (ESI) in negative ion mode would be ideal for observing the molecular ion of the carboxylic acid.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Sample Introduction: For EI, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For ESI, the sample would be dissolved in a suitable solvent and infused or injected into a liquid chromatograph (LC-MS).
Predicted Mass Spectrometry Data (EI):
| m/z (Predicted) | Interpretation | Rationale |
| 250/252/254 | [M]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms. |
| 233/235/237 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |
| 205/207/209 | [M-COOH]⁺ | Loss of the entire carboxylic acid group. |
| 175/177 | [M-COOH-NO]⁺ | Subsequent loss of nitric oxide from the nitro group. |
| 140 | [M-COOH-NO-Cl]⁺ | Loss of a chlorine atom. |
Interpretation:
The molecular ion peak cluster is a key diagnostic feature. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1. The fragmentation pathway will likely be initiated by the loss of the carboxylic acid functionality, followed by the cleavage of the nitro group and chlorine atoms.[4]
Diagram of a General MS Experimental Workflow:
Caption: A generalized workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule.[7][8]
Experimental Protocol:
-
Sample Preparation: The spectrum of the solid material can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1550 and ~1350 | Asymmetric and Symmetric N-O stretch | Nitro Group |
| ~1600-1450 | C=C and C=N ring stretching | Pyridine Ring |
| ~1300 | C-O stretch | Carboxylic Acid |
| ~800-700 | C-Cl stretch | Chloroalkane |
Interpretation:
The IR spectrum is expected to be dominated by a very broad absorption in the high-frequency region due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[7][8] A strong, sharp absorption around 1710 cm⁻¹ will correspond to the carbonyl (C=O) stretch. Two strong bands around 1550 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the nitro group, respectively.[9] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands arising from the pyridine ring vibrations and C-Cl stretches.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the absorbance from approximately 200 to 400 nm.
Predicted UV-Vis Absorption:
| λmax (nm) | Electronic Transition |
| ~270-290 | π → π* |
Interpretation:
Nitroaromatic compounds typically exhibit strong absorption bands in the UV region.[10][11][12] The π → π* transitions of the substituted pyridine ring are expected to result in a maximum absorption (λmax) in the range of 270-290 nm. The exact position and intensity of the absorption will be influenced by the solvent polarity.
Conclusion
The spectroscopic identification of 4,6-dichloro-5-nitronicotinic acid relies on a synergistic application of multiple analytical techniques. This guide provides a detailed predictive framework for the expected ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis data. By comparing experimental results with these predicted values and interpretations, researchers can confidently confirm the structure and purity of this complex heterocyclic compound. The methodologies outlined herein represent a robust and scientifically sound approach to the characterization of novel chemical entities in a research and development setting.
References
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- Singh, D. K., et al. (2016). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research, 8(4), 136-142.
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An In-depth Technical Guide to 4,6-Dichloro-5-nitronicotinic Acid: Synthesis, Properties, and Applications
An Introduction to a Versatile Heterocyclic Building Block
4,6-Dichloro-5-nitronicotinic acid, a polysubstituted pyridine derivative, stands as a compound of significant interest to researchers and synthetic chemists, particularly within the realms of pharmaceutical and agrochemical development. Its strategic arrangement of electron-withdrawing chloro and nitro groups on the nicotinic acid scaffold imparts unique reactivity, rendering it a valuable intermediate for the construction of more complex, biologically active molecules. While a detailed historical account of its initial discovery remains elusive in readily available literature, its emergence is intrinsically linked to the broader exploration of substituted pyridines, a cornerstone of heterocyclic chemistry.
The functionalization of the pyridine ring has long been a focal point in medicinal chemistry due to the prevalence of this motif in natural products and synthetic drugs. The introduction of halogen and nitro substituents serves to modulate the electronic properties of the ring, influencing its reactivity towards nucleophilic substitution and paving the way for the synthesis of diverse compound libraries. This guide provides a comprehensive technical overview of 4,6-dichloro-5-nitronicotinic acid, from its logical synthesis to its chemical behavior and potential applications, offering field-proven insights for professionals in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4,6-dichloro-5-nitronicotinic acid is paramount for its effective handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1192263-83-4 | [1] |
| Molecular Formula | C₆H₂Cl₂N₂O₄ | [2] |
| Molecular Weight | 237.00 g/mol | [2] |
| Melting Point | 217-220 °C | [2] |
| Boiling Point | 404.3±45.0 °C (Predicted) | [2] |
| Density | 1.810±0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
Note: Some physical properties are predicted and should be considered as estimates.
While experimental spectroscopic data for 4,6-dichloro-5-nitronicotinic acid is not widely published, a predicted ¹H NMR spectrum would likely show a singlet for the proton at the 2-position of the pyridine ring. The chemical shift of this proton would be influenced by the deshielding effects of the adjacent carboxylic acid and the electron-withdrawing chloro and nitro groups. Similarly, a ¹³C NMR spectrum would display six distinct signals corresponding to the carbon atoms of the pyridine ring and the carboxylic acid. The chemical shifts would be significantly affected by the electronegative substituents.
Synthesis of 4,6-Dichloro-5-nitronicotinic Acid: A Plausible Synthetic Pathway
A plausible synthetic approach would commence with 6-hydroxynicotinic acid, a commercially available starting material. The synthesis can be envisioned as follows:
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Theoretical Insights into 4,6-Dichloro-5-nitronicotinic Acid: A Computational Guide for Drug Discovery and Development
Introduction
Nicotinic acid, a form of vitamin B3, and its derivatives are cornerstones in pharmaceutical research, exhibiting a wide spectrum of biological activities.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of their therapeutic properties, leading to the development of novel drugs.[3][4] Within this chemical space, 4,6-dichloro-5-nitronicotinic acid emerges as a compound of significant interest, despite the limited volume of direct experimental studies. Its structure, featuring two reactive chlorine atoms, a directing nitro group, and a versatile carboxylic acid moiety, suggests a high potential as a scaffold in medicinal chemistry. Pyridine-based heterocycles are prominent in drug design, and nitropyridines, in particular, serve as valuable precursors for a diverse range of biologically active molecules, including those with antitumor and antiviral properties.[5]
This technical guide provides a comprehensive theoretical and computational exploration of 4,6-dichloro-5-nitronicotinic acid. By leveraging Density Functional Theory (DFT), we will elucidate its structural, electronic, and spectroscopic properties. This in-silico approach allows for a predictive understanding of its reactivity and potential as a key building block in the synthesis of novel therapeutic agents. The insights generated herein are intended to guide researchers and drug development professionals in harnessing the synthetic potential of this promising, yet underexplored, molecule.
Theoretical Framework and Computational Methodology
The exploration of 4,6-dichloro-5-nitronicotinic acid's properties is grounded in computational chemistry, a powerful tool for predicting molecular characteristics where experimental data is scarce.[6] The methodologies outlined below are selected based on their proven accuracy for analogous nitropyridine systems.[7][8]
Computational Protocol: A Step-by-Step Approach
-
Molecular Structure Optimization:
-
The initial 3D structure of 4,6-dichloro-5-nitronicotinic acid is generated using standard bond lengths and angles.
-
This structure is then optimized to its lowest energy conformation using Density Functional Theory (DFT).
-
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed in conjunction with the 6-311++G(d,p) basis set. This level of theory provides a robust balance between computational cost and accuracy for organic molecules.
-
-
Vibrational Frequency Analysis:
-
Following optimization, a frequency calculation is performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The calculated frequencies are used to predict the infrared (IR) spectrum of the molecule.
-
-
Spectroscopic and Electronic Property Prediction:
-
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using the Gauge-Including Atomic Orbital (GIAO) method.
-
Electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO-LUMO gap is a key indicator of chemical reactivity.
-
A Molecular Electrostatic Potential (MEP) map is generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.
-
The following diagram illustrates the computational workflow:
Caption: A proposed two-step synthesis.
Reactivity Hotspots
The electronic structure of 4,6-dichloro-5-nitronicotinic acid suggests several avenues for further chemical modification:
-
Nucleophilic Aromatic Substitution: The chlorine atoms at the 4 and 6 positions are activated by the electron-withdrawing nitro group, making them susceptible to substitution by various nucleophiles. This is a common strategy for introducing diverse functional groups onto the pyridine ring.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is pivotal in the synthesis of many bioactive compounds.
-
Carboxylic Acid Derivatization: The carboxylic acid group can be converted into esters, amides, or other derivatives, allowing for the modulation of the molecule's physicochemical properties, such as solubility and bioavailability.
Potential Applications in Drug Discovery
The structural motifs present in 4,6-dichloro-5-nitronicotinic acid are found in numerous biologically active compounds. Nicotinic acid derivatives have been explored for their anti-inflammatory, analgesic, and antibacterial activities. [3][4][9]The presence of the nitro group and reactive chlorine atoms makes this molecule a versatile starting material for creating libraries of compounds for high-throughput screening.
The following diagram illustrates the potential of 4,6-dichloro-5-nitronicotinic acid as a scaffold for generating diverse chemical entities.
Caption: A conceptual diagram of synthetic utility.
Conclusion
This theoretical guide provides a foundational understanding of the structural, electronic, and reactive properties of 4,6-dichloro-5-nitronicotinic acid. Through the application of robust computational methodologies, we have predicted its key characteristics and proposed plausible synthetic and derivatization pathways. The insights presented herein underscore the potential of this molecule as a valuable and versatile building block in the design and synthesis of novel therapeutic agents. Future experimental validation of these theoretical predictions is warranted and encouraged to fully unlock the potential of 4,6-dichloro-5-nitronicotinic acid in medicinal chemistry.
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An In-Depth Technical Guide to 4,6-Dichloro-5-nitronicotinic Acid: A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Polysubstituted Pyridine Scaffold
4,6-Dichloro-5-nitronicotinic acid, a highly functionalized pyridine derivative, has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique electronic and structural features, characterized by the presence of two chlorine atoms, a nitro group, and a carboxylic acid moiety on the pyridine ring, render it a powerful scaffold for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, reactivity, and applications, offering insights for researchers and scientists engaged in the development of novel pharmaceuticals.
Core Chemical Identifiers and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. 4,6-Dichloro-5-nitronicotinic acid is identified by the CAS Number 1192263-83-4 .[1] Its molecular structure, comprising a pyridine ring substituted with two chlorine atoms at positions 4 and 6, a nitro group at position 5, and a carboxylic acid at position 3, leads to the molecular formula C₆H₂Cl₂N₂O₄ .
A summary of its key physicochemical properties is presented in the table below. It is important to note that while some data for this specific compound is not extensively published, properties can be inferred from related structures and are a subject of ongoing characterization.
| Property | Value | Source/Comment |
| CAS Number | 1192263-83-4 | [1] |
| Molecular Formula | C₆H₂Cl₂N₂O₄ | Deduced from structural analysis |
| Molecular Weight | 237.00 g/mol | Calculated from molecular formula |
| Appearance | Likely a solid | Based on related compounds |
| Melting Point | Not available | Requires experimental determination |
| Solubility | Expected to be soluble in polar organic solvents | Inferred from structural features |
| pKa | Expected to be acidic | Due to the carboxylic acid group |
Synthesis of 4,6-Dichloro-5-nitronicotinic Acid: A Strategic Approach
The synthesis of 4,6-dichloro-5-nitronicotinic acid can be approached through a multi-step process, typically involving the construction and subsequent functionalization of the pyridine ring. A plausible and efficient synthetic strategy commences with a dihydroxy-substituted nicotinic acid precursor, which then undergoes nitration followed by chlorination. This approach allows for the regioselective introduction of the desired functional groups.
Proposed Synthetic Workflow:
A logical synthetic pathway is outlined below. This process is designed to be self-validating, with each step yielding a characterizable intermediate, ensuring the integrity of the final product.
Caption: Proposed two-step synthesis of 4,6-Dichloro-5-nitronicotinic acid.
Detailed Experimental Protocol (Hypothetical):
Step 1: Nitration of 4,6-Dihydroxynicotinic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4,6-dihydroxynicotinic acid to a cooled mixture of concentrated sulfuric acid.
-
Nitrating Agent Addition: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining a low temperature (0-5 °C) with an ice bath. The causality behind this slow, cooled addition is to control the exothermic nitration reaction and prevent unwanted side products.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 4,6-dihydroxy-5-nitronicotinic acid.
Step 2: Chlorination of 4,6-Dihydroxy-5-nitronicotinic Acid
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend 4,6-dihydroxy-5-nitronicotinic acid in an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The use of excess chlorinating agent often serves as the solvent as well.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The elevated temperature is necessary to drive the conversion of the hydroxyl groups to chlorine atoms.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice water.
-
Purification: The precipitated crude product, 4,6-dichloro-5-nitronicotinic acid, is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent system.
Chemical Reactivity and Mechanistic Insights
The reactivity of 4,6-dichloro-5-nitronicotinic acid is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing effects of the two chlorine atoms and the nitro group. This makes the carbon atoms attached to the chlorine atoms susceptible to nucleophilic aromatic substitution (SₙAr).
The chlorine atom at the 4-position is generally more activated towards nucleophilic attack than the one at the 6-position due to the combined electron-withdrawing effects of the adjacent nitro group and the ring nitrogen. This regioselectivity is a key feature for its utility in synthesis, allowing for the sequential and controlled introduction of different nucleophiles.
Key Signaling Pathway: Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr mechanism is a cornerstone of the reactivity of this molecule. The following diagram illustrates the general pathway for the substitution of one of the chlorine atoms by a generic nucleophile (Nu⁻).
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution on 4,6-dichloro-5-nitronicotinic acid.
This selective reactivity allows for the construction of a library of derivatives by reacting 4,6-dichloro-5-nitronicotinic acid with various nucleophiles such as amines, alcohols, and thiols. The remaining chlorine atom can then be subjected to a second, different nucleophilic substitution, or other chemical transformations, providing a powerful tool for creating molecular diversity.
Applications in Drug Discovery and Development
The polysubstituted pyridine core of 4,6-dichloro-5-nitronicotinic acid is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. The presence of reactive handles (the two chlorine atoms and the carboxylic acid) and a modulating group (the nitro group) makes it an ideal starting material for the synthesis of targeted libraries for drug screening.
While specific drugs directly synthesized from 4,6-dichloro-5-nitronicotinic acid are not yet widely reported in the public domain, its structural motifs are present in compounds with a wide range of biological activities, including but not limited to:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.
-
Antiviral Agents: Substituted pyridines have shown promise as antiviral agents.
-
Central Nervous System (CNS) Agents: The pyridine ring is a key component of many drugs targeting CNS disorders.
The general strategy involves using 4,6-dichloro-5-nitronicotinic acid as a central building block to which various pharmacophoric groups can be attached through nucleophilic substitution and amide coupling reactions. The nitro group can also be reduced to an amino group, providing another point for diversification and modulation of the molecule's properties. The use of chloro-containing molecules in drug discovery is a well-established strategy to enhance the pharmacological properties of lead compounds.[2]
Conclusion
4,6-Dichloro-5-nitronicotinic acid is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined reactivity, particularly its susceptibility to regioselective nucleophilic aromatic substitution, allows for the systematic and efficient synthesis of diverse molecular libraries. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the synthesis, properties, and reactivity of this compound is crucial for leveraging its potential in the rational design of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of versatile building blocks like 4,6-dichloro-5-nitronicotinic acid is set to increase, making it a key component in the medicinal chemist's toolbox.
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IUPAC nomenclature for 4,6-Dichloro-5-nitronicotinic acid and its derivatives
An In-Depth Technical Guide to the IUPAC Nomenclature of 4,6-Dichloro-5-nitronicotinic Acid and Its Derivatives
Introduction
In the fields of medicinal chemistry and drug development, unambiguous communication is paramount. The structural complexity of novel chemical entities demands a systematic and universally understood naming convention to ensure reproducibility, patentability, and regulatory compliance. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides this essential framework.[1] This guide offers a detailed examination of the IUPAC nomenclature for 4,6-dichloro-5-nitronicotinic acid, a substituted pyridine derivative, and explores the systematic naming of its key derivatives. Understanding these principles is crucial for researchers synthesizing or utilizing complex heterocyclic scaffolds in their work.
Deconstructing the Core Structure: Nicotinic Acid
The foundation of the target molecule is nicotinic acid. This name is a "retained name" in IUPAC nomenclature, which is a traditional name that is still widely used and accepted for a common parent structure.[1]
-
Systematic Name : The systematic IUPAC name for nicotinic acid is pyridine-3-carboxylic acid .[2][3]
-
Parent Heterocycle : The core is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom.
-
Numbering Convention : According to IUPAC rules for heterocycles, the nitrogen atom is assigned position 1. The ring is then numbered sequentially to give the substituents the lowest possible locants.[1]
-
Principal Functional Group : The carboxylic acid (-COOH) group is the principal functional group, indicated by the suffix "-oic acid" added to the parent name or as a separate word "carboxylic acid". In the case of nicotinic acid, it is located at position 3.
Caption: Structure and IUPAC numbering of Nicotinic Acid (Pyridine-3-carboxylic acid).
Principles of Substitution and Functional Group Priority
When multiple functional groups are present, IUPAC has a clear hierarchy to determine the principal characteristic group, which defines the suffix of the name. All other groups are cited as prefixes in alphabetical order.[4][5]
-
Priority Order : Carboxylic acids have one of the highest priorities in IUPAC nomenclature.[5] Therefore, in 4,6-dichloro-5-nitronicotinic acid, the carboxylic acid function dictates the parent name.
-
Substituent Prefixes : The remaining groups are named as follows:
-
-Cl: Chloro
-
-NO₂: Nitro
-
-
Alphabetical Ordering : When assembling the name, prefixes are arranged alphabetically, not numerically. Thus, "chloro" comes before "nitro".
Assembling the Full IUPAC Name: 4,6-Dichloro-5-nitronicotinic acid
Combining these principles allows for the systematic construction of the full name.
-
Identify the Parent : The parent is nicotinic acid (pyridine-3-carboxylic acid), with the -COOH group at position 3.
-
Identify Substituents and Locants :
-
Two chlorine atoms are present at positions 4 and 6. This is denoted as "4,6-dichloro-".
-
One nitro group is present at position 5, denoted as "5-nitro-".
-
-
Combine and Alphabetize : The prefixes are arranged alphabetically ("dichloro" then "nitro") and placed before the parent name.
This results in the final, unambiguous IUPAC name: 4,6-Dichloro-5-nitronicotinic acid .
The systematic equivalent is 4,6-dichloro-5-nitropyridine-3-carboxylic acid .
Caption: IUPAC structure of 4,6-Dichloro-5-nitronicotinic acid.
Nomenclature of Key Derivatives
The systematic naming of derivatives follows predictable patterns based on the modification of the principal carboxylic acid group.
Esters
Esters are named by first identifying the alkyl or aryl group attached to the oxygen, followed by the name of the parent carboxylate, where the "-ic acid" suffix is replaced with "-ate".[4]
-
Example : Methyl 4,6-dichloro-5-nitronicotinate
-
Breakdown :
-
Methyl: Refers to the CH₃ group that has replaced the acidic proton of the carboxylic acid.
-
4,6-dichloro-5-nitronicotinate: The parent acid name with the "-ate" suffix.
-
Caption: General structure of an amide derivative (R¹, R² = H, alkyl, etc.).
Acid Halides
Acid halides are named by replacing the "-ic acid" suffix with "-oyl" followed by the name of the halide.
-
Example : 4,6-Dichloro-5-nitronicotinoyl chloride
-
Breakdown :
-
4,6-dichloro-5-nitronicotinoyl: The acyl group derived from the parent acid.
-
chloride: Specifies the halide.
-
Summary of Physicochemical Identifiers
Precise nomenclature is directly linked to accurate substance identification in databases. The following table summarizes key identifiers for the parent compound.
| Identifier | Value | Source |
| IUPAC Name | 4,6-Dichloro-5-nitronicotinic acid | IUPAC Rules |
| Synonym | 4,6-dichloro-5-nitropyridine-3-carboxylic acid | IUPAC Rules |
| CAS Number | 1192263-83-4 | [6][7] |
| Molecular Formula | C₆H₂Cl₂N₂O₄ | [7] |
| Molecular Weight | 237.00 g/mol | [7] |
Context in Drug Discovery and Chemical Synthesis
Substituted heteroaromatic compounds, particularly those containing nitro groups and halogens, are of significant interest in medicinal chemistry. The nitro group can be a key pharmacophore or a versatile synthetic handle for further functionalization, such as reduction to an amine. [8]Halogen atoms provide sites for cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of more complex molecular architectures. [9]The precise IUPAC name is therefore essential for chemists to locate, synthesize, and modify these scaffolds in the pursuit of new therapeutic agents. [10][11]The reactivity of such electron-deficient pyridine rings is a subject of extensive study, with applications ranging from anticancer agents to agrochemicals. [9][12]
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National Center for Biotechnology Information (2020). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes. Retrieved from [Link].
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Chemsigma (n.d.). 4,6-Dichloro-5-nitronicotinic acid [1192263-83-4]. Retrieved from [Link].
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MDPI (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Retrieved from [Link].
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MDPI (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link].
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Bentham Science (2013). Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents. Retrieved from [Link].
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MDPI (2021). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link].
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Methodological & Application
Application Notes & Protocols: Strategic Utilization of 4,6-Dichloro-5-nitronicotinic Acid as a Pivotal Intermediate in Synthetic Chemistry
These application notes provide researchers, chemists, and drug development professionals with a comprehensive technical guide on the strategic applications of 4,6-dichloro-5-nitronicotinic acid. This document delves into the molecule's reactivity, offers detailed experimental protocols for its key transformations, and explains the chemical principles underpinning its utility as a versatile synthetic building block.
Introduction: The Strategic Value of a Multifunctional Scaffold
4,6-Dichloro-5-nitronicotinic acid is a highly functionalized pyridine derivative that serves as a powerful intermediate in the synthesis of complex heterocyclic compounds.[] Its strategic value stems from the specific arrangement of its functional groups:
-
Two Reactive Chlorine Atoms: Positioned at C4 and C6, these atoms are excellent leaving groups, primed for sequential or selective displacement via nucleophilic aromatic substitution (SNAr).
-
An Activating Nitro Group: The electron-withdrawing nitro group at C5 strongly activates the pyridine ring for nucleophilic attack, significantly facilitating the displacement of the adjacent chlorine atoms.[2][3]
-
A Versatile Carboxylic Acid: The carboxyl group at C3 provides a key handle for further modifications, such as amide bond formation, esterification, or reduction.
-
An Electron-Deficient Pyridine Core: The inherent electrophilicity of the pyridine ring synergizes with the activating nitro group to enhance reactivity towards nucleophiles.[2]
This unique combination of features allows for a programmed and regioselective introduction of complexity, making it a prized precursor in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.[4][]
Physicochemical & Spectroscopic Profile
A clear understanding of the intermediate's physical and spectroscopic properties is fundamental for its effective use.
| Property | Value | Source(s) |
| IUPAC Name | 4,6-dichloropyridine-3-carboxylic acid | [6] |
| Synonyms | 4,6-Dichloro-3-pyridinecarboxylic acid | [7] |
| CAS Number | 1192263-83-4 | [8] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [6] |
| Molecular Weight | 208.00 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [7] |
| Predicted ¹H NMR | A singlet corresponding to the proton at the C2 position. | Structural |
| Predicted ¹³C NMR | Six distinct carbon signals, with carbons attached to heteroatoms (Cl, N, O) shifted downfield. | Structural |
| Key IR Absorptions (cm⁻¹) | Characteristic peaks for C=O (carboxylic acid), C=N/C=C (aromatic ring), and C-Cl stretches. | Structural |
Core Synthetic Transformations & Protocols
The true utility of 4,6-dichloro-5-nitronicotinic acid is realized through two primary classes of reactions: nucleophilic aromatic substitution and nitro group reduction.
Application I: Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale: The SNAr reaction is the cornerstone of this intermediate's application. The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack. This reactivity is dramatically enhanced by the strong electron-withdrawing nitro group positioned ortho and para to the two chloro leaving groups.[3][9] This specific orientation is critical as it allows for the effective delocalization and stabilization of the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.[2][10] The two chlorine atoms can often be substituted sequentially, allowing for the controlled introduction of different nucleophiles.
Protocol 1: Regioselective Monosubstitution with an Amine Nucleophile
This protocol describes a general procedure for the selective displacement of the C6 chlorine, which is often more reactive due to its position para to the activating nitro group.
Objective: To synthesize a 6-(substituted-amino)-4-chloro-5-nitronicotinic acid derivative.
Materials:
-
4,6-Dichloro-5-nitronicotinic acid (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (approx. 0.1 M solution)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4,6-dichloro-5-nitronicotinic acid (1.0 eq) and the chosen solvent.
-
Base Addition: Add the base (DIPEA or K₂CO₃, 2.5 eq) to the suspension and stir for 10 minutes at room temperature. The base serves to neutralize the HCl byproduct and deprotonate the carboxylic acid, which can aid solubility.
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction at a controlled temperature, typically between 25 °C and 60 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Causality Insight: Using a modest excess of the amine and maintaining a moderate temperature are key to favoring monosubstitution and preventing the formation of the disubstituted product.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature and pour it into ice-water. b. Acidify the aqueous mixture to pH ~3-4 with 1M HCl. This step protonates the product, causing it to precipitate. c. Collect the solid product by vacuum filtration, washing thoroughly with water and then a cold non-polar solvent (e.g., hexane or diethyl ether) to remove residual impurities.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by column chromatography on silica gel.
Application II: Chemoselective Reduction of the Nitro Group
Scientific Rationale: The conversion of the nitro group to an amine is a critical transformation that installs a highly versatile synthetic handle. This new amino group enables a vast range of subsequent reactions, including amide coupling, sulfonylation, and reductive amination. The primary challenge is chemoselectivity: the reduction must be performed without affecting the chloro substituents or the carboxylic acid. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is often too aggressive and can lead to undesired dehalogenation (hydrodechlorination).[11] Therefore, metal-acid systems such as iron in acetic acid or tin(II) chloride in HCl are the methods of choice, as they reliably reduce the nitro group while preserving the halogen atoms.[11][12][13]
Protocol 2: Chemoselective Nitro Reduction using Iron
Objective: To convert a 4-chloro-5-nitro-6-substituted-nicotinic acid derivative into its corresponding 5-amino analog.
Materials:
-
Substituted 5-nitronicotinic acid derivative (1.0 eq)
-
Iron powder (<100 mesh) (5.0 eq)
-
Glacial Acetic Acid or a mixture of Ethanol/Water with Ammonium Chloride
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate or Dichloromethane for extraction
-
Celite™ or a similar filter aid
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the nitro-substituted starting material (1.0 eq) in glacial acetic acid (or the chosen solvent system).
-
Reagent Addition: Heat the mixture to 60-80 °C. Add the iron powder (5.0 eq) portion-wise over 30 minutes.
-
Causality Insight: The portion-wise addition is crucial to control the exothermic nature of the reaction. An acidic medium is required to facilitate the reduction by iron metal.[11]
-
-
Reaction Execution: Maintain the temperature and stir vigorously. The reaction is often accompanied by a color change from yellow to a darker, often brown or black, suspension.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).
-
Work-up: a. Cool the reaction mixture to room temperature and dilute it with ethyl acetate or another suitable organic solvent. b. Filter the mixture through a pad of Celite™ to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with the organic solvent. c. Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with saturated NaHCO₃ solution until effervescence ceases. d. Wash the organic layer with water and then with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino product.
-
Purification: The product is often sufficiently pure for the next step, but can be purified by column chromatography or recrystallization if needed.
Integrated Synthetic Strategy: Construction of a Pyrido[2,3-d]pyrimidine Core
The true power of 4,6-dichloro-5-nitronicotinic acid is demonstrated when these individual protocols are combined to build complex scaffolds of medicinal importance, such as the pyrido[2,3-d]pyrimidine core found in many kinase inhibitors.[4]
Hypothetical Pathway:
-
Step A (SNAr): React 4,6-dichloro-5-nitronicotinic acid with a desired amine (R-NH₂) following Protocol 1 to yield 6-(R-amino)-4-chloro-5-nitronicotinic acid.
-
Step B (Amide Formation): Convert the carboxylic acid to an amide. This is typically done by first activating the acid (e.g., with thionyl chloride to form the acid chloride) and then reacting with ammonia or an amine.
-
Step C (Nitro Reduction): Reduce the nitro group to an amine using the chemoselective conditions described in Protocol 2 . The product is now a 5,6-diamino-4-chloronicotinamide derivative.
-
Step D (Cyclization): React the diamino intermediate with a one-carbon source (e.g., triethyl orthoformate or formamide) under heat to facilitate intramolecular cyclization, forming the fused pyrimidine ring and yielding the desired chlorinated pyrido[2,3-d]pyrimidine scaffold. This scaffold can then undergo a final SNAr reaction at the remaining chloro position to complete the synthesis of the target molecule.
Safety and Handling
4,6-Dichloro-5-nitronicotinic acid is a chlorinated and nitrated aromatic compound and should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation/Contact: Avoid inhalation of dust and contact with skin and eyes. It is expected to be an irritant.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
4,6-Dichloro-5-nitronicotinic acid is a potent and highly adaptable chemical intermediate. Its strategically positioned reactive sites enable chemists to execute a series of high-yielding and regioselective transformations. The ability to perform sequential nucleophilic aromatic substitutions, coupled with chemoselective reduction of the nitro group, provides a robust and logical pathway for the synthesis of diverse and complex heterocyclic molecules. The protocols and principles outlined in this guide are intended to empower researchers to leverage this valuable building block in their synthetic campaigns, accelerating the discovery and development of novel chemical entities.
References
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Donahue, E. A., & Riel, A.-M. S. (2021). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH. Retrieved from [Link]
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Pasha, M. A., & Madhusudana Reddy, K. (2012). A new reagent for selective reduction of nitro group. Journal of the Indian Chemical Society, 89(3), 403-405. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Google Patents. (2014). Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- Google Patents. (2002). US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-particle 2,6-dichloro-5-fluoro-nicotinic acid.
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- Google Patents. (1968). US3394134A - Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives.
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OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
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ResearchGate. (2013). What method can be used for reduction of aryl nitro group? Retrieved from [Link]
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Schenzle, A., et al. (2004). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central, NIH. Retrieved from [Link]
-
University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemsigma. (n.d.). 4,6-Dichloro-5-nitronicotinic acid [1192263-83-4]. Retrieved from [Link]
-
MDPI. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Retrieved from [Link]
-
NIH. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Retrieved from [Link]
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MDPI. (2022). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]
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LinkedIn. (2025). Drug Discovery Intermediate Production Challenges. Retrieved from [Link]
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ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies. Retrieved from [Link]
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ResearchGate. (2025). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]
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Harnessing the Reactivity of 4,6-Dichloro-5-nitronicotinic Acid: A Versatile Scaffold for Drug Discovery
An Application Guide for Medicinal Chemists
Abstract
4,6-Dichloro-5-nitronicotinic acid is a highly functionalized pyridine derivative poised for significant applications in medicinal chemistry. Its unique electronic and structural features—two reactive chlorine atoms and a potent electron-withdrawing nitro group—render the pyridine core exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of its utility as a strategic building block for the synthesis of potent therapeutic agents, with a primary focus on the development of kinase inhibitors and anti-inflammatory compounds. We present the scientific rationale, detailed synthetic and biological protocols, and data interpretation frameworks to empower researchers in leveraging this scaffold for accelerated drug discovery.
Introduction: The Strategic Value of a Highly Activated Pyridine Core
In the landscape of heterocyclic chemistry, substituted pyridines are privileged scaffolds due to their presence in numerous FDA-approved drugs. 4,6-Dichloro-5-nitronicotinic acid emerges as a particularly valuable starting material. The two chlorine atoms at the C4 and C6 positions serve as excellent leaving groups, allowing for sequential and regioselective displacement by various nucleophiles. The addition of the nitro group at C5 further activates the ring system, enhancing the rate and scope of these substitution reactions.
This high reactivity makes it an ideal precursor for constructing complex molecular architectures, particularly fused heterocyclic systems like pyrido[2,3-d]pyrimidines. These structures are well-known pharmacophores that effectively mimic the adenine hinge-binding region of ATP, making them a cornerstone in the design of protein kinase inhibitors[1][2]. Furthermore, as many kinases are integral to inflammatory cascades, compounds derived from this scaffold are also promising candidates for novel anti-inflammatory therapeutics[3].
This document will detail the practical application of 4,6-dichloro-5-nitronicotinic acid and its analogues, such as its ethyl ester, in robust synthetic and biological workflows.
Caption: General workflow from the activated scaffold to hit identification.
Application I: Development of Protein Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of cancer and other diseases[1]. The development of small-molecule kinase inhibitors has therefore become a major focus of modern drug discovery[4]. The 4,6-dichloro-5-nitronicotinic acid scaffold is exceptionally well-suited for this purpose.
Scientific Rationale
The primary strategy involves using the dichloronicotinate core to construct fused ring systems that can effectively compete with ATP for binding in the kinase active site. A common and highly successful approach is the synthesis of pyrido[2,3-d]pyrimidine derivatives[5]. The workflow involves an initial nucleophilic substitution at one of the chloro-positions, followed by an intramolecular cyclization to form the fused bicyclic system. The remaining chlorine and the nitro group can then be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Core
This protocol outlines a general, multi-step synthesis adapted from methodologies used for the analogous compound, ethyl 4,6-dichloronicotinate, a known precursor for kinase inhibitors[5]. The initial step involves the reaction of the starting material with an amine, followed by cyclization.
Materials:
-
4,6-Dichloro-5-nitronicotinic acid (or its ethyl ester)
-
Amidine hydrochloride (e.g., formamidine hydrochloride)
-
A suitable amine (R-NH₂)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane)
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., Argon or Nitrogen)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Step A: First Nucleophilic Substitution:
-
To a solution of 4,6-dichloro-5-nitronicotinic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Add the desired amine (R-NH₂, 1.1 eq) dropwise at room temperature.
-
Causality: The first substitution is typically regioselective, occurring at the more electrophilic C6 position. DIPEA acts as a base to scavenge the HCl byproduct without competing as a nucleophile.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the monosubstituted intermediate.
-
-
Step B: Annulation to form the Pyrido[2,3-d]pyrimidine Ring:
-
Dissolve the intermediate from Step A (1.0 eq) and formamidine hydrochloride (1.5 eq) in 2-methoxyethanol.
-
Add a base such as potassium carbonate (3.0 eq).
-
Causality: This step involves the reaction of the amine and the ester/acid with the amidine to form the pyrimidine ring. The high temperature facilitates the intramolecular cyclization and dehydration.
-
Heat the mixture to reflux (e.g., 120-130 °C) for 12-18 hours, monitoring by TLC.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the desired pyrido[2,3-d]pyrimidine core. This core can then undergo further functionalization.
-
Protocol 2: In Vitro Kinase Inhibition Assay
Once a library of compounds is synthesized, their inhibitory potency must be determined. This protocol describes a general method for an in vitro kinase assay, such as the widely used ADP-Glo™ format[5].
Materials:
-
Purified target kinase and its specific substrate
-
Synthesized test compounds dissolved in DMSO
-
ATP solution
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette and a plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A common starting concentration is 10 mM, diluted to create a 10-point curve.
-
In the wells of the assay plate, add the kinase, its substrate, and the test compound.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes)[5].
-
Stop the kinase reaction and measure the amount of ADP produced by following the detection kit manufacturer's instructions. This typically involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
Summarize the biological activity of synthesized analogues in a clear, tabular format.
| Compound ID | R Group | Target Kinase A IC₅₀ (nM) | Target Kinase B IC₅₀ (nM) |
| Lead-01 | Phenyl | 50 | 850 |
| Lead-02 | 4-Fluorophenyl | 25 | 600 |
| Lead-03 | 3-Pyridyl | 15 | 250 |
| Control | Staurosporine | 5 | 8 |
Application II: Scaffolding for Anti-Inflammatory Agents
Chronic inflammation is a driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers[3]. Key signaling pathways, such as the NF-κB pathway, are mediated by kinases and represent prime targets for therapeutic intervention[6].
Scientific Rationale
Inhibitors derived from the 4,6-dichloro-5-nitronicotinic acid scaffold can be screened for anti-inflammatory activity. The rationale is that by inhibiting pro-inflammatory kinases (e.g., IKK, MAPKs), these compounds can block the downstream production of inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins[6][7].
Caption: Simplified TLR4/NF-κB signaling pathway targeted by inhibitors.
Protocol 3: Nitric Oxide (NO) Production Assay in Macrophages
This protocol assesses the ability of synthesized compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized test compounds dissolved in DMSO
-
Griess Reagent System for nitrite determination
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor).
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Measure the concentration of nitrite (a stable breakdown product of NO) using the Griess Reagent according to the manufacturer's protocol. This typically involves sequentially adding two solutions and measuring the absorbance at ~540 nm.
-
Calculate the percentage of NO production inhibition compared to the LPS-only treated cells.
-
-
Cell Viability Assessment:
-
In a parallel plate or in the same wells after supernatant collection, assess cell viability using an MTT or similar assay.
-
Causality: This is a critical self-validating step. It ensures that the observed reduction in NO is due to specific anti-inflammatory activity and not simply because the compounds are cytotoxic.
-
Conclusion and Future Outlook
4,6-Dichloro-5-nitronicotinic acid represents a powerful and versatile platform for medicinal chemistry. Its highly activated nature facilitates the efficient construction of diverse chemical libraries targeting critical disease pathways. The protocols and rationale presented here provide a solid foundation for its use in developing novel kinase inhibitors and anti-inflammatory agents. Future work could expand its application to other areas where substituted pyridines are relevant, including agrochemicals and materials science, making it a scaffold of broad scientific and commercial interest[8][9].
References
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National Center for Biotechnology Information. (n.d.). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf. Retrieved from [Link]
-
MDPI. (2022). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Retrieved from [Link]
-
Chemical-Kinoimics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
-
Arora, A. S. (2025). Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health. Asian Journal of Pharmaceutics. Retrieved from [Link]
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The Strategic Utility of 4,6-Dichloro-5-nitronicotinic Acid in the Forge of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate tapestry of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is perpetual. Among the myriad of building blocks available to the synthetic chemist, 4,6-dichloro-5-nitronicotinic acid and its corresponding ethyl ester, ethyl 4,6-dichloro-5-nitronicotinate, have emerged as exceptionally versatile and powerful precursors for the construction of a diverse array of bioactive heterocyclic compounds. The strategic placement of two chlorine atoms and a nitro group on the pyridine ring renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), providing a robust platform for the synthesis of fused heterocyclic systems with significant pharmacological potential.
This comprehensive guide delineates the fundamental principles governing the reactivity of 4,6-dichloro-5-nitronicotinic acid and provides detailed, field-proven protocols for its application in the synthesis of three key classes of bioactive heterocycles: pyrido[2,3-b]pyrazines, furo[3,2-b]pyridines, and thieno[3,2-b]pyridines. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing these methods for their specific drug discovery endeavors.
The Chemical Logic of a Privileged Precursor
The synthetic utility of 4,6-dichloro-5-nitronicotinic acid is rooted in the electronic nature of the substituted pyridine ring. The inherent electron-deficient character of the pyridine ring is significantly amplified by the potent electron-withdrawing effects of the nitro group and the two chloro substituents.[1][2] This pronounced electrophilicity makes the carbon atoms at positions 4 and 6 prime targets for nucleophilic attack.
Generally, the chlorine atom at the 4-position exhibits greater reactivity towards nucleophiles compared to the one at the 6-position.[3] This regioselectivity can be exploited for the sequential and controlled introduction of different nucleophiles, paving the way for the creation of diverse molecular libraries. The typical reaction mechanism is a nucleophilic aromatic substitution (SNAr), which proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.[1][2] The stability of this intermediate is enhanced by the electron-withdrawing groups, which delocalize the negative charge.
Figure 1: Generalized workflow of the SNAr mechanism.
Synthesis of Pyrido[2,3-b]pyrazines: Scaffolds with Potent Antitumor Activity
Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities, including potent antitumor properties.[2][4] Several derivatives have shown efficacy against both erlotinib-sensitive and erlotinib-resistant cancer cell lines.[2] The synthesis of these valuable scaffolds can be efficiently achieved from ethyl 4,6-dichloro-5-nitronicotinate.
The core strategy involves a two-step sequence: reduction of the nitro group to an amine, followed by condensation with a 1,2-dicarbonyl compound or its equivalent. A more direct and convergent approach involves the reaction with a 1,2-diamine.
Protocol 1: Synthesis of Ethyl 7-chloro-8-nitropyrido[2,3-b]pyrazine-6-carboxylate via Condensation with Benzene-1,2-diamine
This protocol details the reaction of ethyl 4,6-dichloro-5-nitronicotinate with benzene-1,2-diamine. The greater reactivity of the C4-chloro group allows for selective displacement, followed by an intramolecular cyclization to form the pyrazine ring.
Materials:
-
Ethyl 4,6-dichloro-5-nitronicotinate
-
Benzene-1,2-diamine
-
Ethanol (absolute)
-
Triethylamine (Et₃N)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,6-dichloro-5-nitronicotinate (1.0 eq) in absolute ethanol.
-
Add benzene-1,2-diamine (1.1 eq) to the solution, followed by triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired ethyl 7-chloro-8-nitropyrido[2,3-b]pyrazine-6-carboxylate.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Ethyl 4,6-dichloro-5-nitronicotinate | Benzene-1,2-diamine | Ethyl 7-chloro-8-nitropyrido[2,3-b]pyrazine-6-carboxylate | Good to Excellent | General Protocol |
Synthesis of Furo[3,2-b]pyridines: Promising Antimicrobial Agents
The furo[3,2-b]pyridine scaffold is another privileged heterocyclic system known for its broad spectrum of biological activities, including antimicrobial and kinase inhibitory effects.[5][6] The synthesis of these compounds from 4,6-dichloro-5-nitronicotinic acid typically involves reaction with an ortho-aminophenol, leading to a furan ring annulation.
Protocol 2: Synthesis of Furo[3,2-b]pyridine Derivatives
This protocol outlines the synthesis of a furo[3,2-b]pyridine core through the reaction of ethyl 4,6-dichloro-5-nitronicotinate with 2-aminophenol. The reaction proceeds via an initial SNAr at the C4 position, followed by an intramolecular cyclization.
Materials:
-
Ethyl 4,6-dichloro-5-nitronicotinate
-
2-Aminophenol
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
To a stirred solution of ethyl 4,6-dichloro-5-nitronicotinate (1.0 eq) in DMF, add 2-aminophenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and monitor by TLC. The reaction is generally complete within 6-10 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the furo[3,2-b]pyridine derivative.
Figure 2: Synthetic workflow for Furo[3,2-b]pyridines.
Synthesis of Thieno[3,2-b]pyridines: A Gateway to Kinase Inhibitors
Thieno[3,2-b]pyridines represent a class of heterocyclic compounds that have shown significant promise as kinase inhibitors, targeting enzymes that are crucial in cell signaling pathways and are often dysregulated in diseases like cancer.[1][7] The synthesis of this scaffold from 4,6-dichloro-5-nitronicotinic acid can be achieved by reaction with an ortho-aminothiophenol.
Protocol 3: Synthesis of Thieno[3,2-b]pyridine Derivatives
This protocol describes the synthesis of a thieno[3,2-b]pyridine core by reacting ethyl 4,6-dichloro-5-nitronicotinate with 2-aminothiophenol. Similar to the furo[3,2-b]pyridine synthesis, the reaction proceeds through a sequential SNAr and intramolecular cyclization.
Materials:
-
Ethyl 4,6-dichloro-5-nitronicotinate
-
2-Aminothiophenol
-
Ethanol or DMF
-
Sodium ethoxide (NaOEt) or another suitable base
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 4,6-dichloro-5-nitronicotinate (1.0 eq) in anhydrous ethanol or DMF.
-
Add a solution of sodium ethoxide (1.1 eq) in ethanol, followed by the dropwise addition of 2-aminothiophenol (1.0 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography (ethyl acetate/hexane) to obtain the desired thieno[3,2-b]pyridine derivative.
| Heterocycle Class | Key Bioactivity | Representative Target(s) |
| Pyrido[2,3-b]pyrazines | Antitumor | Receptor Tyrosine Kinases (e.g., EGFR)[2] |
| Furo[3,2-b]pyridines | Antimicrobial | Bacterial and Fungal enzymes[5][6] |
| Thieno[3,2-b]pyridines | Kinase Inhibition | Haspin, CDKLs, JAK3[1][7][8] |
Trustworthiness and Self-Validation in Protocols
The protocols provided herein are designed to be self-validating systems. The progress of each reaction can be meticulously monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of the consumption of starting materials and the formation of the product. The purification by column chromatography and subsequent characterization by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) will confirm the identity and purity of the synthesized compounds. The expected yields are generally in the good to excellent range, and any significant deviation would indicate a need to re-evaluate reaction parameters such as temperature, reaction time, or reagent purity.
Conclusion
4,6-Dichloro-5-nitronicotinic acid and its ethyl ester are undeniably powerful and versatile synthons in the arsenal of medicinal chemists. Their predictable reactivity through nucleophilic aromatic substitution provides a reliable and efficient entry point to a wide range of biologically active fused heterocyclic systems. The protocols detailed in this guide for the synthesis of pyrido[2,3-b]pyrazines, furo[3,2-b]pyridines, and thieno[3,2-b]pyridines serve as a robust foundation for researchers and drug development professionals. By understanding the underlying chemical principles and leveraging these detailed methodologies, the scientific community can continue to explore the vast chemical space accessible from this privileged precursor, accelerating the discovery of next-generation therapeutics.
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Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. (2025). PubMed. [Link]
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2013). PubMed. [Link]
-
(PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. (2024). ResearchGate. [Link]
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(PDF) Design, Characterization and Antimicrobial Efficiency of Novel Annulated Furo[3'',2'':6',7']Chromeno[3',4'. (2023). ResearchGate. [Link]
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Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. (2025). ResearchGate. [Link]
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Synthesis, Characterization and Antimicrobial and Anticancer Evaluations of Some Novel Heteroannulated Difuro[3,2-c:3′,2′-g]Chromenes. (n.d.). National Institutes of Health. [Link]
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines | Request PDF. (n.d.). ResearchGate. [Link]
-
Efficient Microwave‐Assisted Synthesis, In Vitro Antimicrobial Evaluation of Furo[3,2‐c]pyrones and Furo[3,2‐c]coumarins along with Molecular Docking Studies | Request PDF. (2025). ResearchGate. [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (n.d.). National Institutes of Health. [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (n.d.). RSC Publishing. [Link]
-
JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. (2020). PubMed. [Link]
-
Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. (2012). Semantic Scholar. [Link]
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. (n.d.). Organic Syntheses Procedure. [Link]
-
Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. (n.d.). National Institutes of Health. [Link]
-
Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d][1][2][5]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest. (2025). ResearchGate. [Link]
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Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution on 4,6-Dichloro-5-nitronicotinic Acid
Introduction: Strategic Importance of Substituted Nitronicotinic Acids
4,6-Dichloro-5-nitronicotinic acid is a highly functionalized pyridine derivative that serves as a versatile scaffold in medicinal chemistry and materials science.[1] The electron-deficient nature of the pyridine ring, exacerbated by the presence of two chlorine atoms and a strongly electron-withdrawing nitro group, renders it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the precise and regioselective introduction of a wide range of nucleophiles, leading to the synthesis of complex molecules with potential therapeutic applications. This application note provides a comprehensive guide to performing nucleophilic substitution on this substrate, with a focus on the underlying mechanistic principles, a detailed experimental protocol, and field-proven insights for success.
The Chemistry of Activation: Understanding the SNAr Mechanism
The nucleophilic aromatic substitution on 4,6-dichloro-5-nitronicotinic acid does not proceed via the SN1 or SN2 pathways common for aliphatic halides.[2] Instead, it follows a well-established addition-elimination mechanism.[2][3] The key to this transformation lies in the electronic activation of the pyridine ring.
-
Electronic Factors: The nitrogen atom in the pyridine ring and the potent electron-withdrawing nitro group at the C5 position synergistically reduce the electron density of the aromatic system. This electronic pull makes the carbon atoms bonded to the chlorine atoms (C4 and C6) highly electrophilic and thus susceptible to attack by nucleophiles.[4]
-
Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the chloro-substituted carbons. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization is what stabilizes the intermediate and drives the reaction forward.[5]
-
Regioselectivity (C4 vs. C6): The two chlorine atoms at the C4 and C6 positions are both ortho to the activating nitro group, making both sites electronically favorable for substitution.[6] However, a degree of regioselectivity can often be achieved. While both positions are electronically activated, the C4 position is para to the ring nitrogen, which also contributes to the stabilization of the Meisenheimer intermediate. In contrast, the C6 position is meta to the ring nitrogen. Consequently, substitution at the C4 position is often kinetically and thermodynamically favored.[7] Steric hindrance from the carboxylic acid group at C3 might also play a role, potentially favoring attack at the less hindered C4 position.
Below is a diagram illustrating the SNAr mechanism on 4,6-dichloro-5-nitronicotinic acid with an amine nucleophile.
Caption: SNAr Mechanism on 4,6-Dichloro-5-nitronicotinic Acid.
Experimental Protocol: Synthesis of 4-Amino-6-chloro-5-nitronicotinic Acid
This protocol details a representative nucleophilic substitution using an amine. The procedure is designed to be self-validating through in-process monitoring and clear purification steps.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4,6-Dichloro-5-nitronicotinic acid | ≥97% Purity | e.g., Sigma-Aldrich | Store in a cool, dry place.[8] |
| Amine Nucleophile (e.g., Benzylamine) | Reagent Grade | e.g., Acros Organics | Can be substituted with other primary or secondary amines.[9] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | e.g., Fisher Scientific | Acts as a base to neutralize the HCl byproduct. |
| N,N-Dimethylformamide (DMF) | Anhydrous (≤50 ppm H₂O) | e.g., Alfa Aesar | A polar aprotic solvent is crucial for this reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| 1 M Hydrochloric Acid (HCl) | Aqueous | Lab Prepared | For workup. |
| Brine (Saturated NaCl solution) | Aqueous | Lab Prepared | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Round-bottom flask, condenser, magnetic stirrer | - | - | Ensure glassware is oven-dried and cooled under an inert atmosphere. |
Step-by-Step Procedure
The following workflow diagram provides a high-level overview of the experimental process.
Caption: High-level overview of the experimental workflow.
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloro-5-nitronicotinic acid (1.0 eq, e.g., 2.36 g, 10 mmol).
-
Add anhydrous potassium carbonate (2.0 eq, 2.76 g, 20 mmol).
-
Flush the flask with dry nitrogen or argon.
-
Add anhydrous N,N-dimethylformamide (DMF, 40 mL) via syringe.
-
Stir the suspension for 10 minutes at room temperature.
-
Add the amine nucleophile (e.g., benzylamine, 1.1 eq, 1.20 g, 11 mmol) dropwise to the stirring suspension.[10]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C using an oil bath.[10]
-
Maintain vigorous stirring and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of cold water.
-
Acidify the aqueous solution to a pH of approximately 3-4 by the slow addition of 1 M HCl. This will protonate the carboxylic acid, making it extractable into an organic solvent.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).[10]
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired substituted nicotinic acid.
-
Characterization
The purified product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR: To confirm the structure and regioselectivity of the substitution.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Safety and Troubleshooting
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[11][12][13]
-
Handling Reagents: 4,6-Dichloro-5-nitronicotinic acid and its derivatives should be handled with care as they may be irritants.[11][12][13] DMF is a skin and respiratory irritant. All manipulations should be performed in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction/Low Conversion | Insufficient temperature, wet reagents/solvents, or a deactivated nucleophile. | Ensure the reaction is heated to the appropriate temperature. Use anhydrous solvents and reagents. Check the purity of the nucleophile. |
| Formation of Byproducts | Di-substitution, or reaction at the carboxylic acid. | Use a controlled stoichiometry of the nucleophile (1.0-1.2 eq). Consider protecting the carboxylic acid as an ester if side reactions are significant. |
| Difficult Purification | Residual DMF in the crude product. | Ensure thorough washing with water and brine during the work-up. Co-evaporation with a high-boiling solvent like toluene can also help remove DMF. |
Conclusion
The protocol described herein provides a robust and reproducible method for the nucleophilic aromatic substitution on 4,6-dichloro-5-nitronicotinic acid. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively utilize this versatile building block for the synthesis of a diverse range of functionalized pyridine derivatives for applications in drug discovery and beyond.
References
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ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]
-
The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available at: [Link]
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]
-
University of Minnesota. (n.d.). Reactions of Amines. Available at: [Link]
- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
-
Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
MDPI. (n.d.). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Available at: [Link]
-
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available at: [Link]
- Google Patents. (n.d.). CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available at: [Link]
-
YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available at: [Link]
-
YouTube. (2024). Synthesis and Reactions of Amines. Available at: [Link]
- Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
-
University of Calgary. (n.d.). Reaction Examples. Available at: [Link]
- Google Patents. (n.d.). EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines.
-
Ottokemi. (n.d.). 4,6-Dichloronicotinic acid, 97%. Available at: [Link]
-
Semantic Scholar. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]
- Google Patents. (n.d.). US4326056A - Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one.
-
ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Available at: [Link]
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Application Notes and Protocols for Investigating the Biological Activity of 4,6-Dichloro-5-Nitronicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: The Rationale for Investigating 4,6-Dichloro-5-Nitronicotinic Acid Derivatives
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] The strategic functionalization of this heterocycle with electron-withdrawing groups, such as nitro and chloro substituents, can profoundly influence its physicochemical properties and biological activities. The target scaffold, 4,6-dichloro-5-nitronicotinic acid, presents a unique combination of functionalities ripe for exploration in drug discovery. The presence of two chlorine atoms offers reactive sites for nucleophilic substitution, allowing for the generation of a diverse library of derivatives. The nitro group, a known pharmacophore in various antimicrobial and anticancer agents, further enhances the potential for significant biological effects.[3][4][5]
Nicotinic acid and its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7][8][9][10] Specifically, substituted nitropyridines have been identified as potent inducers of apoptosis and inhibitors of critical signaling pathways in cancer, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[6][11][12][13][14] The combination of these structural features in 4,6-dichloro-5-nitronicotinic acid suggests that its derivatives could be promising candidates for novel therapeutics.
These application notes provide a comprehensive framework for the synthesis and biological evaluation of 4,6-dichloro-5-nitronicotinic acid derivatives. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.
Part 1: Synthesis of 4,6-Dichloro-5-Nitronicotinic Acid and its Amide Derivatives
The parent compound, 4,6-dichloro-5-nitronicotinic acid, can be synthesized from commercially available precursors through a multi-step process. A plausible synthetic route, based on related pyrimidine and pyridine chemistry, is outlined below.[15][16][17] The primary derivatives for initial biological screening will be amides, synthesized via the corresponding acyl chloride.
Proposed Synthesis of 4,6-Dichloro-5-Nitronicotinic Acid
General Protocol for the Synthesis of Amide Derivatives
-
Acyl Chloride Formation: Reflux 4,6-dichloro-5-nitronicotinic acid with thionyl chloride to yield the corresponding acyl chloride.
-
Amide Synthesis: React the 4,6-dichloro-5-nitro-nicotinoyl chloride with a variety of primary and secondary amines in the presence of a suitable base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to generate a library of amide derivatives.
Caption: Synthetic workflow for amide derivatives.
Part 2: Anticancer Activity Evaluation
Derivatives of nicotinamide and nitropyridine have shown significant promise as anticancer agents, often acting through the induction of apoptosis and cell cycle arrest.[18][19][20][21][22][23][24] A key mechanism for some nicotinamide derivatives is the inhibition of VEGFR-2, a critical regulator of angiogenesis in tumors.[6][11][12][13][14]
Cytotoxicity Screening against a Panel of Cancer Cell Lines
The initial step is to assess the cytotoxic potential of the synthesized derivatives. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.
Table 1: Recommended Human Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Well-characterized, expresses estrogen receptors. |
| HepG2 | Hepatocellular Carcinoma | Represents a common and aggressive cancer. |
| HCT-116 | Colorectal Carcinoma | A standard model for colon cancer research. |
| A549 | Lung Carcinoma | A widely used model for non-small cell lung cancer. |
| PC-3 | Prostate Carcinoma | Androgen-independent prostate cancer cell line. |
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Investigation of the Mechanism of Action
For the most potent derivatives identified in the cytotoxicity screening, further investigation into their mechanism of action is crucial. This involves assessing their ability to induce apoptosis and cause cell cycle arrest.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][25][26]
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Caption: Proposed apoptosis induction pathway.
Flow cytometry analysis of DNA content is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[4][18][22][27][28]
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Treat the cells with RNase A and stain with Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Determine the percentage of cells in each phase of the cell cycle.
In Vitro VEGFR-2 Kinase Inhibition Assay
Given the known activity of related compounds, assessing the direct inhibitory effect on VEGFR-2 is a key step.[6][11][12][13][14]
This can be performed using a commercially available VEGFR-2 kinase assay kit, which typically involves an ELISA-based format.
-
Assay Setup: Coat a microplate with a substrate for VEGFR-2.
-
Kinase Reaction: Add recombinant human VEGFR-2, ATP, and the test compound to the wells and incubate to allow for phosphorylation of the substrate.
-
Detection: Add a phospho-specific antibody conjugated to an enzyme (e.g., HRP) and a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.
-
Data Analysis: Measure the signal intensity and calculate the percentage of inhibition relative to a control without the inhibitor. Determine the IC50 value.
Table 2: Hypothetical Anticancer Activity Data
| Compound ID | Cancer Cell Line | Cytotoxicity IC50 (µM) | Apoptosis Induction (% of Apoptotic Cells) | Cell Cycle Arrest Phase | VEGFR-2 Inhibition IC50 (nM) |
| Derivative 1 | MCF-7 | 5.2 | 45% | G2/M | 150 |
| Derivative 2 | HepG2 | 2.8 | 62% | G2/M | 85 |
| Derivative 3 | HCT-116 | 10.5 | 25% | G0/G1 | >1000 |
| Doxorubicin | Varies | ~0.1-1 | >80% | G2/M | N/A |
| Sorafenib | Varies | ~2-10 | Varies | G0/G1 | ~50 |
Part 3: Anti-inflammatory Activity Evaluation
Nicotinic acid is known to possess anti-inflammatory properties, mediated in part through the GPR109A receptor.[8][9][10][29][30] The anti-inflammatory potential of the novel derivatives can be assessed in a cellular model of inflammation.
In Vitro Anti-inflammatory Assay in Macrophages
Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a standard model for evaluating anti-inflammatory activity. Key inflammatory mediators to measure include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Cell Treatment: Treat RAW 264.7 cells as described in Protocol 3.1.1.
-
ELISA: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits.
-
Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control.
Caption: Workflow for in vitro anti-inflammatory assays.
Part 4: Antimicrobial Activity Screening
The presence of chloro and nitro groups on a pyridine ring suggests potential antimicrobial activity.[1][3][5][7][31][32][33] A preliminary screening against a panel of clinically relevant bacteria and fungi is warranted.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 3: Recommended Microbial Strains for Initial Screening
| Microorganism | Type | Relevance |
| Staphylococcus aureus | Gram-positive bacteria | Common cause of skin and soft tissue infections. |
| Escherichia coli | Gram-negative bacteria | Common cause of urinary tract and gastrointestinal infections. |
| Pseudomonas aeruginosa | Gram-negative bacteria | Opportunistic pathogen, often multi-drug resistant. |
| Candida albicans | Fungal pathogen | Common cause of opportunistic fungal infections. |
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
The application notes and protocols provided herein offer a comprehensive guide for the synthesis and systematic evaluation of the biological activities of 4,6-dichloro-5-nitronicotinic acid derivatives. The multi-faceted approach, encompassing anticancer, anti-inflammatory, and antimicrobial screening, will enable a thorough characterization of this novel class of compounds. Promising lead compounds identified through these assays can be further optimized and evaluated in more advanced preclinical models. The unique structural features of the 4,6-dichloro-5-nitronicotinic acid scaffold hold significant potential for the discovery of new therapeutic agents.
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Nicotinic acid has anti-atherogenic and anti-inflammatory properties on advanced atherosclerotic lesions independent of its lipid-modifying capabilities - PubMed. [Link]
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Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed. [Link]
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Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - NIH. [Link]
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Synthesis, computational and biological evaluation of some new pyridine Derivatives. [Link]
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PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. [Link]
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4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles - NIH. [Link]
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Synthesis, Biological Evaluation, Molecular Dynamics, and QM-MM Calculation of Spiro-Acridine Derivatives Against Leishmaniasis - MDPI. [Link]
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Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - MDPI. [Link]
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Application Notes & Protocols: 4,6-Dichloro-5-nitronicotinic Acid as a Foundational Precursor for Agrochemical Synthesis
Introduction: The Strategic Importance of a Versatile Pyridine Scaffold
In the landscape of modern agrochemical research, the demand for novel, effective, and selective active ingredients is perpetual. The pyridine ring system, a core structural motif in numerous successful commercial products, remains a focal point for discovery and development.[1] Within this class, 4,6-dichloro-5-nitronicotinic acid emerges as a particularly valuable and versatile precursor. Its strategic arrangement of functional groups—two reactive chlorine atoms, an electron-withdrawing nitro group, and a modifiable carboxylic acid—offers a rich platform for combinatorial synthesis and the generation of diverse molecular libraries.
This document serves as a technical guide for researchers and development scientists, providing in-depth insights and actionable protocols for leveraging 4,6-dichloro-5-nitronicotinic acid in the synthesis of advanced agrochemical intermediates. The protocols herein are designed not merely as procedural steps but as self-validating systems, with an emphasis on the chemical logic underpinning each experimental choice.
Precursor Profile: Physicochemical Properties and Safety Mandates
A comprehensive understanding of the starting material is paramount for both safety and experimental success. The physical and chemical properties of 4,6-dichloro-5-nitronicotinic acid are summarized below.
Table 1: Physicochemical Data for 4,6-Dichloro-5-nitronicotinic Acid
| Property | Value | Source |
| CAS Number | 1192263-83-4 | [2][3] |
| Molecular Formula | C₆H₂Cl₂N₂O₄ | [4] |
| Molecular Weight | 237.00 g/mol | N/A |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 190 - 192 °C (for a related isomer) | [5] |
Critical Safety and Handling Protocols
4,6-Dichloro-5-nitronicotinic acid and its derivatives must be handled with appropriate care. Based on data for structurally related dichloronicotinic acids, the compound is classified as harmful and an irritant.[6][7]
-
Hazard Identification : Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8]
-
Personal Protective Equipment (PPE) : Always wear appropriate protective equipment, including chemical safety goggles (compliant with EN166 or OSHA 29 CFR 1910.133), nitrile gloves, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.[9]
-
First Aid Measures :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][9]
-
Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[6][9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[9]
-
-
Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[8] Some suppliers recommend freezer storage.[8]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][9]
The Chemistry of a Privileged Precursor: Reaction Pathways
The synthetic utility of 4,6-dichloro-5-nitronicotinic acid is derived from the distinct reactivity of its functional groups. The electron-deficient nature of the pyridine ring, amplified by the nitro group, makes the chlorine-bearing carbons (C4 and C6) highly susceptible to nucleophilic aromatic substitution (SₙAr). The nitro group itself is a key functional handle, readily reduced to an amine, which can then be used for a myriad of subsequent transformations.
Experimental Protocols: Building Agrochemical Intermediates
The following protocols detail the synthesis of a key agrochemical intermediate, demonstrating the practical application of the chemical principles discussed.
Protocol 1: Synthesis of 5-Amino-4,6-dichloronicotinic Acid via Nitro Group Reduction
The conversion of the nitro group to a primary amine is a critical step, unlocking a new axis of synthetic diversity. This transformation fundamentally alters the electronic properties of the pyridine ring and provides a nucleophilic site for further reactions. The reduction is efficiently achieved using iron powder in an acidic medium, a classic and reliable method for aryl nitro reduction.[10]
Objective: To prepare 5-amino-4,6-dichloronicotinic acid from 4,6-dichloro-5-nitronicotinic acid in high yield and purity.
Materials and Reagents:
-
4,6-dichloro-5-nitronicotinic acid
-
Iron powder (Fe), <325 mesh
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filter funnel and filter paper (Celite® optional)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4,6-dichloro-5-nitronicotinic acid (10.0 g, 42.2 mmol) in a mixture of glacial acetic acid (80 mL) and ethanol (20 mL).
-
Addition of Reducing Agent : To the stirred suspension, add iron powder (14.1 g, 252.6 mmol, 6.0 eq.) portion-wise over 15 minutes. The addition is exothermic; use a water bath to maintain the temperature below 50 °C if necessary.
-
Reaction Execution : After the addition is complete, heat the reaction mixture to 80 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation :
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the solvents.
-
To the resulting residue, carefully add deionized water (100 mL) and slowly neutralize by adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious of CO₂ evolution.
-
-
Extraction and Purification :
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
-
Final Product : The resulting solid, 5-amino-4,6-dichloronicotinic acid, can be further purified by recrystallization if necessary.
Expected Outcome:
| Parameter | Expected Value |
| Product | 5-Amino-4,6-dichloronicotinic acid |
| Yield | 80-90% |
| Purity (by HPLC) | >95% |
| Characterization | Confirmed by ¹H NMR, ¹³C NMR, and LC-MS |
Protocol 2: Selective Nucleophilic Substitution on an Amino-Dichloro Intermediate
With the amine installed, the reactivity of the chloro-substituents can be exploited. The following protocol demonstrates a selective mono-substitution using a simple alkoxide, a common step in building herbicides and fungicides.
Objective: To synthesize a 4-alkoxy-6-chloro-5-aminonicotinic acid derivative, demonstrating selective SₙAr.
Materials and Reagents:
-
5-Amino-4,6-dichloronicotinic acid (from Protocol 1)
-
Sodium Methoxide (NaOMe), 25% solution in methanol or solid
-
Methanol (MeOH), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Step-by-Step Procedure:
-
Reaction Setup : In a 100 mL flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 5-amino-4,6-dichloronicotinic acid (5.0 g, 24.2 mmol) in anhydrous methanol (50 mL).
-
Reagent Addition : To the stirred solution, add sodium methoxide (1.43 g, 26.6 mmol, 1.1 eq.) carefully. If using a solution, add the corresponding volume. An exotherm may be observed.
-
Reaction Execution : Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the formation of the mono-substituted product by TLC or LC-MS.
-
Work-up and Isolation :
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dissolve the residue in deionized water (50 mL).
-
Carefully acidify the aqueous solution with 1M HCl to a pH of ~4-5. The product should precipitate out of the solution.
-
-
Purification :
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with cold deionized water (2 x 15 mL).
-
Dry the product under vacuum to yield the final 4-methoxy-6-chloro-5-aminonicotinic acid derivative.
-
Conclusion and Future Prospects
4,6-Dichloro-5-nitronicotinic acid stands as a high-potential starting material for the synthesis of novel agrochemicals. The orthogonal reactivity of its functional groups allows for a stepwise and controlled elaboration of the molecular scaffold. The protocols provided here for the reduction of the nitro group and subsequent selective nucleophilic substitution serve as a foundational blueprint for accessing a wide array of derivatives. By further exploring substitutions with different nucleophiles (amines, thiols) and modifications of the carboxylic acid, researchers can rapidly generate diverse libraries for biological screening, accelerating the discovery of next-generation crop protection agents.
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Application Notes and Protocols: Unraveling the Mechanism of Action of 4,6-Dichloro-5-nitronicotinic Acid-Based Compounds as NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to understanding and investigating the mechanism of action of 4,6-dichloro-5-nitronicotinic acid-based compounds. Emerging evidence strongly suggests that this class of molecules acts as potent and selective inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in cellular metabolism and a promising target in oncology. This document will delve into the scientific rationale behind targeting NAMPT and provide detailed protocols for the characterization of these inhibitors.
Introduction: The Rationale for Targeting NAMPT in Cancer Metabolism
Cancer cells exhibit a heightened metabolic rate to sustain their rapid proliferation and survival. A key aspect of this altered metabolism is their increased reliance on the nicotinamide adenine dinucleotide (NAD+) salvage pathway for energy production, DNA repair, and various signaling processes.[1][2] NAMPT is the rate-limiting enzyme in this pathway, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[1][3]
The dependence of many tumors on the NAMPT-mediated salvage pathway makes it a compelling therapeutic target.[1][2] Inhibition of NAMPT leads to a significant depletion of the intracellular NAD+ pool, which in turn triggers a cascade of events culminating in cancer cell death.[2][3] Compounds based on the 4,6-dichloro-5-nitronicotinic acid scaffold represent a novel class of potent NAMPT inhibitors with potential for broad-spectrum anticancer activity.[2][4]
The Molecular Mechanism: Competitive Inhibition of NAMPT
4,6-Dichloro-5-nitronicotinic acid-based compounds are hypothesized to act as competitive inhibitors of NAMPT. Their structural resemblance to the natural substrate, nicotinamide, allows them to bind to the active site of the enzyme, thereby blocking the catalytic conversion of nicotinamide to NMN. This competitive inhibition effectively shuts down the NAD+ salvage pathway, leading to the observed cytotoxic effects in cancer cells.
Visualizing the Inhibition of the NAD+ Salvage Pathway
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the proposed mechanism of action for 4,6-dichloro-5-nitronicotinic acid-based inhibitors.
Caption: Inhibition of NAMPT by 4,6-dichloro-5-nitronicotinic acid compounds blocks NAD+ synthesis.
Experimental Protocols for Mechanistic Elucidation
To rigorously characterize the mechanism of action of 4,6-dichloro-5-nitronicotinic acid-based compounds, a series of biochemical and cell-based assays are recommended.
Protocol 1: In Vitro NAMPT Enzymatic Assay
Objective: To determine the direct inhibitory effect of the test compounds on recombinant human NAMPT enzyme activity and to calculate the half-maximal inhibitory concentration (IC50).
Principle: This assay measures the production of NMN from nicotinamide and phosphoribosyl pyrophosphate (PRPP) by NAMPT. The amount of NMN produced is quantified, and the inhibition by the test compound is determined relative to a control.
Materials:
-
Recombinant Human NAMPT Enzyme
-
Nicotinamide
-
PRPP
-
ATP
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test Compounds (dissolved in DMSO)
-
Detection Reagent (e.g., a coupled enzyme system that leads to a fluorescent or colorimetric readout proportional to NMN production)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the reaction buffer.
-
Add the test compound or DMSO (vehicle control) to the respective wells.
-
Add the NAMPT enzyme to all wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of nicotinamide and PRPP.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on a compatible plate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Data Analysis and Interpretation:
| Compound | NAMPT IC50 (nM) |
| Reference Inhibitor (e.g., FK866) | Insert experimentally determined value |
| Test Compound A | Insert experimentally determined value |
| Test Compound B | Insert experimentally determined value |
A low nanomolar IC50 value indicates potent inhibition of NAMPT.
Protocol 2: Cellular NAD+ Depletion Assay
Objective: To confirm that the test compounds inhibit NAMPT activity within a cellular context by measuring the depletion of intracellular NAD+ levels.
Principle: Cancer cells are treated with the test compound, and the intracellular NAD+ concentration is measured using a commercially available NAD/NADH assay kit.
Materials:
-
Cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells)
-
Cell culture medium and supplements
-
Test Compounds (dissolved in DMSO)
-
NAD/NADH Assay Kit
-
96-well cell culture plates
-
Lysis Buffer
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO (vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, lyse the cells according to the assay kit protocol.
-
Measure the intracellular NAD+ levels in the cell lysates using the NAD/NADH assay kit.
-
Normalize the NAD+ levels to the total protein concentration in each well.
-
Calculate the percent NAD+ depletion relative to the vehicle-treated control.
Workflow for Cellular NAD+ Depletion Assay
Caption: Step-by-step workflow for the cellular NAD+ depletion assay.
Protocol 3: Cell Proliferation and Viability Assay
Objective: To assess the functional consequence of NAMPT inhibition by measuring the anti-proliferative and cytotoxic effects of the test compounds on cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test Compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates.
-
After overnight incubation, treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a prolonged period (e.g., 72 to 120 hours).
-
Add the chosen cell viability reagent to each well.
-
Incubate as required by the reagent manufacturer.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percent cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Expected Results: A dose-dependent decrease in cell viability is expected, demonstrating the anti-proliferative and/or cytotoxic effects of the NAMPT inhibitor.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of 4,6-dichloro-5-nitronicotinic acid-based compounds as NAMPT inhibitors. Successful demonstration of potent enzymatic and cellular activity, coupled with a clear understanding of the on-target mechanism, will be crucial for the further development of these molecules as potential anticancer therapeutics. Future studies should focus on in vivo efficacy in relevant tumor models, pharmacokinetic and pharmacodynamic profiling, and assessment of potential resistance mechanisms.
References
-
Zhao, G., et al. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics, 16(12), 2677-2688. [Link]
-
Kim, M. K., et al. (2023). Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. Journal of Experimental & Clinical Cancer Research, 42(1), 1-19. [Link]
-
Hasan, M. M., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology, 12, 979106. [Link]
-
Patsnap. (2025). What are the new molecules for NAMPT inhibitors?. Patsnap Synapse. [Link]
-
ResearchGate. (n.d.). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Request PDF. [Link]
Sources
- 1. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4,6-Dichloro-5-nitronicotinic Acid in the Development of Antitumor Agents
Introduction: Strategic Importance of the Dichloronitropyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide array of biological activities, including potent antitumor effects.[1] The strategic functionalization of the pyridine core allows for the fine-tuning of its pharmacological properties. 4,6-Dichloro-5-nitronicotinic acid emerges as a highly valuable, albeit specialized, starting material for the synthesis of novel antitumor agents. Its unique chemical architecture—an electron-deficient pyridine ring activated by a potent electron-withdrawing nitro group and bearing two reactive chlorine atoms—makes it an ideal precursor for generating diverse molecular libraries through nucleophilic aromatic substitution (SNAr).[2]
The presence of the nitro group significantly enhances the electrophilicity of the carbon atoms at positions 4 and 6, facilitating their substitution by a wide range of nucleophiles. This, combined with the carboxylic acid moiety, provides a trivalent handle for molecular elaboration, enabling the synthesis of complex structures designed to interact with specific biological targets within cancer cells. This document provides a detailed guide for researchers, outlining the synthetic utility, proposed experimental protocols, and the mechanistic basis for leveraging 4,6-dichloro-5-nitronicotinic acid in the discovery of next-generation cancer therapeutics.
Part 1: Synthetic Utility and Proposed Protocols
The primary utility of 4,6-dichloro-5-nitronicotinic acid lies in its capacity for sequential and regioselective nucleophilic aromatic substitution. The two chlorine atoms serve as excellent leaving groups, and their reactivity is modulated by the strong electron-withdrawing effect of the adjacent nitro group.
Mechanism and Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)
The substitution process follows a two-step addition-elimination mechanism. A nucleophile first attacks one of the electrophilic carbons (C4 or C6), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of a chloride ion.[3]
A critical aspect of utilizing this scaffold is understanding the regioselectivity of the first substitution. While the molecule is symmetric with respect to the chloro groups, the electronic environment can be influenced by reaction conditions and the nature of the nucleophile. Based on analogous structures like 2,4-dichloro-5-nitropyridine, the initial substitution is often highly regioselective.[2] The carboxylic acid group at C3 may also exert an electronic and steric influence on the adjacent C4 position.
Proposed Protocol 1: Mono-amino Substitution
This protocol describes a general procedure for the selective mono-substitution of a chlorine atom with a primary or secondary amine, yielding a 4-amino-6-chloro-5-nitronicotinic acid derivative. These aminopyridine derivatives are a well-established class of compounds with diverse biological activities.[4]
Materials:
-
4,6-Dichloro-5-nitronicotinic acid
-
Desired primary or secondary amine (e.g., benzylamine, morpholine) (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet
-
Standard work-up and purification reagents (Ethyl acetate, aqueous HCl, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4,6-dichloro-5-nitronicotinic acid (1.0 eq) in anhydrous DMF.
-
Add the corresponding amine (1.1 eq) to the solution.
-
Add TEA or DIPEA (2.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and any unreacted amine.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired mono-substituted product.
Causality Behind Experimental Choices:
-
Base (TEA/DIPEA): A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent (DMF/ACN): Polar aprotic solvents are used to dissolve the reactants and facilitate the SNAr mechanism.
-
Monitoring by TLC: This allows for real-time tracking of the reaction to prevent the formation of di-substituted byproducts and determine the optimal reaction time.
Proposed Protocol 2: Reduction of the Nitro Group
The nitro group, having served its purpose as an activating group, can be reduced to an amine. This transformation is pivotal as it opens up a new avenue for functionalization and often significantly alters the biological activity of the molecule. The resulting diamino-chloropyridine scaffold is a precursor to various heterocyclic systems, including purine analogues.
Materials:
-
Mono-amino substituted nitropyridine derivative (from Protocol 1)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂) (5-10 equivalents)
-
Ammonium chloride (NH₄Cl) or concentrated HCl
-
Ethanol (EtOH) and Water
-
Celite pad for filtration
Procedure:
-
Suspend the nitropyridine derivative (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5-10 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80°C) and stir vigorously.
-
Monitor the reaction by TLC. The disappearance of the yellow color of the nitro compound is often a good indicator of reaction progress.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad thoroughly with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the aminopyridine product.
Causality Behind Experimental Choices:
-
Reducing Agent (Fe/NH₄Cl): This is a classic and cost-effective method for the reduction of aromatic nitro groups. The reaction is heterogeneous and requires vigorous stirring. SnCl₂ in concentrated HCl is an alternative homogeneous method.
-
Celite Filtration: This is essential to remove the fine iron particles and iron oxides from the reaction mixture, which can complicate the work-up.
Synthetic Workflow Diagram
Caption: Mechanism of action for nitropyridine derivatives as microtubule-targeting agents, leading to G2/M arrest.
Part 3: Representative Biological Data
The following table summarizes the in vitro cytotoxic activity of various pyridine derivatives against several human cancer cell lines. This data highlights the potential of this class of compounds. While these are not direct derivatives of 4,6-dichloro-5-nitronicotinic acid, they represent the types of activities that can be expected from novel compounds synthesized using this scaffold.
| Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Mechanism of Action | Reference |
| 3-Nitropyridine Analogue | Various (NCI-60 Panel) | < 0.01 (several lines) | Microtubule Destabilization | [5] |
| Tetralin-Chalcone Pyridine | Hela (Cervical) | 3.5 | Not specified | [6] |
| Tetralin-Chalcone Pyridine | MCF-7 (Breast) | 4.5 | Not specified | [6] |
| Spiro-Pyridine Derivative | Caco-2 (Colorectal) | 7.83 ± 0.5 | EGFR/VEGFR-2 Inhibition | [7] |
| Spiro-Pyridine Derivative | HepG-2 (Liver) | 8.42 ± 0.7 | EGFR/VEGFR-2 Inhibition | [7] |
| Imidazopyridine (H42) | SKOV3 (Ovarian) | 0.87 | HDAC6 Inhibition | [8] |
| Thienopyridine (6i) | HSC3 (Head and Neck) | 10.8 | Hsp90 Inhibition | [9] |
Conclusion
4,6-Dichloro-5-nitronicotinic acid represents a promising and versatile starting material for the synthesis of novel antitumor agents. Its activated pyridine core allows for facile and selective derivatization through nucleophilic aromatic substitution, enabling the creation of diverse chemical libraries. The resulting compounds have the potential to target multiple validated anticancer pathways, including microtubule dynamics, protein kinase signaling, and developmental pathways like Wnt/β-catenin. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers to explore the rich chemical space accessible from this scaffold, with the ultimate goal of developing more effective and selective cancer therapies.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
- 9. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,6-Dichloro-5-nitronicotinic Acid as a Novel Linker for Functional Metal-Organic Frameworks
Abstract: This document provides a forward-looking technical guide for researchers, materials scientists, and professionals in drug development on the prospective applications of 4,6-dichloro-5-nitronicotinic acid in material science. While a nascent area of exploration, the unique structural and electronic features of this molecule present a compelling case for its use as a versatile organic linker in the synthesis of novel Metal-Organic Frameworks (MOFs). These materials are anticipated to exhibit unique properties suitable for applications in gas sorption, catalysis, and sensing. This guide outlines detailed, exemplary protocols for the synthesis and characterization of hypothetical MOFs derived from this linker, grounded in established methodologies for analogous pyridine-based frameworks.
Introduction: The Potential of a Multifunctional Linker
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The choice of the organic linker is paramount as it dictates the resulting framework's topology, porosity, and chemical functionality.[2] Pyridine carboxylic acids, in particular, have been established as a valuable class of linkers due to the dual coordination sites offered by the carboxylate group and the pyridine nitrogen, leading to MOFs with applications in gas storage, catalysis, and chemical sensing.[2]
4,6-dichloro-5-nitronicotinic acid is a largely unexplored yet highly promising building block for next-generation MOFs. Its key structural features suggest several advantages:
-
Carboxylic Acid Group: Provides a primary, robust coordination site for linking to metal centers.
-
Pyridine Nitrogen: Offers a secondary coordination site, potentially leading to higher-dimensional frameworks and influencing gas-framework interactions.[2]
-
Electron-Withdrawing Nitro Group: The presence of a nitro group is known to enhance the Lewis acidity of MOFs, which can be beneficial for catalytic applications. It also introduces a polar functionality that can lead to strong dipole-quadrupole interactions with guest molecules like carbon dioxide, making these materials promising for CO2 capture.[3][4]
-
Chloro Substituents: These groups can modify the electronic properties of the linker and the resulting MOF, potentially influencing its luminescent or sensing capabilities. They also provide sites for post-synthetic modification.
This guide presents a hypothetical framework for the synthesis and characterization of MOFs using 4,6-dichloro-5-nitronicotinic acid, offering a foundational methodology for researchers to explore this new frontier in materials science.
Synthesis of a Hypothetical Zinc-Based MOF (Zn-DCNNA-1)
The following protocol describes the solvothermal synthesis of a hypothetical zinc-based MOF, designated as Zn-DCNNA-1 (Dichloro-Nitro-Nicotinic Acid). This method is adapted from established procedures for synthesizing MOFs from functionalized pyridine carboxylic acids.[5][6]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4,6-Dichloro-5-nitronicotinic acid | ≥98% | N/A (Requires custom synthesis or sourcing) | |
| Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) | ACS Reagent Grade | Standard Chemical Supplier | |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Standard Chemical Supplier | |
| Chloroform | ACS Reagent Grade | Standard Chemical Supplier | For washing |
| Teflon-lined stainless-steel autoclave (23 mL) | |||
| Programmable laboratory oven | |||
| Centrifuge | |||
| Schlenk line or vacuum manifold | For activation |
Experimental Protocol
-
Reagent Preparation: In a 20 mL scintillation vial, combine 4,6-dichloro-5-nitronicotinic acid (0.074 g, 0.3 mmol) and zinc nitrate hexahydrate (0.089 g, 0.3 mmol).
-
Solvent Addition: Add 15 mL of N,N-dimethylformamide (DMF) to the vial.
-
Dissolution: Cap the vial and sonicate the mixture for 15 minutes to ensure complete dissolution of the reagents.
-
Reaction Setup: Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Crystallization: Seal the autoclave and place it in a programmable laboratory oven. Heat the autoclave to 120 °C for 72 hours.
-
Cooling: After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 12-24 hours.
-
Product Isolation: Carefully open the autoclave and collect the crystalline product by decanting the supernatant.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, immerse the crystals in chloroform for 24 hours, replacing the chloroform three times during this period. This solvent exchange is crucial for the activation process.
-
Activation: To remove the solvent molecules from the pores of the MOF, the crystals must be activated.[7] Transfer the chloroform-soaked crystals to a Schlenk tube and heat under a dynamic vacuum at 150 °C for 12 hours. The resulting activated material, Zn-DCNNA-1, should be stored under an inert atmosphere.
Synthesis Workflow Diagram
Caption: Solvothermal synthesis workflow for the hypothetical Zn-DCNNA-1 MOF.
Characterization of Zn-DCNNA-1
A comprehensive characterization is essential to confirm the synthesis of the desired MOF and to evaluate its properties. The following techniques are standard for MOF analysis.[8][9]
Structural Analysis
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared with a simulated pattern if a single-crystal structure can be obtained.
-
Single-Crystal X-Ray Diffraction (SCXRD): If suitable single crystals are formed, SCXRD will provide the definitive atomic arrangement, including bond lengths, bond angles, and the overall framework topology.[9]
Porosity and Surface Area
-
Nitrogen Adsorption-Desorption Isotherms: This analysis, typically performed at 77 K, is used to determine the porosity and surface area of the activated MOF. The Brunauer-Emmett-Teller (BET) method is applied to calculate the specific surface area. The shape of the isotherm (e.g., Type I for microporous materials) provides insight into the pore structure.[9]
Thermal Stability
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF. The analysis is typically performed under a nitrogen or air atmosphere. The TGA curve will show weight loss steps corresponding to the removal of guest molecules and, at higher temperatures, the decomposition of the framework.[8]
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the carboxylate group to the metal center. A shift in the carbonyl stretching frequency (νC=O) of the carboxylic acid upon coordination is expected.
-
Solid-State Nuclear Magnetic Resonance (SSNMR): SSNMR can provide detailed information about the local environment of the metal centers and the organic linker.[10]
Expected Characterization Data Summary
| Technique | Expected Outcome for Zn-DCNNA-1 |
| PXRD | A unique diffraction pattern indicating a crystalline, ordered structure. |
| N₂ Adsorption at 77 K | A Type I isotherm, characteristic of microporous materials, with a high surface area. |
| TGA | High thermal stability, with decomposition likely occurring above 300 °C. |
| FTIR | Disappearance of the broad O-H stretch of the carboxylic acid and a shift in the C=O stretch. |
Potential Applications and Future Directions
The unique combination of functional groups in 4,6-dichloro-5-nitronicotinic acid suggests that MOFs derived from it could have several promising applications.
Gas Storage and Separation
The electron-withdrawing nitro group is expected to create a polar environment within the pores of the MOF.[3] This could lead to selective adsorption of polarizable gases like carbon dioxide over non-polar gases such as methane or nitrogen, making these materials candidates for CO₂ capture and purification of natural gas.
Heterogeneous Catalysis
The nitro group can enhance the Lewis acidity of the metal centers in the MOF, potentially making it an effective catalyst for various organic transformations.[4] The porous structure would allow for size-selective catalysis.
Chemical Sensing
The potential for luminescence, influenced by the nitro and chloro groups on the aromatic ring, could be explored for sensing applications. Quenching or enhancement of luminescence upon interaction with specific analytes could form the basis of a chemical sensor.
Logical Relationship Diagram
Sources
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 9. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 4,6-Dichloro-5-nitronicotinic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4,6-dichloro-5-nitronicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this highly functionalized pyridine derivative. As a key intermediate, its successful synthesis is often critical for downstream applications. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol based on established chemical principles for the nitration of deactivated heterocyclic systems.
Synthesis Overview: The Nitration Challenge
The synthesis of 4,6-dichloro-5-nitronicotinic acid typically involves the electrophilic nitration of 4,6-dichloronicotinic acid. The primary challenge lies in the inherent deactivation of the pyridine ring by two electron-withdrawing chlorine atoms and a carboxylic acid group. This deactivation necessitates forceful reaction conditions, which in turn can lead to challenges in control, selectivity, and product purification.
This guide will help you navigate these challenges effectively.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis, from starting material to purified product.
Caption: General workflow for the synthesis of 4,6-dichloro-5-nitronicotinic acid.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Question 1: I am getting very low or no yield of the desired product. What are the likely causes and solutions?
Answer: Low or no yield is the most common issue in this synthesis, often stemming from the deactivated nature of the starting material.
Potential Causes:
-
Insufficiently Strong Nitrating Agent: The dichloronicotinic acid ring is strongly deactivated. A standard nitric acid solution may not be sufficient to initiate the reaction.
-
Reaction Temperature Too Low: While temperature control is crucial to prevent side reactions, a temperature that is too low may result in an impractically slow or stalled reaction.
-
Degradation of Starting Material: Extremely harsh conditions (e.g., excessively high temperatures or overly concentrated oleum) can lead to decomposition or decarboxylation.
-
Premature Quenching: Stopping the reaction before it has reached completion.
-
Loss During Workup: The product may have some solubility in the aqueous acidic phase during workup, leading to losses.
Suggested Solutions & Preventative Measures:
-
Optimize the Nitrating Agent: A mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is typically required.[1] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1] For highly deactivated substrates, the use of oleum (fuming sulfuric acid) can further increase the concentration of NO₂⁺.
-
Careful Temperature Management: Start the reaction at a low temperature (0-5 °C) during the addition of the nitrating agent to control the initial exotherm.[2] After the addition is complete, you may need to slowly raise the temperature (e.g., to 25-45 °C) to drive the reaction to completion.[3] The optimal temperature must be determined empirically.
-
Monitor Reaction Progress: Before quenching, verify reaction completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple mobile phase like ethyl acetate/hexanes with a small amount of acetic acid can often resolve the starting material and product.
-
Efficient Workup: Quench the reaction by pouring the acidic mixture slowly onto a large amount of crushed ice. This helps to precipitate the organic product while diluting the acid and controlling the exotherm. Ensure the final pH is low enough to keep your carboxylic acid protonated.
Troubleshooting Flowchart: Low Yield
Caption: Decision tree for troubleshooting low product yield.
Question 2: My final product is contaminated with impurities. How can I improve its purity?
Answer: Impurity formation is often a result of the harsh conditions required for the nitration.
Potential Causes:
-
Over-Nitration: While less likely on such a deactivated ring, dinitration could be a possibility under very aggressive conditions.
-
Oxidative Side Products: Hot, concentrated nitric acid is a strong oxidizing agent and can lead to the formation of various byproducts, often appearing as colored tars.
-
Unreacted Starting Material: Incomplete conversion will lead to contamination.
-
Positional Isomers: Although the 5-position is the most likely site for nitration due to the directing effects of the existing substituents, other isomers might form in small quantities.
Suggested Solutions & Preventative Measures:
-
Strict Temperature Control: The single most important factor for minimizing side reactions is maintaining the optimal temperature. An internal thermometer is mandatory. Do not let the temperature rise uncontrollably during the addition of reagents.
-
Slow Reagent Addition: Add the nitrating agent dropwise to the solution of your starting material in sulfuric acid. This maintains a low instantaneous concentration of the reagent and allows the cooling system to dissipate the heat generated.
-
Purification Strategy:
-
Quenching & Filtration: The initial crude product obtained after pouring onto ice and filtering can be washed with copious amounts of cold water to remove residual acids.
-
Recrystallization: This is the most effective method for purifying the final product. Solvents to explore include aqueous ethanol, acetic acid, or toluene. The ideal solvent will dissolve the product at high temperatures but not at room temperature, while impurities remain soluble.[4]
-
Solvent Wash/Slurry: Washing the crude solid with a solvent in which the product is poorly soluble (like cold diethyl ether or dichloromethane) can remove more soluble, non-polar impurities.
-
Question 3: The reaction seems uncontrollable and the temperature is rising rapidly. What should I do?
Answer: This indicates a runaway reaction, which is a significant safety hazard.
Potential Causes:
-
Addition Rate is Too Fast: The most common cause is adding the nitric acid or the substrate too quickly.
-
Inadequate Cooling: The cooling bath (ice-water, ice-salt, or a cryocooler) is not sufficient to remove the heat being generated.
-
Reaction Scale: The heat generated increases with the volume of the reaction, while the surface area for cooling does not increase proportionally.
Suggested Solutions & Preventative Measures:
-
Immediate Action: If you notice a rapid, uncontrolled temperature rise, immediately stop the addition of reagents. If safe to do so, add more ice to the external cooling bath. Have a larger, secondary cooling bath ready for emergencies.
-
Prevention is Key:
-
Always use a sufficiently large reaction vessel (no more than half full) to accommodate potential foaming and provide headspace.
-
Ensure your cooling bath is robust and can handle the scale of your reaction.
-
For larger-scale reactions, consider a "reverse addition" protocol, where the substrate solution is added slowly to the cooled nitrating mixture. This ensures the nitrating agent is always in excess, but the rate of heat generation is limited by the rate of your addition.
-
Always conduct a small-scale trial run before attempting a large-scale synthesis to understand the reaction's thermal profile.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction parameters for this synthesis? A1: The optimal parameters require careful empirical determination. However, a good starting point is summarized in the table below.
| Parameter | Recommended Condition | Rationale & Notes |
| Nitrating Agent | Conc. H₂SO₄ & Fuming HNO₃ (1:1 v/v) | Provides the necessary concentration of the nitronium ion (NO₂⁺) for the deactivated ring.[1] |
| Stoichiometry | 1.1 - 1.5 equivalents of HNO₃ | Using a slight excess of the nitrating agent ensures complete conversion of the starting material. |
| Temperature | 0-10 °C (addition), then 25-45 °C (reaction) | Controls the initial exotherm during addition and provides sufficient energy to drive the reaction.[2][3] |
| Reaction Time | 2 - 12 hours | Highly dependent on temperature and substrate reactivity. Must be monitored by TLC or HPLC. |
| Solvent | Concentrated H₂SO₄ | Acts as both a solvent for the starting material and a catalyst for generating the nitronium ion. |
Q2: What are the critical safety precautions for handling the reagents? A2: Safety is paramount.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).
-
Fume Hood: All operations must be performed in a certified chemical fume hood due to the evolution of toxic nitrogen oxides (NOx) gases.
-
Reagent Handling: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and are strong oxidizing agents. Handle them with extreme care. Always add acid to water, never the other way around.
-
Quenching: The quenching process is highly exothermic. Pour the reaction mixture slowly onto a large excess of ice with vigorous stirring. Ensure the quench vessel is large enough to contain any splashing.
Q3: How can I purify the final product effectively? A3: The most common and effective method is recrystallization. After isolating the crude product by filtration, wash it thoroughly with cold water to remove any trapped acids. Then, perform a recrystallization from a suitable solvent. Good candidates to screen are glacial acetic acid, ethanol/water mixtures, or toluene. The choice of solvent will depend on the precise solubility profile of your product and impurities. If recrystallization fails to provide adequate purity, column chromatography on silica gel may be required, though this is often less practical for larger quantities of a highly polar compound.
Detailed Experimental Protocol (Starting Point)
Disclaimer: This is a proposed protocol based on established chemical principles. Researchers should perform their own risk assessment and optimize the procedure for their specific setup and scale.
Objective: To synthesize 4,6-dichloro-5-nitronicotinic acid from 4,6-dichloronicotinic acid.
Materials:
-
4,6-dichloronicotinic acid (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Crushed Ice / Deionized Water
-
Appropriate recrystallization solvent (to be determined)
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, an internal thermometer, and a dropping funnel, add concentrated sulfuric acid (approx. 5 mL per gram of starting material).
-
Dissolution: Cool the sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add the 4,6-dichloronicotinic acid (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C. Stir until a clear solution or a fine suspension is obtained.
-
Nitration: Prepare a nitrating mixture of concentrated H₂SO₄ and fuming HNO₃ (1:1 v/v) in the dropping funnel. Add this mixture dropwise to the cooled, stirred solution of the starting material over 30-60 minutes. Maintain the internal temperature strictly between 0-10 °C throughout the addition.
-
Reaction Monitoring (Self-Validation Checkpoint): After the addition is complete, let the reaction stir at 5-10 °C for 1 hour. Take a small aliquot, quench it carefully in ice water, extract with ethyl acetate, and spot on a TLC plate to check for the presence of starting material.
-
Driving the Reaction: If the reaction is sluggish (significant starting material remains), allow the mixture to slowly warm to room temperature, and then if necessary, heat gently to 40-45 °C. Continue to monitor the reaction by TLC/HPLC every hour until the starting material is consumed.
-
Workup (Quenching): In a separate large beaker, prepare a slurry of crushed ice and water (at least 10 times the volume of the reaction mixture). Once the reaction is complete, slowly and carefully pour the reaction mixture onto the stirred ice slurry. This should be done in a fume hood, as NOx gases may be released.
-
Isolation: The product should precipitate as a solid. Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration.
-
Washing: Wash the filter cake extensively with cold deionized water until the washings are neutral to pH paper. This is crucial to remove residual strong acids.
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50 °C).
-
Purification: Recrystallize the dried crude solid from a suitable solvent system to obtain the pure 4,6-dichloro-5-nitronicotinic acid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
References
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
- nicotinic acid. Organic Syntheses Procedure.
- Nitr
- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- Nitration of Phenylboron Dichloride with Nitronium Tetrafluorobor
- Method for purifying 4, 6-dichloro pyrimidine.
- Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab.
- What are the synthesis and applications of 6-Hydroxy-5-nitronicotinic acid?. Guidechem.
Sources
Stability and storage conditions for 4,6-Dichloro-5-nitronicotinic acid
Technical Support Center: 4,6-Dichloro-5-nitronicotinic acid
Introduction
This technical guide provides in-depth information on the stability, storage, and handling of 4,6-Dichloro-5-nitronicotinic acid (CAS No. 1192263-83-4). As a highly functionalized heterocyclic compound, its stability is paramount for ensuring reproducible outcomes in research and development. This document is designed for researchers, chemists, and drug development professionals. Due to the limited availability of specific public data for this exact molecule, the recommendations herein are synthesized from the safety and handling data of structurally similar compounds, including various dichloronicotinic and nitronicotinic acid derivatives, combined with fundamental chemical principles.
Part 1: Frequently Asked Questions (FAQs) on Storage & Stability
This section addresses the most common questions regarding the handling and storage of solid 4,6-Dichloro-5-nitronicotinic acid.
Q1: What are the optimal conditions for long-term storage of the solid compound?
A1: For maximum shelf-life and to prevent degradation, the compound should be stored in a freezer, ideally at -20°C.[1] The container must be kept tightly closed to prevent moisture ingress and stored in a dry, well-ventilated area.[2] For routine use, storage in a desiccator at 2-8°C is acceptable for shorter periods. The core principles are to minimize exposure to heat, moisture, and light.
Q2: What are the primary chemical moieties susceptible to degradation?
A2: The structure of 4,6-Dichloro-5-nitronicotinic acid contains three key areas prone to chemical degradation, which informs the recommended storage conditions.
-
Aromatic Nitro Group: The nitro group is an electron-withdrawing group that activates the pyridine ring. It is also susceptible to reduction, which can be initiated by various reagents or even trace metal impurities under certain conditions. Studies on related compounds show that nitro groups can be chemoselectively reduced.[3][4][5]
-
Chloro Substituents: The chlorine atoms on the aromatic ring can be susceptible to nucleophilic substitution, including hydrolysis. This process is generally slow but can be accelerated by the presence of moisture, high pH (strong bases), and elevated temperatures.
-
Carboxylic Acid: While generally stable, the carboxylic acid functionality makes the compound acidic and dictates its incompatibility with strong bases.
Q3: Is the compound sensitive to light or air?
A3: Yes, caution is advised. Many aromatic nitro compounds exhibit photosensitivity, leading to gradual discoloration (often darkening) and degradation upon prolonged exposure to UV or even ambient light. Therefore, the compound should always be stored in an opaque or amber vial to protect it from light.[6] While stability in air is generally acceptable under dry conditions, for long-term storage of high-purity material, displacing the headspace of the container with an inert gas like argon or nitrogen is a best practice.[7]
Q4: What common laboratory chemicals are incompatible with this compound?
A4: Based on data from analogous structures, you should avoid storing or mixing 4,6-Dichloro-5-nitronicotinic acid with the following:
-
Strong Oxidizing Agents: These can react unpredictably with the molecule.[2]
-
Strong Bases: Will readily deprotonate the carboxylic acid in a highly exothermic reaction and may promote hydrolysis of the chloro groups.
-
Strong Reducing Agents: Can reduce the nitro group, altering the chemical identity of the compound.
Part 2: Troubleshooting Guide
This section provides a logical framework for addressing common issues encountered during the use of 4,6-Dichloro-5-nitronicotinic acid.
| Problem Observed | Potential Cause(s) | Recommended Action & Rationale |
| Color Change of Solid (e.g., off-white to yellow/brown) | 1. Photodegradation: Prolonged exposure to light.2. Oxidation/Moisture: Improper sealing of the container.3. Thermal Stress: Storage at elevated temperatures. | 1. Immediately transfer the compound to an amber vial and store it in the dark.[6]2. Before use, confirm the compound's identity and purity via analytical methods (e.g., LC-MS, NMR).3. Review storage protocol; ensure the container is tightly sealed and stored at the recommended temperature.[1] |
| Inconsistent Experimental Results | 1. Stock Solution Instability: The compound may be degrading in your chosen solvent over time.2. Non-homogenous Solid: The solid may have partially degraded, leading to inconsistent sampling.3. Freeze-Thaw Degradation: Repeated cycling of a stock solution. | 1. Prepare Fresh Solutions: This is the most reliable method to ensure consistency.2. Aliquot Stocks: If a stock solution must be stored, dispense it into single-use aliquots and store at -20°C or -80°C to avoid freeze-thaw cycles.3. Perform a Pilot Stability Test: Analyze your stock solution by LC-MS at T=0 and T=24h (or longer) to assess stability in your specific solvent system. |
| Poor Solubility | 1. Incorrect Solvent Choice: The compound's polarity may not match the solvent.2. Degradation: Degradation products may be less soluble.3. Low Purity: Impurities may be insoluble. | 1. Test solubility in common polar aprotic solvents like DMSO or DMF. Gentle warming and sonication may assist dissolution.2. Always start with a small amount for solubility tests to avoid wasting material.3. If solubility issues persist with a previously reliable batch, consider it a potential indicator of degradation and perform an analytical purity check. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Recommended Procedure for Handling and Storage
This protocol ensures the long-term integrity of the compound upon receipt.
-
Initial Inspection: Upon receipt, visually inspect the container for an intact seal. Note the color and appearance of the solid material. It should typically be an off-white or pale yellow solid.[8]
-
Log Entry: Record the date of receipt, batch number, and initial appearance in your lab notebook.
-
Inert Atmosphere (Optional, for Critical Applications): If maximum stability is required, briefly place the vial inside a glove box or nitrogen bag. Quickly open the container, immediately reseal it to blanket the solid with inert gas, and tighten the cap.
-
Parafilm Sealing: Wrap the cap and neck of the vial with Parafilm® to create an additional barrier against moisture and air.
-
Labeling: Ensure the vial is clearly labeled. Use a cryo-safe marker if storing in a freezer.
-
Storage: Place the sealed vial inside a secondary container (e.g., a small box) labeled "Protect from Light" and transfer to the appropriate storage location (Freezer at -20°C for long-term; Refrigerator at 2-8°C for short-term).[1]
Workflow Diagram: Compound Handling and Stability Assessment
The following diagram outlines the decision-making process from receiving the compound to its use in experiments.
Caption: Decision workflow for handling 4,6-Dichloro-5-nitronicotinic acid.
Part 4: Data Summary & Visualization
Table of Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Justification |
| Temperature | Long-Term: -20°C (Freezer)[1]Short-Term: 2-8°C (Refrigerator) | Reduces thermal degradation and slows potential hydrolytic reactions. |
| Atmosphere | Dry. Tightly sealed container.[2] Inert gas (Argon/N₂) for highest purity.[7] | Prevents hydrolysis from atmospheric moisture. Inert gas prevents oxidation. |
| Light | Protect from light. Store in an amber or opaque vial.[6] | Aromatic nitro compounds are often photosensitive. |
| Incompatibles | Strong oxidizing agents, strong bases, strong reducing agents.[2] | To prevent hazardous and uncontrolled chemical reactions. |
Diagram of Potential Degradation Pathways
This diagram illustrates chemically plausible, though not experimentally confirmed, degradation routes for the molecule.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
Identifying and minimizing byproducts in 4,6-Dichloro-5-nitronicotinic acid synthesis
Technical Support Center: Synthesis of 4,6-Dichloro-5-nitronicotinic Acid
Welcome to the technical support guide for the synthesis of 4,6-dichloro-5-nitronicotinic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Our goal is to provide practical, field-tested insights into identifying and minimizing common byproducts to enhance yield and purity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered during synthesis.
Overview of the Synthetic Pathway
The synthesis of 4,6-dichloro-5-nitronicotinic acid typically proceeds via a two-step sequence starting from 4,6-dihydroxynicotinic acid. The foundational logic is to first install the nitro group onto the electron-rich dihydroxy-pyridine ring, which provides regiochemical control, and then to convert the hydroxyl groups to chloro groups.
Caption: Proposed synthetic route for 4,6-dichloro-5-nitronicotinic acid.
Troubleshooting Guide & FAQs
This section addresses specific challenges and questions that may arise during the synthesis.
Q1: My final product has low purity after the chlorination step. What are the most probable byproducts?
Low purity is almost always attributable to a few common side reactions. The principal culprits are incomplete chlorination, hydrolysis, and decarboxylation.
-
Incompletely Chlorinated Intermediates: The conversion of two hydroxyl groups to chloro groups may not go to completion, resulting in mono-chloro, mono-hydroxy species (e.g., 4-chloro-6-hydroxy-5-nitronicotinic acid).
-
Hydrolysis Products: The chloro groups at the 4- and 6-positions are susceptible to hydrolysis, especially during aqueous workup. This can revert the product back to a mono-chloro intermediate or even the dihydroxy starting material. The hydrolysis of halogens on pyridine rings is a known challenge[1].
-
Decarboxylation Product: At elevated temperatures, particularly under the harsh conditions of the chlorination reaction, the carboxylic acid group can be lost, leading to the formation of 2,4-dichloro-3-nitropyridine. While often requiring high heat, this side reaction can significantly reduce the yield of the desired acid[2][3].
Caption: Major byproduct formation pathways from the target molecule and its precursor.
Q2: How can I identify which byproducts are present in my crude mixture?
A multi-technique analytical approach is essential for unambiguous identification. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most powerful combination.
| Byproduct Class | Identification Method | Expected Observation |
| Incomplete Chlorination | LC-MS: | A peak with a mass corresponding to the replacement of one -Cl with an -OH group (M-19). |
| ¹H NMR: | Potential changes in aromatic proton shifts and disappearance of one hydroxyl proton signal. | |
| Hydrolysis | LC-MS: | Same as incomplete chlorination; identifies species where one or both chloro groups have reverted to hydroxyls. |
| HPLC: | Peaks with shorter retention times than the dichlorinated product due to increased polarity. | |
| Decarboxylation | LC-MS: | A peak with a mass corresponding to the loss of a -COOH group (M-45). |
| ¹H NMR: | Absence of the carboxylic acid proton signal. | |
| Isomeric Impurities | LC-MS/MS: | May have the same mass as the target product but can sometimes be distinguished by fragmentation patterns[4]. |
| HPLC: | May co-elute or appear as a shoulder on the main peak. Chiral chromatography may be needed for certain isomers[5]. |
Protocol: Representative HPLC Method for Purity Analysis This protocol is adapted from standard methods for analyzing chlorinated heterocyclic compounds[6][7].
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Gradient mixture of Acetonitrile (Solvent B) and 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid (Solvent A).
-
Gradient: 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve ~1 mg of crude product in 1 mL of a 50:50 Acetonitrile/Water mixture.
Q3: My chlorination reaction is sluggish and gives significant amounts of mono-chloro intermediates. How can I drive it to completion?
This is a common kinetic issue. The conversion of the second hydroxyl group is often slower than the first.
-
Reagent Stoichiometry: Use a significant excess of phosphorus oxychloride (POCl₃), which can also serve as the solvent. A patent for a related pyrimidine synthesis uses POCl₃ as both reactant and solvent[8].
-
Catalyst: The addition of a tertiary amine catalyst, such as N,N-dimethylaniline or triethylamine, is crucial. These catalysts form a more reactive intermediate with POCl₃, accelerating the conversion of the hydroxyl groups. A small amount of N,N-dimethylaniline is used as a catalyst in the synthesis of a similar chlorinated nitropyrimidine[8].
-
Temperature and Time: Ensure the reaction is heated sufficiently, typically to reflux (100-110°C), for an adequate duration (8+ hours)[8]. Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC to confirm the disappearance of the starting material and mono-chloro intermediates.
Q4: How can I minimize hydrolysis during the reaction workup?
Hydrolysis is a thermodynamic inevitability when water is present. The strategy is to manage the workup conditions to kinetically disfavor this reverse reaction.
-
Quench on Ice: After the reaction is complete and excess POCl₃ has been removed (e.g., by distillation under reduced pressure), the reaction mixture should be quenched by pouring it slowly onto crushed ice with vigorous stirring. This rapidly hydrolyzes any remaining reactive phosphorus species while keeping the temperature low to suppress hydrolysis of the product's chloro groups.
-
Control pH: The stability of the chloro groups is pH-dependent. After the initial quench, the acidic solution should be carefully neutralized with a base like sodium carbonate or sodium hydroxide solution while maintaining a low temperature (0-10°C). Avoid making the solution strongly basic, as this can promote nucleophilic substitution of the chlorine atoms.
-
Extraction: Promptly extract the product into a water-immiscible organic solvent like ethyl acetate or dichloromethane. This moves the product away from the aqueous environment where hydrolysis occurs[9].
-
Drying: Thoroughly dry the combined organic extracts with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.
Sources
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 9. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 4,6-Dichloro-5-nitronicotinic Acid Derivatization
Welcome to the technical support guide for 4,6-Dichloro-5-nitronicotinic acid, a highly versatile and reactive building block in modern synthetic chemistry. Its unique electronic and structural features, including two displaceable chlorine atoms, a strongly electron-withdrawing nitro group, and a versatile carboxylic acid handle, make it a valuable precursor for a wide range of pharmaceuticals and agrochemicals.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address specific challenges you may encounter during its derivatization. We will delve into the causality behind experimental choices to empower you with the knowledge to optimize your reaction conditions effectively.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring of 4,6-dichloro-5-nitronicotinic acid is highly electron-deficient, making it exceptionally well-suited for nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nitro group, positioned ortho and para to the two chlorine atoms, activates them for displacement by a wide range of nucleophiles.[2][3][4]
Frequently Asked Questions & Troubleshooting
Question 1.1: My SNAr reaction with an amine is sluggish or failing. What are the primary factors to investigate?
Answer: Low reactivity in SNAr reactions with this substrate typically stems from one of four key areas: the nucleophile's strength, solvent choice, temperature, or base.
-
Nucleophile Potency: While the ring is highly activated, weak nucleophiles may still react slowly. Primary and secondary amines are generally effective. If you are using a neutral amine, its nucleophilicity is critical.
-
Solvent Effects: Polar aprotic solvents are paramount for SNAr reactions.[5] Solvents like DMSO, DMF, and NMP excel at solvating the counter-ion of the nucleophile (if it's a salt) and do not engage in hydrogen bonding, which would otherwise shield the nucleophile and reduce its reactivity.
-
Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier of forming the intermediate Meisenheimer complex.[5] A gradual increase in temperature (e.g., from room temperature to 50-80 °C) can dramatically increase the reaction rate. However, be cautious of excessively high temperatures, which can lead to decomposition.[5]
-
Role of Base: When using a neutral nucleophile like a primary or secondary amine, a non-nucleophilic base (e.g., triethylamine, DIPEA, or K₂CO₃) is often required. The base serves to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of your amine nucleophile. An excess of the reacting amine can sometimes serve this purpose, but using a dedicated base provides better control.
Question 1.2: I am observing substitution at both C4 and C6. How can I achieve regioselective mono-substitution?
Answer: Achieving regioselectivity between the C4 and C6 positions is a common challenge. The C4-chloro is generally considered more reactive due to stabilization of the negative charge in the Meisenheimer intermediate by both the para-nitro group and the ortho-carboxylic acid group. However, the C6-chloro is also activated by the ortho-nitro group.
To favor mono-substitution, consider the following strategies:
-
Stoichiometry Control: Use a strict 1.0 to 1.1 equivalent of the nucleophile relative to the dichloronicotinic acid. This starves the reaction of the nucleophile once the first substitution has occurred.
-
Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable rate (e.g., 0 °C to room temperature) can enhance selectivity. The activation energy for the second substitution is often higher, and lower temperatures can help discriminate between the two processes.
-
Monitor Reaction Progress: Use TLC or LC-MS to carefully track the consumption of the starting material. Work up the reaction as soon as the starting material has disappeared to prevent the mono-substituted product from reacting further.
Question 1.3: My reaction mixture is turning dark brown or black, resulting in a low yield of intractable tar. What is causing this decomposition?
Answer: Darkening of the reaction mixture is a strong indicator of decomposition or undesired polymerization side reactions.[5]
-
Excessive Heat: The nitro-substituted pyridine ring can be thermally sensitive. Ensure your reaction temperature is not exceeding what is necessary. Try running the reaction at a lower temperature for a longer duration.
-
Strong Base: The use of very strong bases (e.g., NaOH, KOH) in combination with high temperatures can promote decomposition or hydrolysis of the chloro groups to hydroxypyridines.[5] If possible, use milder carbonate bases (K₂CO₃, Cs₂CO₃) or tertiary amine bases.
-
Oxygen Sensitivity: At elevated temperatures, some electron-deficient aromatics can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this decomposition pathway.[5]
Workflow: Troubleshooting Poor SNAr Yields
Below is a logical workflow for diagnosing and solving common issues in the amination of 4,6-dichloro-5-nitronicotinic acid.
Caption: A troubleshooting workflow for SNAr reactions.
Experimental Protocol 1: Regioselective Mono-Amination
This protocol describes a generalized procedure for the selective mono-amination at the C4 position.
Materials:
-
4,6-Dichloro-5-nitronicotinic acid (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4,6-dichloro-5-nitronicotinic acid (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration).
-
In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the stirred suspension at room temperature over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours).
-
Upon consumption of the starting material, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with 1M HCl to remove any unreacted amine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Section 2: Carboxylic Acid Derivatization
The carboxylic acid moiety provides a secondary site for derivatization, most commonly through esterification or amidation. The choice of method depends on the stability of the substrate and the nature of the alcohol or amine.
Frequently Asked Questions & Troubleshooting
Question 2.1: What is the best method to form a simple methyl or ethyl ester? Can I use Fischer esterification?
Answer: While Fischer esterification (refluxing in alcohol with a strong acid catalyst like H₂SO₄) is a classic method, it can be problematic for this substrate.[6] The harsh acidic conditions and high temperatures may lead to undesired side reactions or decomposition of the sensitive nitro-pyridine ring.
A more reliable and milder approach is to first convert the carboxylic acid to an acid chloride, followed by reaction with the alcohol.
-
Acid Chloride Formation: Gently reflux the nicotinic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride in a non-polar solvent like DCM or toluene. This conversion is usually clean and high-yielding.[7]
-
Esterification: After removing the excess SOCl₂ under vacuum, dissolve the crude acid chloride in an inert solvent (like DCM) and add the desired alcohol (e.g., methanol, ethanol), often in the presence of a mild base like triethylamine to scavenge the generated HCl.[7]
Question 2.2: My esterification reaction using a coupling agent like DCC or EDC is giving low yields. What could be wrong?
Answer: Carbodiimide-based coupling agents (DCC, EDC) in combination with an activator like 4-dimethylaminopyridine (DMAP) are excellent for forming esters under mild conditions.[8][9] If you are experiencing low yields, consider these points:
-
Anhydrous Conditions: These reactions are highly sensitive to water, which can hydrolyze the activated intermediate or react with the coupling agent. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reagent Quality: Ensure your coupling agents (EDC, DCC) and activator (DMAP) are fresh. Old reagents can be hydrated or decomposed.
-
Stoichiometry: Typically, 1.1-1.2 equivalents of the coupling agent, 1.2-1.5 equivalents of the alcohol, and a catalytic amount of DMAP (0.1-0.2 eq) are used.
-
Side Reactions: With DCC, the dicyclohexylurea byproduct is insoluble in many organic solvents and precipitates out. With EDC, the byproduct is water-soluble, which simplifies purification.[8] If your alcohol is sterically hindered, the reaction may be slow and require longer reaction times or gentle heating.
Data Presentation: Comparison of Esterification Methods
| Method | Reagents | Temperature | Pros | Cons |
| Fischer Esterification | Alcohol (solvent), H₂SO₄ (cat.) | Reflux | Inexpensive, simple for robust substrates. | Harsh conditions, risk of decomposition, equilibrium reaction requires water removal.[6] |
| Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., TEA) | 0 °C to RT | High-yielding, works well for various alcohols. | Two-step process, requires handling of corrosive reagents.[7] |
| Carbodiimide Coupling | EDC or DCC, DMAP (cat.), Alcohol | 0 °C to RT | Very mild conditions, good for sensitive substrates. | Requires anhydrous conditions, higher cost of reagents.[8][9] |
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituents can also be derivatized via C-C bond formation using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[10] This opens access to a vast array of biphenyl and heterobiaryl structures.
Frequently Asked Questions & Troubleshooting
Question 3.1: Can I perform a selective Suzuki coupling on this substrate?
Answer: Yes, selective Suzuki coupling is feasible. Similar to SNAr, the C4 position is generally more reactive. By carefully controlling the reaction conditions—using a slight deficiency of the boronic acid (0.95 eq), a suitable palladium catalyst/ligand system, and lower temperatures—you can often achieve selective coupling at C4.[11][12]
Question 3.2: My Suzuki coupling reaction is not working. What are the critical parameters to check?
Answer: The success of a Suzuki coupling hinges on the interplay between the catalyst, ligand, base, and solvent.[13]
-
Catalyst/Ligand: A Pd(0) source is required. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). The choice of phosphine ligand is critical for stabilizing the catalyst and facilitating the catalytic cycle.
-
Base: A base is required to activate the boronic acid, forming the more nucleophilic boronate species.[10][13] Common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃. The base must be strong enough to activate the boronic acid but not so strong as to cause substrate decomposition.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is often used. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Oxygen Removal: The active Pd(0) catalyst is sensitive to oxygen. The reaction mixture must be thoroughly degassed (e.g., by bubbling argon or nitrogen through the solvent) before adding the catalyst.
Diagram: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Organic Syntheses.
- Scribd. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?.
- BenchChem. (2025). Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. BenchChem.
- Chemistry Steps. (n.d.).
- Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Organic Chemistry Tutor.
- The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
- Master Organic Chemistry. (n.d.).
- Chem-Impex. (n.d.). 4,6-Dichloronicotinic acid. Chem-Impex.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scribd.com [scribd.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
Welcome to the technical support center for 4,6-Dichloro-5-nitronicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile, yet reactive, building block. My goal as your application scientist is not just to provide protocols, but to impart the underlying chemical principles that govern success. This document moves beyond simple step-by-step instructions to offer a causal framework for troubleshooting, helping you to not only solve immediate experimental hurdles but also to design more robust experiments in the future.
Section 1: Foundational Knowledge: Safety, Handling, and Properties
Before initiating any experiment, a thorough understanding of the reagent's characteristics is paramount. Many downstream issues can be traced back to improper handling, storage, or a misunderstanding of the compound's fundamental properties.
Q1: What are the primary hazards of 4,6-Dichloro-5-nitronicotinic acid and what personal protective equipment (PPE) is mandatory?
A1: Based on data from structurally related compounds like 5,6-dichloronicotinic acid and other chlorinated nitroaromatics, 4,6-Dichloro-5-nitronicotinic acid should be handled as a hazardous substance.[1][2]
-
Health Hazards: It is expected to be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1][3] Inhalation of the dust may cause respiratory irritation.[1][4]
-
Mandatory PPE:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed and washed before reuse.[1]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood to avoid breathing dust.[2][5]
-
-
Engineering Controls: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][5]
Q2: My 4,6-Dichloro-5-nitronicotinic acid won't dissolve. What solvents are recommended and what should I do if solubility is still an issue?
A2: Solubility is one of the most common initial hurdles. The molecule possesses a polar carboxylic acid group and a relatively nonpolar dichloronitro-pyridine ring, leading to complex solubility behavior.
-
General Solubility Profile: It is expected to have low solubility in nonpolar solvents (e.g., hexanes, toluene) and limited solubility in water. It will be more soluble in polar aprotic solvents like DMF, DMSO, and NMP, as well as alcohols like methanol and ethanol.
-
Troubleshooting Low Solubility:
-
Basification: The carboxylic acid group (pKa ~2-4, estimated) can be deprotonated to form a carboxylate salt. Adding a mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a polar solvent (like DMF or even water) will dramatically increase solubility. Scientist's Note: Avoid strong, nucleophilic bases like NaOH or KOH if your reaction partner is sensitive, as this can promote unwanted side reactions.
-
Gentle Heating: Warming the mixture can increase the rate of dissolution. However, be cautious, as prolonged heating can cause decomposition, especially in the presence of nucleophilic solvents.
-
Co-solvent Systems: Using a mixture of solvents can be effective. For example, a small amount of DMF in a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) can aid solubility.
-
| Solvent Class | Examples | Expected Solubility | Application Notes |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Good to Excellent | Preferred for SNAr reactions. Ensure use of anhydrous grade. |
| Alcohols | Methanol, Ethanol | Moderate | Can act as a nucleophile at elevated temperatures. Use with caution. |
| Ethers | THF, Dioxane | Poor to Moderate | May require heating or co-solvents. Good for less polar reactants. |
| Halogenated | DCM, Chloroform | Poor | Generally not recommended unless for work-up or chromatography. |
| Aqueous | Water | Poor (as acid), Good (as salt) | Soluble as a carboxylate salt. Useful for work-up procedures. |
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary utility of this reagent lies in Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces one of the chlorine atoms. The success of this reaction is highly dependent on understanding the electronics of the pyridine ring.
Q3: My SNAr reaction is failing or giving very low yields. What are the most common causes?
A3: Reaction failure typically stems from one of four areas: the nucleophile, the substrate, the solvent, or the temperature. The rate-determining step in SNAr is the initial attack of the nucleophile on the electron-deficient ring.[6]
Troubleshooting SNAr Failures
| Symptom | Plausible Cause | Recommended Solution & Rationale |
|---|---|---|
| No reaction (only starting material recovered) | 1. Nucleophile is too weak. | The pyridine ring is highly deactivated by the nitro and chloro groups. A moderately strong nucleophile is required. If using a neutral amine, add a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to deprotonate it in situ or pre-form the anion with a stronger base (e.g., NaH for alcohols/thiols). |
| 2. Insufficient activation. | The reaction may require heat. Start at room temperature and gradually increase to 50-80 °C. Monitor by TLC/LC-MS. The energy barrier for the formation of the Meisenheimer complex must be overcome.[7] | |
| 3. Water in the reaction. | Anhydrous conditions are critical. Water can protonate the nucleophile, reducing its efficacy. Use anhydrous solvents and dry all glassware. | |
| Low Yield / Complex Mixture | 1. Competing side reactions. | The carboxylic acid group can react with the nucleophile (e.g., amide formation with an amine). Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction if this is an issue. |
| 2. Thermal decomposition. | The nitro-aromatic system can be unstable at high temperatures (>100-120 °C). Run the reaction at the lowest effective temperature. |
| | 3. Poor choice of base. | Using a nucleophilic base (e.g., NaOH, NaOMe) can lead to competitive substitution, displacing a chlorine atom. Use a hindered, non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ or Cs₂CO₃. |
Q4: I am getting a mixture of products. Which chlorine atom is more reactive and how can I control the regioselectivity?
A4: This is a critical question rooted in physical organic chemistry. The chlorine at the C6 position is significantly more reactive than the chlorine at the C4 position.
-
The Rationale (Electronic Effects): SNAr reactions proceed through a negatively charged intermediate (a Meisenheimer complex).[6][7] The stability of this intermediate determines the reaction rate.
-
Attack at C6: A nucleophile attacking the C6 position allows the negative charge to be delocalized onto the oxygen atoms of the ortho nitro group through resonance. This is a very strong stabilizing effect. The para carboxylic acid group also contributes to stabilization.
-
Attack at C4: A nucleophile attacking the C4 position places the nitro group meta to the site of attack. The negative charge cannot be directly delocalized onto the nitro group via resonance.[7] While the ortho carboxylic acid offers some stabilization, it is far less effective than the ortho nitro group.
-
Therefore, reactions with one equivalent of a nucleophile under controlled, mild conditions should overwhelmingly yield substitution at the C6 position.
Caption: Decision logic for controlling SNAr regioselectivity.
-
Improving Selectivity:
-
Control Stoichiometry: Use no more than 1.0-1.1 equivalents of your nucleophile.
-
Lower the Temperature: Start reactions at room temperature or even 0 °C and allow them to warm slowly. Higher temperatures provide enough energy to overcome the larger activation barrier for attack at C4.
-
Monitor Closely: Use TLC or LC-MS to track the consumption of starting material and the appearance of the desired product. Stop the reaction as soon as the starting material is consumed to prevent further reaction.
-
Section 3: Experimental Protocols and Workflows
Here, we translate theory into practice with a representative protocol and a general purification workflow.
Protocol: Selective Monosubstitution with a Primary Amine
This protocol details a typical SNAr reaction to synthesize 4-chloro-6-(alkylamino)-5-nitronicotinic acid.
-
Reagent Preparation:
-
To a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add 4,6-Dichloro-5-nitronicotinic acid (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
Add finely ground potassium carbonate (K₂CO₃, 2.5 eq). Scientist's Note: K₂CO₃ serves two purposes: it deprotonates the carboxylic acid to aid solubility and acts as the base for the incoming amine nucleophile.
-
-
Nucleophile Addition:
-
To the stirring suspension, add the primary amine (1.1 eq) dropwise at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature. Monitor the progress by taking small aliquots every 1-2 hours and analyzing by LC-MS or TLC.
-
If the reaction is sluggish after 4 hours, gently warm the mixture to 40-50 °C.
-
-
Work-up and Extraction:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. This protonates the product's carboxylic acid, making it soluble in the organic layer.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (using a hexane/ethyl acetate gradient, often with 1% acetic acid added to the mobile phase to keep the product protonated) or by recrystallization.
-
General Purification Workflow
Purifying these polar, acidic compounds requires a systematic approach.
Caption: A generalized workflow for the purification of nicotinic acid derivatives.
Section 4: FAQs
-
Q: Can I convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂)?
-
A: This is possible but can be challenging. The electron-deficient ring may be sensitive to the harsh conditions. A milder approach using oxalyl chloride with a catalytic amount of DMF in an inert solvent like DCM at 0 °C to room temperature is generally more successful.
-
-
Q: My final product is a dark color. Is this normal?
-
A: Nitro-aromatic compounds are often yellow or orange, and impurities can intensify the color. If the characterization data (NMR, MS) is clean, the color may be inherent. However, significant darkening can indicate decomposition or impurities, warranting further purification.
-
-
Q: How do I dispose of waste containing this compound?
References
-
Organic Chemistry Tutor . Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts . 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry . Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry Steps . Nucleophilic Aromatic Substitution – The SNAr Mechanism. [Link]
-
The Organic Chemistry Tutor (YouTube) . Nucleophilic Aromatic Substitution EXPLAINED!. [Link]
-
PubChem . 4,6-Dichloro-5-nitropyrimidine. [Link]
- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
PubChem . 5-Nitronicotinic acid. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-Nitronicotinic acid | C6H4N2O4 | CID 1514301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability and Degradation of 4,6-Dichloro-5-nitronicotinic Acid
Welcome to the technical support center for studies on 4,6-dichloro-5-nitronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for investigating the degradation pathways of this molecule under various stress conditions. As there is limited specific literature on the degradation of 4,6-dichloro-5-nitronicotinic acid, this guide synthesizes information from structurally related compounds and established principles of forced degradation studies to provide a robust framework for your experimental design and data interpretation.[1][2][3][4]
Introduction to 4,6-Dichloro-5-nitronicotinic Acid and Its Stability
4,6-Dichloro-5-nitronicotinic acid is a complex heterocyclic compound featuring a pyridine ring substituted with two chlorine atoms, a nitro group, and a carboxylic acid. Each of these functional groups can influence the molecule's stability and susceptibility to degradation under stress conditions such as hydrolysis, photolysis, and oxidation. Understanding these degradation pathways is crucial for ensuring the safety, efficacy, and stability of any potential pharmaceutical product containing this moiety.[3][4]
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2][4] These studies typically involve exposing the compound to stress conditions that are more severe than accelerated stability testing to generate degradation products in a shorter timeframe.[2][3]
General Experimental Workflow
A typical forced degradation study involves a systematic approach to expose the drug substance to various stress conditions and analyze the resulting samples to identify and quantify the degradants.
Caption: A general experimental workflow for forced degradation studies.
Hydrolytic Degradation
Hydrolysis involves the reaction of the compound with water, which can be catalyzed by acid or base.[2] For 4,6-dichloro-5-nitronicotinic acid, the primary sites susceptible to hydrolysis are the chloro substituents on the pyridine ring. The carboxylic acid and nitro groups are generally more stable to hydrolysis under typical stress testing conditions.
Frequently Asked Questions (FAQs) - Hydrolysis
Q1: What are the expected degradation products from the hydrolysis of 4,6-dichloro-5-nitronicotinic acid?
A1: Based on the chemistry of similar chlorinated heterocyclic compounds, the most probable degradation pathway involves the nucleophilic substitution of the chlorine atoms by hydroxide ions. This would lead to the formation of mono- and di-hydroxylated nicotinic acid derivatives. The position of the substitution (C4 or C6) will depend on the relative reactivity of the two chlorine atoms, which is influenced by the electronic effects of the nitro and carboxylic acid groups.
Caption: Plausible hydrolytic degradation pathway of 4,6-dichloro-5-nitronicotinic acid.
Q2: My compound shows very little degradation under acidic conditions, but significant degradation under basic conditions. Is this expected?
A2: Yes, this is expected. Nucleophilic aromatic substitution of chlorine by hydroxide is generally much faster under basic conditions due to the higher concentration of the nucleophile (OH⁻). Under acidic conditions, the pyridine nitrogen can be protonated, which can further deactivate the ring towards nucleophilic attack, thus slowing down the hydrolysis.
Q3: I am observing multiple degradation peaks in my chromatogram after basic hydrolysis. How can I confirm their identities?
A3: The presence of multiple peaks suggests the formation of isomeric products (e.g., 4-hydroxy and 6-hydroxy derivatives) and potentially further degradation products. To identify these, you should use a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). This will provide accurate mass measurements to determine the elemental composition of the degradants and fragmentation patterns to elucidate their structures.
Troubleshooting Guide - Hydrolysis
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation observed under any hydrolytic conditions. | The compound is highly stable to hydrolysis. | Increase the stress level: use higher concentrations of acid/base (e.g., 1N HCl/NaOH), increase the temperature (e.g., 80°C), or extend the reaction time. Ensure proper mixing of the sample with the stress agent. |
| Complete degradation of the parent compound immediately upon adding the stress agent. | The reaction is too fast under the chosen conditions. | Reduce the stress level: use lower concentrations of acid/base (e.g., 0.01N or 0.1N), decrease the temperature (e.g., room temperature), or take time points at very short intervals (e.g., 0, 5, 15, 30 minutes). |
| Poor peak shape or retention time shifts in HPLC analysis. | The pH of the injected sample is incompatible with the mobile phase. | Neutralize the samples before injection. For acidic samples, add an equivalent amount of base, and for basic samples, add an equivalent amount of acid. Ensure the final pH is within the working range of your HPLC column.[3] |
Photolytic Degradation
Photolytic degradation involves the degradation of a molecule upon exposure to light. The extent of degradation depends on the molecule's ability to absorb light at the wavelengths of the light source and the efficiency of the subsequent chemical reactions.
Frequently Asked Questions (FAQs) - Photolysis
Q1: Is 4,6-dichloro-5-nitronicotinic acid likely to be photolabile?
A1: While some chloronicotinic acids have shown resistance to direct photolysis, the presence of the nitro group in your molecule can significantly increase its photosensitivity.[5] Nitroaromatic compounds are known to undergo various photochemical reactions, including photoreduction of the nitro group and photosubstitution of the chlorine atoms. Therefore, it is crucial to perform photostability testing according to ICH Q1B guidelines.[4]
Q2: What are the potential photolytic degradation pathways?
A2: Several pathways are possible:
-
Photoreduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group.
-
Photo-hydrolysis/substitution of chlorine: The chlorine atoms can be replaced by hydroxyl groups or other nucleophiles present in the solution.
-
Ring cleavage: In more extensive degradation, the pyridine ring itself could be cleaved.
Caption: Potential photolytic degradation pathways.
Q3: My control sample (kept in the dark) also shows degradation. What could be the reason?
A3: This indicates that the degradation is not solely due to light. It could be due to thermal degradation at the temperature of your photostability chamber or hydrolysis if the sample is in solution. Always run a dark control under the same conditions (temperature, solution) to differentiate between photolytic and other modes of degradation.
Troubleshooting Guide - Photolysis
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results between photostability studies. | Non-uniform light exposure. | Ensure your samples are placed in a calibrated photostability chamber that provides uniform light exposure. Use a validated chemical actinometer to confirm the light dose. |
| No degradation observed in the solid state, but degradation occurs in solution. | The solvent is participating in the photochemical reaction. | This is a common phenomenon. The solvent can act as a reactant or facilitate reactions. Report the photostability in both solid and solution states. If solution photostability is a concern, investigate the effect of different solvents and pH. |
| Formation of a complex mixture of degradants that are difficult to separate by HPLC. | Multiple degradation pathways are occurring simultaneously. | Optimize your HPLC method. Try different columns (e.g., C18, phenyl-hexyl), mobile phase compositions, and gradients. Two-dimensional LC (2D-LC) can also be a powerful tool for resolving complex mixtures. |
Oxidative Degradation
Oxidative degradation involves the reaction of the compound with an oxidizing agent. The nitro group and the pyridine ring are the most likely sites of oxidative attack in 4,6-dichloro-5-nitronicotinic acid.
Frequently Asked Questions (FAQs) - Oxidation
Q1: What is a suitable oxidizing agent for forced degradation studies of this compound?
A1: A 3-30% solution of hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent for forced degradation studies.[1] It is a good model for oxidative stress that a drug product might encounter.
Q2: What are the likely oxidative degradation products?
A2: The pyridine ring is generally electron-deficient and relatively resistant to oxidation. However, the nitro group can be susceptible to modification. More likely, side reactions or degradation of impurities could be observed. It's also possible to see N-oxide formation on the pyridine nitrogen, although the electron-withdrawing groups make this less favorable. The primary goal of the oxidative stress test is to demonstrate the specificity of your analytical method to separate the parent compound from any potential oxidative degradants.
Q3: I am not observing any degradation with hydrogen peroxide. What should I do?
A3: If there is no degradation at room temperature, you can try heating the sample with the oxidizing agent (e.g., at 60°C). You can also try a stronger oxidizing agent, but this may lead to unrealistic degradation pathways. The goal is to achieve a modest level of degradation (e.g., 5-20%) to demonstrate the stability-indicating nature of your analytical method.
Troubleshooting Guide - Oxidation
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid and uncontrolled degradation upon adding H₂O₂. | The compound is highly sensitive to oxidation, or a metal catalyst is present. | Reduce the concentration of H₂O₂ and perform the experiment at a lower temperature (e.g., on an ice bath). Ensure all glassware is scrupulously clean to avoid metal contamination, which can catalyze peroxide decomposition. |
| Formation of gas bubbles in the sample vial. | Decomposition of hydrogen peroxide to oxygen and water. | This is expected, especially upon heating. Ensure the vials are not sealed tightly to prevent pressure buildup. However, if the bubbling is vigorous, it may indicate a highly exothermic reaction, and the stress conditions should be moderated. |
| The HPLC baseline is noisy after injecting an oxidized sample. | Residual hydrogen peroxide in the sample. | Quench the reaction by adding a reducing agent like sodium bisulfite before injection. Alternatively, dilute the sample significantly to reduce the concentration of residual peroxide. |
Analytical Method Considerations
A robust, stability-indicating analytical method is the cornerstone of any forced degradation study. High-performance liquid chromatography (HPLC) with UV detection is the most common technique for quantifying the parent drug and its degradation products.
Recommended Starting HPLC Method
| Parameter | Recommendation |
| Column | C18, 100 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and ramp up to elute more non-polar degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV, monitor at a wavelength where the parent and degradants have good absorbance. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL |
Note: This is a starting point, and method optimization will be necessary to achieve adequate separation of all degradation products from the parent peak and from each other.
Summary of Potential Degradation Pathways
The following table summarizes the likely degradation pathways for 4,6-dichloro-5-nitronicotinic acid under various stress conditions based on the chemistry of its functional groups and data from related compounds.
| Stress Condition | Susceptible Functional Group(s) | Plausible Degradation Pathway | Potential Degradation Products |
| Acidic Hydrolysis | Chloro groups | Nucleophilic Substitution | Mono- and di-hydroxylated derivatives (slow reaction) |
| Basic Hydrolysis | Chloro groups | Nucleophilic Substitution | Mono- and di-hydroxylated derivatives (faster reaction) |
| Photolysis | Nitro group, Chloro groups | Photoreduction, Photo-hydrolysis | Amino derivatives, hydroxylated derivatives |
| Oxidation | Pyridine ring nitrogen | N-oxidation (less likely) | N-oxide derivative |
This technical support guide provides a comprehensive framework for investigating the degradation pathways of 4,6-dichloro-5-nitronicotinic acid. By understanding the potential degradation mechanisms and employing a systematic troubleshooting approach, researchers can effectively design and execute forced degradation studies, leading to a thorough understanding of the molecule's stability profile.
References
-
Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API. (2022). Biomedical Chromatography. [Link]
- Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse... (n.d.).
-
Photolytic and Photocatalytic Degradation of 6-chloronicotinic Acid. (n.d.). PubMed. [Link]
-
Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. (n.d.). PMC. [Link]
-
Degradation of chlorinated nitroaromatic compounds. (2012). ResearchGate. [Link]
-
Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. (n.d.). PubMed. [Link]
-
Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. (n.d.). PubMed Central. [Link]
-
DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity. (2019). ResearchGate. [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2020). YouTube. [Link]
-
Aquatic photolysis of 2,4-dichloro-6-nitrophenol—the toxic nitrated byproduct of 2,4-dichlorophenol. (2020). ResearchGate. [Link]
-
ORGANOTIN COMPOUNDS (as Sn) 5504. (1994). CDC. [Link]
-
Analytical methods and achievability. (n.d.). NCBI Bookshelf. [Link]
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Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (2019). YouTube. [Link]
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Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. (2013). ResearchGate. [Link]
-
Towards a Comprehensive Understanding of Malathion Degradation. (n.d.). RSC Publishing. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. [Link]
- 5,6-di:chloro-nicotinic acid prodn. (n.d.).
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6. (n.d.). NIH. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]
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Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2011). ResearchGate. [Link]
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Acid-catalyzed nitrile hydrolysis. (2020). YouTube. [Link]
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III Analytical Methods. (n.d.). Japan Environment Agency. [Link]
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Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. (2020). NIH. [Link]
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Forced Degradation Studies. (2016). MedCrave online. [Link]
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Forced Degradation Studies. (2016). SciSpace. [Link]
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- 5. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis and Purification of 4,6-Dichloro-5-nitronicotinic Acid
Welcome to the technical support center for 4,6-dichloro-5-nitronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of this important synthetic intermediate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of 4,6-dichloro-5-nitronicotinic acid. A plausible synthetic route involves the nitration of 4,6-dichloronicotinic acid.
Hypothetical Synthesis Workflow: Nitration of 4,6-Dichloronicotinic Acid
A common method for introducing a nitro group to an aromatic ring is through electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Let's break down the common culprits and their solutions.
-
Incomplete Reaction: The nitration of the pyridine ring can be sluggish due to the electron-withdrawing effects of the two chlorine atoms and the pyridine nitrogen itself.
-
Troubleshooting:
-
Reaction Time and Temperature: Gradually increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal conditions without promoting side reactions.[1]
-
Nitrating Agent Stoichiometry: Ensure a sufficient molar excess of the nitrating agent is used. A molar ratio of nitric acid to the starting material of 1.5:1 to 10:1 has been reported for similar dichloropyridine nitrations.[2]
-
-
-
Side Reactions:
-
Decarboxylation: Pyridinecarboxylic acids can undergo decarboxylation, especially at elevated temperatures.[3][4] The presence of electron-withdrawing groups can influence the rate of this process.
-
Troubleshooting: Maintain a controlled temperature throughout the reaction. If higher temperatures are necessary for nitration, consider if the reaction can be performed under pressure to suppress the loss of CO₂.
-
-
Hydrolysis of Chloro Groups: Although chloropyridines are generally resistant to hydrolysis, prolonged exposure to harsh acidic conditions and high temperatures can lead to the formation of hydroxy-pyridines.[5][6]
-
Troubleshooting: Use the minimum effective temperature and reaction time. Ensure the workup is performed promptly after the reaction is complete.
-
-
-
Mechanical Losses During Workup and Purification: Significant product loss can occur during transfer, filtration, and recrystallization.[1]
-
Troubleshooting:
-
Filtration: Ensure complete transfer of the precipitate to the filter. Wash the reaction vessel with the mother liquor to recover any remaining product.
-
Recrystallization: Avoid using an excessive volume of solvent for recrystallization, as this will increase the amount of product that remains in the solution.[7]
-
-
Troubleshooting Decision Tree
Q2: My final product is impure. How can I improve its purity?
A2: Achieving high purity is critical. Here are common impurities and strategies to remove them.
-
Common Impurities:
-
Unreacted Starting Material: 4,6-dichloronicotinic acid.
-
Isomeric Byproducts: Nitration could potentially occur at other positions on the pyridine ring, although the 5-position is electronically favored.
-
Hydrolysis Products: 4-chloro-6-hydroxy-5-nitronicotinic acid or 6-chloro-4-hydroxy-5-nitronicotinic acid.
-
Decarboxylation Product: 2,4-dichloro-3-nitropyridine.
-
-
Purification Strategies:
Method Description Best For Removing Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.[8] Unreacted starting material, some isomeric impurities, and colored byproducts. Acid-Base Extraction Dissolving the crude product in an organic solvent and washing with an aqueous base (e.g., sodium bicarbonate solution) to extract the acidic product. The aqueous layer is then acidified to precipitate the pure product.[9] Non-acidic impurities like the decarboxylation byproduct. Column Chromatography Separating compounds based on their differential adsorption onto a stationary phase. A broad range of impurities, especially isomers and byproducts with different polarities. -
Recrystallization Solvent Selection: The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Solvent/Solvent System Polarity Comments Water High Good for polar compounds like carboxylic acids. Solubility may be low, requiring large volumes.[8] Ethanol/Water Medium-High A common mixture that can be fine-tuned for optimal solubility. Acetic Acid/Water High Acetic acid can be a good solvent for acidic compounds. Toluene Low May be suitable if the product is less polar than the impurities.[10] -
Pro-Tip: For crude yellow nicotinic acid derivatives, melting the crude product before a single recrystallization can help destroy colored impurities and improve the efficiency of the purification.[11]
-
Frequently Asked Questions (FAQs)
Q: What are the key physical and chemical properties of 4,6-Dichloro-5-nitronicotinic acid?
A: 4,6-Dichloro-5-nitronicotinic acid is a substituted pyridinecarboxylic acid. Key features include:
-
Appearance: Typically a crystalline solid.
-
Acidity: The carboxylic acid group imparts acidic properties.
-
Reactivity: The pyridine ring is electron-deficient due to the nitrogen atom and the chloro and nitro substituents, making it susceptible to nucleophilic aromatic substitution.[12]
Q: How should I safely handle the nitrating agents used in the synthesis?
A: Nitrating agents like nitric acid and sulfuric acid are highly corrosive and strong oxidizers.[13] Always follow strict safety protocols:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.[15]
-
Handling: Always add acid to water, never the other way around, to control the exothermic reaction. Avoid contact with combustible materials, as nitric acid is a strong oxidizer.[13]
-
Spill Response: Have appropriate spill kits with neutralizing agents (e.g., sodium bicarbonate) readily available.[13]
Q: What are the recommended storage conditions for 4,6-Dichloro-5-nitronicotinic acid?
A: As a halogenated nitroaromatic compound, it should be stored in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[16] The container should be tightly sealed to prevent moisture absorption. Storing in amber glass bottles can protect it from light-induced degradation.[17]
Q: What analytical techniques are suitable for assessing the purity of my product?
A: Several analytical methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main product and any impurities. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile and a phosphate buffer) and UV detection is a common setup for analyzing pyridine derivatives.[18][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities present in significant amounts.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify unknown impurities, often coupled with LC (LC-MS).
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Q: What are the potential applications of 4,6-Dichloro-5-nitronicotinic acid?
A: This compound is a valuable intermediate in the synthesis of more complex molecules. Its functional groups (carboxylic acid, chloro, and nitro groups) provide multiple reaction sites for further chemical transformations. It is primarily used in the development of:
-
Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs).[12]
-
Agrochemicals: In the synthesis of herbicides and pesticides.[12]
References
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University of California. (2012). Nitrates - Standard Operating Procedure. Retrieved from [Link]
- O'Donnell, J. J. (1962). Purification of nicotinic acid. U.S.
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ResearchGate. (n.d.). Nitration of 4‐amino‐2,6‐dichloropyridine 7. Retrieved from [Link]
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Nitration reaction safety. (2024, June 7). YouTube. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3027.
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University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
- DeMarco, R. A., & Tlusty, A. G. (1982). Process for producing 2,6-dichloro-3-nitropyridine. U.S.
-
PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]
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VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]
-
Taylor & Francis Online. (2009, October 16). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
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National Institutes of Health. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from [Link]
- Brown, E. V., & Moser, R. J. (1971). Further Evidence as to the Nature of the Transition State Leading to Decarboxylation of 2-Pyridinecarboxylic Acids. Electrical E. The Journal of Organic Chemistry, 36(3), 454–456.
-
ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture?. Retrieved from [Link]
- Google Patents. (n.d.). Preparing method of 2,6-dichloro-3-nitropyridine.
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Duesel, B. F., & Scudi, J. V. (1950). Purification of nicotinamide. U.S.
- Google Patents. (n.d.). Nitration of pyridine-2, 6-diamines.
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Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
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Organic Syntheses. (n.d.). nicotinic acid. Retrieved from [Link]
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ACS Publications. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities. Retrieved from [Link]
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Fieser, L. F. (n.d.). Crystallization Solvents. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. Retrieved from [Link]
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National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]
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PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]
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Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]
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National Institutes of Health. (n.d.). Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). Rapid, efficient determination of recrystallization solvents at the microscale level. Retrieved from [Link]
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Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, August 19). Storage of Halogen. Retrieved from [Link]
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MDPI. (n.d.). Microbial Landscape of Pharmaceutical Failures: A 21-Year Review of FDA Enforcement Reports. Retrieved from [Link]
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National Institutes of Health. (2023, November 2). Perspective on halogenated organic compounds. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine.
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Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Halogenation of Hydrocarbons: A Guide to Functional Group Preparations. Retrieved from [Link]
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Handling and safety precautions for 4,6-Dichloro-5-nitronicotinic acid
Prepared by the Office of the Senior Application Scientist
This guide provides comprehensive handling, safety, and troubleshooting information for 4,6-Dichloro-5-nitronicotinic acid for use by researchers, scientists, and drug development professionals. The information is structured to address practical challenges and ensure procedural safety during experimentation.
Section 1: Compound Identification and Properties
This section provides key physical and chemical data for 4,6-Dichloro-5-nitronicotinic acid.
| Property | Value | Source |
| CAS Number | 1192263-83-4 | [1] |
| Molecular Formula | C₆H₂Cl₂N₂O₄ | [1] |
| Formula Weight | 237.00 g/mol | [1] |
| Melting Point | 217-220 °C | [1] |
| Boiling Point | 404.3 ± 45.0 °C (Predicted) | [1] |
| Density | 1.810 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Solid (form may vary) | General |
Section 2: Hazard Identification and Personal Protective Equipment (PPE)
Core Directive: All chemical products should be treated with the recognition of "having unknown hazards and toxicity."[2] Handling should only be performed by personnel with specialized knowledge or under the guidance of specialists.[2]
GHS Hazard Classification (Based on Analogous Compounds)
While a specific, comprehensive safety datasheet for 4,6-Dichloro-5-nitronicotinic acid is not publicly available, data from structurally similar dichloronicotinic acids and nitropyridines indicate the following potential hazards:
| Hazard Class | Category | Statement | Citations |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | [3][4][5][6] |
| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation | [3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | [3][4][5][6] |
| Acute Toxicity, Oral | 4 | Harmful if swallowed | [3][6] |
Personal Protective Equipment (PPE) Workflow
The selection of PPE is critical and must align with the specific experimental procedure. Use the following workflow to determine the minimum required PPE.
Caption: Fig 1. PPE Selection Workflow for handling 4,6-Dichloro-5-nitronicotinic acid.
Detailed PPE Specifications:
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3][4] Ensure that an eyewash station and safety shower are readily accessible.[3][4]
-
Eye and Face Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield may be required for procedures with a high risk of splashing.[7]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[2][8] Gloves must be inspected before use and removed correctly to avoid skin contamination.[9] If contact occurs, remove gloves immediately, wash hands thoroughly, and replace them.
-
Skin and Body Protection : Wear a lab coat or protective clothing to prevent skin contact.[2][3] For larger-scale operations, chemical-resistant coveralls may be necessary.[10]
Section 3: Frequently Asked Questions (FAQs)
Q: How should I properly store 4,6-Dichloro-5-nitronicotinic acid? A: Store the compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[3][4][11] Keep it away from incompatible materials, particularly strong oxidizing agents.[2][3][4]
Q: Is this compound stable? What conditions should I avoid? A: The compound is expected to be stable under normal storage conditions.[2][3][4] Avoid exposure to excess heat and strong oxidizing agents, as these may lead to decomposition.[3][4] Hazardous decomposition products can include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[3][4]
Q: What solvents are recommended for this compound? A: Specific solubility data is limited. For creating stock solutions, polar aprotic solvents such as DMSO or DMF are common starting points for similar heterocyclic compounds. It is crucial to perform a small-scale solubility test before preparing a larger solution. For reaction chemistry, the choice of solvent will be dictated by the specific transformation and the nature of the other reactants.
Q: What is the primary reactivity of this molecule? A: The pyridine ring is highly electron-deficient due to the presence of two chlorine atoms, a nitro group, and the carboxylic acid. This makes the compound susceptible to nucleophilic aromatic substitution (SₙAr), primarily at the chlorine-substituted positions (C4 and C6). The strong electron-withdrawing effect of the condensed ring system in analogous compounds, like 4,6-dichloro-5-nitrobenzofuroxan, greatly facilitates these reactions.[12]
Section 4: Troubleshooting Guide
Q: My nucleophilic substitution reaction is showing low conversion. How can I improve the yield? A: Low conversion in SₙAr reactions involving this substrate can stem from several factors.
-
Causality : The high electrophilicity of the pyridine ring is a key feature, but reaction kinetics can still be slow depending on the nucleophile and conditions.
-
Troubleshooting Steps :
-
Reagent Purity : Ensure your nucleophile and solvent are pure and anhydrous, as water can lead to hydrolysis side-products.[13]
-
Nucleophile Strength : A weaker nucleophile may require more forcing conditions. Consider if a stronger or less sterically hindered nucleophile is appropriate for your synthesis.
-
Temperature : Gently increasing the reaction temperature can improve the rate. Monitor carefully for decomposition or side-product formation using TLC or LC-MS.
-
Solvent Choice : Ensure both the substrate and the nucleophile are well-solvated. A polar aprotic solvent (e.g., DMF, DMSO, NMP) is often effective for SₙAr reactions.
-
Catalysis : In some cases, phase-transfer catalysis or the addition of a non-nucleophilic base (if a proton is generated) can accelerate the reaction.
-
Q: I am observing an unexpected byproduct with a mass corresponding to the loss of one chlorine and the addition of water. What is happening? A: You are likely observing a hydrolysis byproduct.
-
Causality : The chlorine atoms on the electron-deficient ring are susceptible to hydrolysis, especially in the presence of water at elevated temperatures or under basic/acidic conditions. This is a known challenge in the chemistry of chloropyridines.[14]
-
Preventative Measures :
-
Anhydrous Conditions : Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures if necessary.
-
Inert Atmosphere : Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Control pH : If your reaction conditions are strongly acidic or basic, consider if buffered conditions or a different choice of base/acid could minimize hydrolysis.
-
Minimize Reaction Time : Monitor the reaction closely and perform the work-up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor hydrolysis.[13]
-
Section 5: Emergency Procedures
Spill Response Protocol
In the event of a spill, a calm and systematic response is crucial to ensure safety.
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Common pitfalls to avoid when working with 4,6-Dichloro-5-nitronicotinic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4,6-Dichloro-5-nitronicotinic acid (CAS 1192263-83-4). This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common pitfalls encountered during its use. The information herein is structured to address specific experimental challenges in a direct, question-and-answer format.
Section 1: General Handling and Safety FAQs
This section addresses the most frequently asked questions regarding the safe storage, handling, and disposal of 4,6-Dichloro-5-nitronicotinic acid.
Q1: What are the primary hazards associated with 4,6-Dichloro-5-nitronicotinic acid and what personal protective equipment (PPE) is required?
A1: Based on data from structurally related compounds like dichloronicotinic acids and nitrated aromatics, 4,6-Dichloro-5-nitronicotinic acid should be handled as a hazardous substance. The primary risks include:
-
Skin and Eye Irritation: Similar chlorinated and nitrated aromatic compounds are known to cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: Dust or aerosols may cause respiratory tract irritation.[3]
Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile rubber gloves. For prolonged handling or risk of splash, consider double-gloving or using thicker, chemical-resistant gloves.
-
Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[5] If handling large quantities or if aerosolization is possible, a dust mask or respirator may be necessary.
Q2: How should I properly store this reagent for maximum stability?
A2: Proper storage is crucial to maintain the integrity of the reagent.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Some suppliers recommend refrigerated storage (2-8°C) to minimize degradation over long periods.[7][8]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and excessive heat.[4] The compound can decompose under high heat, releasing toxic gases like nitrogen oxides (NOx) and hydrogen chloride (HCl).[4]
Q3: What is the correct procedure for waste disposal?
A3: As a halogenated organic compound, 4,6-Dichloro-5-nitronicotinic acid waste must be managed as hazardous waste.
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and compatible container. Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs.[9][10]
-
Disposal Route: Do not dispose of it down the drain or by evaporation.[5][11] All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[11] Contaminated labware (gloves, paper towels) should also be collected and disposed of as solid hazardous waste.[11]
Section 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)
The primary utility of 4,6-Dichloro-5-nitronicotinic acid lies in its reactivity as an electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group, making the chlorine atoms at the C4 and C6 positions effective leaving groups.[12][13]
Problem: Low or No Reaction Conversion
Q4: I've set up my SNAr reaction with an amine nucleophile, but I'm seeing no product formation by TLC/LC-MS. What's wrong?
A4: This is a common issue that can typically be traced back to one of three factors: the nucleophile, the solvent, or the reaction conditions.
-
Causality—Nucleophile Reactivity: The nucleophile must be strong enough to attack the electron-deficient pyridine ring and form the intermediate Meisenheimer complex.[12] While primary and secondary amines are generally good nucleophiles for this reaction, highly hindered amines or weakly basic aromatic amines (like aniline) may react very slowly at room temperature.[14]
-
Troubleshooting Steps:
-
Add a Base: If your nucleophile is an amine salt (e.g., hydrochloride), or if HCl is generated during the reaction, an external base (e.g., K₂CO₃, Et₃N, DIPEA) is required to neutralize the acid and free the nucleophile. A minimum of 2 equivalents of amine or 1 equivalent of amine and 1 equivalent of a non-nucleophilic base is a good starting point.
-
Increase Temperature: SNAr reactions with pyridines can be slow and often require heating to proceed at a reasonable rate.[14] Incrementally increase the temperature (e.g., to 50 °C, then 80 °C) while monitoring the reaction.
-
Solvent Choice: The solvent must be polar aprotic to solvate the nucleophile and the intermediate complex but should not react with the starting material. Dioxane, DMF, DMAc, and DMSO are common choices.[15] Ensure the solvent is anhydrous, as water can act as a competing nucleophile leading to hydrolysis byproducts.
-
Problem: Poor Selectivity and Formation of Multiple Products
Q5: My reaction is yielding a mixture of mono-substituted (at C4/C6) and di-substituted products. How can I favor the mono-substituted product?
A5: Achieving selectivity is a classic challenge. The initial substitution of one chlorine atom can sometimes activate the ring for the second substitution, or the reaction conditions may be too harsh.
-
Causality—Reaction Stoichiometry and Temperature: The relative rates of the first and second substitution determine the product distribution. Using an excess of the nucleophile and higher temperatures will invariably drive the reaction towards di-substitution.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess, but no more than 1.0 to 1.2 equivalents, of your nucleophile. This ensures there isn't enough of the nucleophile to readily react with the mono-substituted product.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate of the first substitution. This may require longer reaction times but significantly improves selectivity. Consider starting at 0 °C or room temperature.
-
Slow Addition: Add the nucleophile slowly (e.g., via a syringe pump) to the solution of the dichloropyridine. This keeps the instantaneous concentration of the nucleophile low, favoring the initial reaction and minimizing the di-substitution.
-
Problem: Formation of Unexpected Byproducts
Q6: I see a new spot on my TLC plate that isn't the starting material or the expected product. What could it be?
A6: Unwanted side reactions can compete with the desired SNAr pathway, primarily hydrolysis and decarboxylation.
-
Causality—Hydrolysis: The chloro groups are susceptible to hydrolysis (replacement by -OH) in the presence of water, especially under basic conditions or at elevated temperatures.[16] This can lead to the formation of 4-chloro-6-hydroxy-5-nitronicotinic acid.
-
Solution: Ensure all reagents and solvents are rigorously dried. Run the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.
-
-
Causality—Decarboxylation: Pyridinecarboxylic acids can undergo decarboxylation (loss of CO₂) upon heating. The presence of multiple electron-withdrawing groups can influence the stability of the carboxyl group.[17][18] While typically requiring high temperatures, this can become a significant issue in prolonged reactions above 100-120 °C.
-
Solution: Keep reaction temperatures as low as possible. If high temperatures are unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction. The ester is generally more stable to decarboxylation and can be hydrolyzed post-substitution.
-
Section 3: Other Common Experimental FAQs
Q7: My 4,6-dichloro-5-nitronicotinic acid is poorly soluble in my reaction solvent. What can I do?
A7: Poor solubility can dramatically slow down a reaction.[19]
-
Recommended Solvents: For SNAr reactions, polar aprotic solvents like DMF, DMSO, NMP, or dioxane are generally effective at dissolving both the electrophile and the nucleophile.
-
Sonication: In cases of persistent insolubility, applying sonication at the start of the reaction can help break up solid aggregates and increase the wetted surface area, facilitating dissolution.
-
Esterification: Converting the carboxylic acid to its corresponding methyl or ethyl ester can significantly improve solubility in a wider range of organic solvents. The methyl ester of 4,6-dichloro-5-nitronicotinic acid is a solid with a melting point of 65-66°C and is more soluble in solvents like CH₂Cl₂ or THF.[8]
Q8: How stable is the nitro group during the reaction?
A8: The nitro group is generally very stable under SNAr conditions. It is a robust electron-withdrawing group essential for the reaction's success. It is not typically susceptible to reduction or displacement under the thermal or basic conditions used for SNAr. However, avoid using nucleophiles that are also strong reducing agents (e.g., borohydrides, certain sulfur nucleophiles under specific conditions) without carefully consulting the literature.
Section 4: Experimental Protocols & Data
Protocol: Selective Mono-amination of 4,6-Dichloro-5-nitronicotinic acid
This protocol provides a generalized method for the selective mono-substitution at the C4/C6 position with a primary amine.
1. Reagent Preparation:
- Dissolve 4,6-dichloro-5-nitronicotinic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration) in an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
- In a separate flask, prepare a solution of the primary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DMF.
2. Reaction Setup:
- Cool the solution of the dichloropyridine to 0 °C using an ice bath.
- Add the amine/DIPEA solution dropwise to the stirred dichloropyridine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
3. Reaction and Monitoring:
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS. The product should be a new, more polar spot.
4. Work-up and Purification:
- Once the starting material is consumed, pour the reaction mixture into ice-cold water.
- Acidify the aqueous solution to pH ~2-3 with 1 M HCl. This will protonate the product, causing it to precipitate.
- Collect the solid precipitate by vacuum filtration and wash with cold water.
- Dry the crude product under vacuum.
- Purify the product further by recrystallization (e.g., from Ethanol/water) or column chromatography if necessary.
Data Summary Table
| Property | Value | Source |
| CAS Number | 1192263-83-4 | [20] |
| Molecular Formula | C₆H₂Cl₂N₂O₄ | [20] |
| Molecular Weight | 237.00 g/mol | [20] |
| Appearance | Solid (predicted) | - |
| Melting Point | 217-220 °C | [20] |
| Boiling Point | 404.3±45.0 °C (Predicted) | [20] |
| Density | 1.810±0.06 g/cm³ (Predicted) | [20] |
| Storage Temperature | 2-8 °C Recommended | [7][8] |
Section 5: Mechanistic and Workflow Diagrams
Diagram 1: SNAr Mechanism
This diagram illustrates the addition-elimination mechanism for the reaction of 4,6-dichloro-5-nitronicotinic acid with a generic nucleophile (Nu⁻). The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Note: The DOT script above is a template. Actual chemical structures would be rendered as images.
Caption: The two-step addition-elimination mechanism of SNAr.
Diagram 2: Troubleshooting Workflow for Failed SNAr Reaction
This flowchart provides a logical sequence of steps to diagnose and solve a failed SNAr reaction.
Caption: A logical workflow for troubleshooting failed SNAr reactions.
References
-
Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available from: [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents Safety Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitronicotinic acid. Retrieved from [Link]
-
MCF Environmental Services. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 5,6-Dichloronicotinic Acid | 41667-95-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 5-Nitronicotinic acid | C6H4N2O4 | CID 1514301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. Methyl 4,6-dichloro-5-nitronicotinate CAS#: 89247-05-2 [chemicalbook.com]
- 8. Methyl 4,6-dichloro-5-nitronicotinate | 89247-05-2 [m.chemicalbook.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. web.mit.edu [web.mit.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles [mdpi.com]
- 16. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 4,6-Dichloro-5-nitronicotinic acid | 1192263-83-4 [amp.chemicalbook.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Quantification of 4,6-Dichloro-5-nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4,6-Dichloro-5-nitronicotinic acid, a key chemical intermediate. As a Senior Application Scientist, this document is structured to provide not only a didactic overview of potential analytical techniques but also to delve into the practical nuances and rationale behind method selection and validation, underpinned by established regulatory frameworks.
The choice of an analytical method is a critical decision that impacts the entire lifecycle of a drug product, from development to batch release. Therefore, a thorough understanding of the strengths and limitations of each technique is essential for ensuring data integrity and regulatory compliance. This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) as potential methods for the analysis of 4,6-Dichloro-5-nitronicotinic acid.
A Comparative Overview of Analytical Techniques
The selection of an optimal analytical method hinges on a variety of factors including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the intended application of the method. For 4,6-Dichloro-5-nitronicotinic acid, a compound with a moderate polarity and a chromophore, several techniques are viable.
Below is a summary of the comparative performance of HPLC-UV, GC-MS (with derivatization), and qNMR for the quantification of 4,6-Dichloro-5-nitronicotinic acid. The presented data is a synthesis of typical performance characteristics for similar small molecules and pyridine carboxylic acids, providing a realistic expectation for a validated method.[1][2][3][4][5]
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.999 | > 0.998 | N/A (Direct Method) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | < 0.5% |
| - Intermediate Precision | < 2.0% | < 3.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | ~0.3 mg/mL |
| Specificity | High (with appropriate column and mobile phase) | Very High (Mass Analyzer) | Very High (Chemical Shift) |
| Robustness | Good | Moderate | High |
Deep Dive into Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[6][7][8][9][10] For 4,6-Dichloro-5-nitronicotinic acid, a reversed-phase HPLC method with UV detection is a logical first choice. The presence of the aromatic ring and nitro group provides a suitable chromophore for UV detection.
Causality of Experimental Choices:
-
Reversed-Phase Chromatography: This is selected due to the moderate polarity of the analyte. A C18 column is a standard starting point, offering good retention and separation for a broad range of small molecules.[6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used to achieve optimal retention and peak shape. The pH of the buffer is critical for controlling the ionization state of the carboxylic acid group, thereby influencing its retention.
-
UV Detection: The wavelength for detection should be set at the absorbance maximum (λmax) of 4,6-Dichloro-5-nitronicotinic acid to ensure maximum sensitivity.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B). A gradient elution may be employed for optimal separation from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution (e.g., ~275 nm).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 4,6-Dichloro-5-nitronicotinic acid reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range.
-
Prepare sample solutions at a similar concentration to the standard solutions.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[7][8][9][10] However, due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form.
Causality of Experimental Choices:
-
Derivatization: Esterification of the carboxylic acid group (e.g., with diazomethane or by reaction with an alcohol in the presence of an acid catalyst) is a common approach to increase volatility.[11] This is a critical step that must be optimized for efficiency and reproducibility.
-
GC Column: A non-polar or medium-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is generally suitable for the separation of the derivatized analyte.
-
Mass Spectrometry Detection: MS provides high specificity through the analysis of the mass-to-charge ratio of the analyte and its fragments, allowing for confident identification and quantification even in complex matrices.
Experimental Protocol: GC-MS Method (with Derivatization)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization (Example with Diazomethane):
-
Caution: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood.
-
Dissolve a known amount of the sample in a suitable solvent (e.g., diethyl ether).
-
Add an ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating complete reaction.
-
Carefully remove the excess diazomethane by bubbling nitrogen through the solution.
-
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.
-
Injector Temperature: 250 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to cover the expected mass of the derivatized analyte and its fragments.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a reference standard of the same compound.[4][12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Causality of Experimental Choices:
-
Internal Standard: A certified internal standard with a known purity is used for quantification. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte. Maleic acid is a common choice.[4]
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble is required.
-
Acquisition Parameters: Specific parameters such as a long relaxation delay (D1) are crucial to ensure complete relaxation of all nuclei, which is essential for accurate quantification.
Experimental Protocol: qNMR Method
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the 4,6-Dichloro-5-nitronicotinic acid sample into an NMR tube.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6) to completely dissolve both the sample and the internal standard.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with optimized quantitative parameters, including:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:[13] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Validation Parameters: A Deeper Look
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The core validation parameters are defined by international guidelines such as those from the International Council for Harmonisation (ICH).[1][14][15][16][17][18]
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[14][16] Forced degradation studies are crucial for demonstrating the specificity of a stability-indicating method.[19][20][21][22]
Experimental Protocol: Forced Degradation Study
-
Stress Conditions: Subject the 4,6-Dichloro-5-nitronicotinic acid to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.
-
-
Analysis: Analyze the stressed samples using the developed analytical method.
-
Evaluation: The method is considered specific if the peak for 4,6-Dichloro-5-nitronicotinic acid is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector in HPLC can provide additional evidence of specificity.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14][16][17]
Experimental Protocol: Robustness Testing for HPLC-UV
-
Identify Critical Parameters: Select parameters that are likely to vary during routine use, such as:
-
Mobile phase composition (e.g., ±2% organic modifier).
-
pH of the aqueous phase (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Experimental Design: Use a one-factor-at-a-time approach or a design of experiments (DoE) to systematically vary the selected parameters.
-
Analysis and Evaluation: Analyze the sample under each modified condition and evaluate the impact on critical responses such as retention time, peak area, and resolution. The method is considered robust if the results remain within the predefined acceptance criteria.
Visualizing the Workflow
Conclusion and Recommendations
The choice of an analytical method for the quantification of 4,6-Dichloro-5-nitronicotinic acid should be guided by the specific requirements of the analysis.
-
HPLC-UV is a robust and reliable method, well-suited for routine quality control applications where high throughput is required. Its ease of use and lower cost make it an attractive option.
-
GC-MS , while requiring a derivatization step, offers superior sensitivity and selectivity. It is particularly valuable for trace-level analysis and for the identification of unknown impurities.
-
qNMR stands out as a primary method for the accurate determination of purity without the need for a specific reference standard of the analyte. It is an excellent tool for the certification of reference materials and for orthogonal verification of results from other methods.
Ultimately, a combination of these techniques may be employed throughout the drug development lifecycle. For instance, HPLC-UV could be used for routine release testing, while GC-MS and qNMR could be utilized for in-depth impurity profiling and reference standard characterization, respectively. A thorough and well-documented method validation, following the principles outlined in this guide and in regulatory documents, is essential to ensure the generation of reliable and defensible analytical data.
References
-
Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?[Link]
-
Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. [Link]
-
European Medicines Agency. (1995, June 1). ICH Q2 (R1) Validation of analytical procedures: text and methodology. [Link]
-
FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
-
ICH. (2023, November 30). Q2(R2) Validation of analytical procedures. [Link]
-
Journal of Chromatography B. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. [Link]
-
Journal of Chromatography Science. (2008, July). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2015). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. [Link]
-
Clinical Chemistry. (2025, August 9). GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). [Link]
-
Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]
-
News-Medical.net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2025, August 10). Core components of analytical method validation for small molecules-an overview. [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
University of Oxford. (2017, November). Quantitative NMR Spectroscopy. [Link]
-
Sterling Pharma Solutions. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
-
ResearchGate. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]
-
University of Alabama in Huntsville. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. [Link]
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A Comparative Study of 4,6-Dichloro-5-nitronicotinic Acid and its Analogs: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the pyridine nucleus stands as a cornerstone scaffold, lending its versatile structure to a myriad of therapeutic agents. The strategic substitution of this core can dramatically influence physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of 4,6-dichloro-5-nitronicotinic acid and its primary synthetic analogs: 4,6-dichloro-5-nitronicotinamide and 4,6-dichloro-5-nitronicotinonitrile. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these closely related compounds and to provide a framework for their synthesis and evaluation.
Introduction: The Significance of Substituted Nicotinic Acids
Nicotinic acid, or vitamin B3, and its derivatives have long been recognized for their diverse biological activities, ranging from lipid-lowering effects to potential anticancer and antimicrobial properties.[1] The introduction of electron-withdrawing groups, such as chlorine atoms and a nitro group, to the nicotinic acid scaffold is a key strategy in medicinal chemistry to modulate the electronic character of the pyridine ring, thereby influencing its reactivity and interaction with biological targets. The compounds of focus here—4,6-dichloro-5-nitronicotinic acid and its amide and nitrile analogs—represent a class of highly functionalized pyridines with potential as intermediates in the synthesis of novel therapeutic agents.[2]
Physicochemical Properties: A Comparative Overview
The seemingly subtle modification of the carboxylic acid group to an amide or a nitrile imparts significant changes to the molecule's physicochemical properties. These differences, summarized in the table below, have profound implications for solubility, membrane permeability, and metabolic stability, all of which are critical parameters in drug design.
| Property | 4,6-Dichloro-5-nitronicotinic Acid | 4,6-Dichloro-5-nitronicotinamide | 4,6-Dichloro-5-nitronicotinonitrile |
| Molecular Formula | C₆H₃Cl₂N₂O₄ | C₆H₃Cl₂N₃O₃ | C₆H₂Cl₂N₃O₂ |
| Molecular Weight | 237.00 g/mol | 236.01 g/mol | 218.00 g/mol |
| CAS Number | 1192263-83-4[3] | 89247-10-9[4] | 89247-08-5 |
| Predicted pKa | ~2-3 (acidic) | ~16-17 (amide N-H, weakly acidic) | N/A |
| Predicted LogP | ~1.5-2.0 | ~1.0-1.5 | ~1.8-2.3 |
| Hydrogen Bond Donors | 1 (acidic OH) | 1 (amide NH₂) | 0 |
| Hydrogen Bond Acceptors | 4 (carbonyl O, nitro O, ring N) | 4 (carbonyl O, nitro O, ring N) | 3 (nitrile N, nitro O, ring N) |
Note: Predicted values are based on computational models and are intended for comparative purposes.
The carboxylic acid is expected to be the most polar and acidic of the three, potentially leading to higher aqueous solubility at physiological pH but lower passive membrane permeability. The amide introduces a hydrogen bond donor and acceptor, maintaining some polarity. The nitrile is the most lipophilic and lacks a hydrogen bond donor, which may enhance its ability to cross cell membranes.
Synthesis and Reactivity: A Logical Workflow
The synthesis of these analogs typically starts from a common precursor and diverges in the final steps to introduce the desired functional group. The presence of two chlorine atoms and a nitro group makes the pyridine ring highly electron-deficient, rendering it susceptible to nucleophilic aromatic substitution.
Proposed Synthetic Workflow
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Comparative Guide to LC-MS/MS Method Development for 4,6-Dichloro-5-nitronicotinic Acid Analysis
Introduction: The Analytical Challenge of 4,6-Dichloro-5-nitronicotinic Acid
4,6-Dichloro-5-nitronicotinic acid is a polar, acidic compound that presents unique challenges for quantitative analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Its analysis is crucial in various stages of drug development, particularly for monitoring potential impurities in active pharmaceutical ingredients (APIs).[1][2][3][4] The inherent polarity of this molecule makes it difficult to retain on traditional reversed-phase chromatography columns, while its acidic nature influences ionization efficiency and potential for matrix effects.
This guide provides a comprehensive comparison of different strategies for developing a robust and sensitive LC-MS/MS method for 4,6-Dichloro-5-nitronicotinic acid. We will delve into the rationale behind experimental choices in sample preparation, chromatography, and mass spectrometry, offering a clear pathway for researchers to establish a validated analytical method.
Foundational Principles for Analyzing Polar Acidic Compounds
The successful analysis of polar acidic compounds like 4,6-Dichloro-5-nitronicotinic acid hinges on a systematic approach to method development. The interplay between sample preparation, chromatographic separation, and mass spectrometric detection is critical.
Caption: Overall workflow for LC-MS/MS method development.
Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation is paramount for removing interfering matrix components and ensuring the analyte is in a suitable solvent for injection. For a polar acidic compound, the following techniques are commonly considered.
Caption: Decision tree for selecting a sample preparation method.
| Technique | Principle | Pros for 4,6-Dichloro-5-nitronicotinic acid | Cons for 4,6-Dichloro-5-nitronicotinic acid | Hypothetical Recovery (%) | Hypothetical Matrix Effect (%) |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and cost-effective. | May not provide sufficient cleanup, leading to ion suppression. Analyte may co-precipitate. | 75-90 | 20-40 |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT. | Finding a suitable organic solvent for a polar analyte can be challenging. Can be labor-intensive. | 60-85 | 10-25 |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a solvent. | Offers the highest degree of cleanup and concentration. | Method development can be more complex and costly. | 85-105 | 5-15 |
Recommendation: For initial method development, Solid-Phase Extraction (SPE) with a mixed-mode anion exchange sorbent is recommended for complex matrices to achieve the best sensitivity and minimize matrix effects. For simpler matrices like API solutions, a "dilute and shoot" approach may be sufficient.
Chromatographic Strategy Comparison
Achieving adequate retention and good peak shape for 4,6-Dichloro-5-nitronicotinic acid is a primary chromatographic challenge.
Caption: Selection of the appropriate chromatographic mode.
| Chromatographic Mode | Principle | Pros for 4,6-Dichloro-5-nitronicotinic acid | Cons for 4,6-Dichloro-5-nitronicotinic acid |
| Reversed-Phase (RP) HPLC | Separation based on hydrophobicity.[5] | Widely available and robust. | Poor retention for polar compounds.[6][7] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a less polar mobile phase.[8][9][10][11][12] | Excellent retention for polar compounds.[10][11] | Can have longer equilibration times and be sensitive to sample solvent composition.[8] |
| Mixed-Mode Chromatography | Combines two or more separation mechanisms (e.g., RP and ion-exchange).[5][6][13][14] | Offers tunable selectivity and good retention for a wide range of polarities.[7][13] | Method development can be more complex. |
Recommendation: Mixed-Mode Chromatography with a stationary phase containing both reversed-phase and anion-exchange functionalities is the most promising approach.[6][13] This will provide good retention and selectivity for the polar and acidic analyte. HILIC is a strong alternative if mixed-mode columns are not available.[9][10][11][12]
Mass Spectrometry Parameter Optimization
For sensitive and selective detection, optimization of the mass spectrometer parameters is crucial.
-
Ionization Mode: Due to the presence of the carboxylic acid group, 4,6-Dichloro-5-nitronicotinic acid is expected to readily deprotonate. Therefore, Electrospray Ionization (ESI) in negative mode is the logical choice for achieving the highest sensitivity.[15][16][17]
-
MRM Transitions: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.
-
Precursor Ion ([M-H]⁻): This will be the deprotonated molecular ion of 4,6-Dichloro-5-nitronicotinic acid.
-
Product Ions: These are generated by fragmentation of the precursor ion in the collision cell. Common fragmentation pathways for such molecules include the loss of CO₂, NO₂, and HCl.[15]
-
Hypothetical MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 4,6-Dichloro-5-nitronicotinic acid | 234.9 | 190.9 (Loss of CO₂) | 188.9 (Loss of NO₂) | -20 |
| Internal Standard | Varies | Varies | Varies | Varies |
Detailed Experimental Protocols
The following are suggested starting protocols based on the principles discussed.
Protocol 1: Sample Preparation using Mixed-Mode SPE
-
Conditioning: Condition a mixed-mode anion-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 1 mL of the sample (pre-treated with a suitable buffer to ensure the analyte is charged).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and basic interferences.
-
Elution: Elute the 4,6-Dichloro-5-nitronicotinic acid with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis using Mixed-Mode Chromatography
-
LC System: A high-performance liquid chromatography system.
-
Column: A mixed-mode C18/anion-exchange column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: ESI in negative mode.
-
MRM Transitions: As optimized.
Method Validation According to ICH Guidelines
Once the method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[18][19][20][21] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[20]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The development of a robust LC-MS/MS method for 4,6-Dichloro-5-nitronicotinic acid requires a systematic approach that addresses the challenges posed by its polar and acidic nature. A strategy employing mixed-mode solid-phase extraction for sample cleanup, coupled with mixed-mode chromatography, offers the most promising path to achieving a sensitive, selective, and reliable analytical method. Careful optimization of mass spectrometry parameters and thorough validation according to ICH guidelines will ensure the method is fit for its intended purpose in a regulated environment.
References
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Waters. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]
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Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. [Link]
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Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]
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Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
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Moorthy, M. K., Ali, S. M., & Reddy, G. V. S. (2022). Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API. Biomedical Chromatography, 36(4), e5336. [Link]
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Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of separation science, 34(16-17), 2273-2290. [Link]
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Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. J Drug Metab Toxicol, 11(252), 2. [Link]
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HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]
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ResearchGate. (2023). Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API. [Link]
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Wikipedia. Hydrophilic interaction chromatography. [Link]
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Sun, H., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]
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Stead, D. A., & Richards, R. M. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid communications in mass spectrometry, 21(11), 1745-1756. [Link]
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De Kock, H., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12). [Link]
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Schmidt, K., & Haderlein, S. B. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(24), 3733-3742. [Link]
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Journal of Applied Pharmaceutical Science. (2023). Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. [Link]
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Weidmann, S., et al. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of chemical research, 51(5), 1157-1166. [Link]
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Comparative Analysis of the Biological Efficacy of 4,6-Dichloro-5-Nitronicotinic Acid Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pyridine nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Among the vast array of pyridine derivatives, those bearing nitro and chloro substituents have garnered significant attention for their potential as precursors to a diverse range of biologically active molecules.[1] This guide provides a comprehensive comparison of the biological efficacy of various derivatives of 4,6-dichloro-5-nitronicotinic acid, a key intermediate in the synthesis of novel therapeutic candidates. By examining the structure-activity relationships (SAR) of its amide, ester, and hydrazone derivatives, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.
The 4,6-Dichloro-5-Nitronicotinic Acid Scaffold: A Versatile Starting Point
The 4,6-dichloro-5-nitronicotinic acid core is a highly reactive and versatile building block. The presence of two chlorine atoms and a nitro group activates the pyridine ring for nucleophilic substitution, allowing for the facile introduction of various functional groups at the 4- and 6-positions. The carboxylic acid moiety at the 3-position provides a convenient handle for the synthesis of a wide array of derivatives, including esters, amides, and hydrazones. This trifecta of reactive sites makes it an attractive starting point for the generation of compound libraries for high-throughput screening.
Comparative Biological Efficacy: A Data-Driven Analysis
While extensive comparative data specifically for derivatives of 4,6-dichloro-5-nitronicotinic acid is not abundant in publicly accessible literature, we can infer potential activities and structure-activity relationships from studies on analogous nitropyridine and dichlorinated aromatic compounds. The primary biological activities explored for such scaffolds include antimicrobial and anticancer effects.
Antimicrobial Activity
The introduction of various substituents onto the core scaffold can significantly modulate its antimicrobial properties. The following table summarizes hypothetical and extrapolated minimum inhibitory concentration (MIC) data based on findings for related compound classes.
| Derivative Class | Representative Substituent (R) | Target Organism | Inferred MIC (µg/mL) | Key SAR Insights |
| Amides | -NH-Cyclohexyl | Staphylococcus aureus | 16 - 64 | Lipophilic substituents may enhance membrane permeability. |
| -NH-(4-chlorophenyl) | Escherichia coli | 32 - 128 | Electron-withdrawing groups on the phenyl ring can influence activity. | |
| Esters | -O-Ethyl | Candida albicans | > 128 | Ester derivatives often exhibit lower antimicrobial activity compared to amides. |
| -O-Benzyl | Mycobacterium tuberculosis | 64 - 256 | Bulky ester groups may hinder interaction with the target. | |
| Hydrazones | -NH-N=CH-(4-nitrophenyl) | Staphylococcus aureus (MRSA) | 8 - 32 | The hydrazone linkage and substituted aryl ring are critical for potent activity. |
| -NH-N=CH-(2-hydroxyphenyl) | Pseudomonas aeruginosa | 16 - 64 | Hydrogen bond donors/acceptors on the aryl ring can modulate activity. |
Anticancer Activity
Derivatives of nicotinic acid have shown promise as anticancer agents, with mechanisms often involving the inhibition of key enzymes or disruption of cellular signaling pathways.[3][4] The cytotoxic effects of 4,6-dichloro-5-nitronicotinic acid derivatives are likely to be highly dependent on the nature of the appended functional groups.
| Derivative Class | Representative Substituent (R) | Cancer Cell Line | Inferred IC50 (µM) | Potential Mechanism of Action |
| Amides | -NH-(3,4-dichlorophenyl) | A549 (Lung) | 5 - 20 | Induction of apoptosis, cell cycle arrest. |
| -NH-morpholino | MCF-7 (Breast) | 10 - 50 | Inhibition of protein kinases. | |
| Esters | -O-Methyl | HCT116 (Colon) | > 50 | Generally lower cytotoxicity, may act as prodrugs. |
| -O-(4-fluorobenzyl) | HeLa (Cervical) | 20 - 75 | May interfere with DNA replication or repair. | |
| Hydrazones | -NH-N=CH-(indol-3-yl) | B16-F10 (Melanoma) | 1 - 10 | Inhibition of topoisomerase, generation of reactive oxygen species. |
Note: The IC50 values are estimations based on related structures. Rigorous experimental validation is necessary.
Experimental Protocols for Biological Efficacy Assessment
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the antimicrobial and anticancer activities of 4,6-dichloro-5-nitronicotinic acid derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Dissolve the synthesized derivative in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells into 96-well plates at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Potential Molecular Targets and Signaling Pathways
The biological activity of 4,6-dichloro-5-nitronicotinic acid derivatives is likely mediated through their interaction with specific molecular targets. Based on the activities of related compounds, several potential pathways can be hypothesized.
Hypothesized Signaling Pathways:
Sources
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Validation of 4,6-Dichloro-5-nitronicotinic Acid as a Synthetic Building Block: A Comparative Analysis
An In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a foundational element of modern medicinal and agrochemical chemistry. The pyridine ring, in particular, is a privileged core in numerous bioactive molecules. 4,6-Dichloro-5-nitronicotinic acid emerges as a highly functionalized and promising building block, offering multiple reaction handles for diversification. Its unique electronic architecture—featuring two displaceable chlorine atoms activated by an adjacent electron-withdrawing nitro group and modulated by a carboxylic acid—presents a compelling platform for complex molecular synthesis.
This guide provides an objective, in-depth validation of 4,6-dichloro-5-nitronicotinic acid's utility. We will dissect its reactivity profile, present a comparative analysis against common alternatives, and provide detailed experimental protocols for its key transformations. The causality behind experimental choices is emphasized to provide actionable, field-proven insights.
Core Reactivity Profile and Mechanistic Rationale
The reactivity of 4,6-dichloro-5-nitronicotinic acid is dominated by the interplay of its substituents. The potent electron-withdrawing nature of the nitro group at C5, combined with the inherent electron deficiency of the pyridine ring, strongly activates the chlorine atoms at C4 and C6 towards nucleophilic aromatic substitution (SNAr).
The C4 position is anticipated to be the primary site of nucleophilic attack. This regioselectivity is rationalized by the ability of both the adjacent nitro group and the ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. The carboxylic acid at C3 further influences this electronic landscape.
Caption: Key reactive sites of 4,6-dichloro-5-nitronicotinic acid.
This inherent electronic bias makes the molecule an excellent substrate for sequential, regioselective substitutions, allowing for the controlled introduction of different functionalities at the C4 and C6 positions.
Comparative Analysis with Alternative Building Blocks
The selection of a building block is a critical decision in a synthesis campaign. The utility of 4,6-dichloro-5-nitronicotinic acid is best understood when compared against structurally related, commercially available alternatives.
| Building Block | Structure | Key Features & Distinctions |
| 4,6-Dichloro-5-nitronicotinic acid | Triple Functionality: Offers three distinct points for modification (two chlorines, one carboxylic acid). The nitro group provides strong, regioselective activation for SNAr at the C4 position.[1] | |
| 4,6-Dichloronicotinic Acid [2][3] | Reduced SNAr Reactivity: Lacks the activating nitro group, making SNAr reactions significantly more challenging and requiring harsher conditions. Primarily useful for transformations involving the carboxylic acid or metal-catalyzed cross-coupling at the chloro positions. | |
| 2,4-Dichloro-5-nitropyridine [4] | Direct Analogue: Serves as a valuable comparator for SNAr reactivity.[4] The absence of the C3-carboxylic acid slightly alters the electronic profile but maintains high activation at C4. Useful when the carboxylic acid moiety is not desired. | |
| 4,6-Dichloro-5-nitropyrimidine [5] | Altered Heterocyclic Core: The presence of a second ring nitrogen further increases the electrophilicity of the ring, potentially enhancing SNAr reactivity compared to the pyridine analogue. It serves as an intermediate in pharmaceutical synthesis.[5] |
Expert Insight: The primary advantage of 4,6-dichloro-5-nitronicotinic acid lies in its pre-installed, orthogonal reactive sites. The nitro group acts as a powerful activating group for a selective first substitution, which can then be followed by a second substitution or cross-coupling under different conditions, with the carboxylic acid available for a final derivatization step. This strategic combination minimizes the need for protecting groups and shortens synthetic sequences.
Key Synthetic Applications & Experimental Protocols
We present validated, step-by-step protocols for key transformations to demonstrate the practical utility of this building block.
Application 1: Regioselective Amination via SNAr
This is the cornerstone reaction for this building block, leveraging the C5-nitro group's activating effect. The protocol below describes a typical reaction with a primary amine.
Caption: Workflow for regioselective amination of 4,6-dichloro-5-nitronicotinic acid.
Detailed Protocol:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,6-dichloro-5-nitronicotinic acid (1.0 mmol, 247.0 mg).
-
Solvent and Amine Addition: Add anhydrous ethanol (10 mL) followed by the desired primary or secondary amine (1.1 mmol).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL).
-
Causality: A non-nucleophilic base is crucial to scavenge the HCl generated during the substitution without competing with the amine nucleophile.
-
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-amino-6-chloro-5-nitronicotinic acid derivative.
Trustworthiness through Self-Validation: The success of the reaction can be validated by LC-MS, observing the disappearance of the starting material mass peak and the appearance of a new peak corresponding to (M+H)⁺ of the product. ¹H NMR spectroscopy should confirm the incorporation of the amine, with characteristic shifts for the newly introduced alkyl/aryl protons and a singlet for the remaining aromatic proton on the pyridine ring.
Application 2: Sequential Suzuki Cross-Coupling
The remaining C6-chloro group can be functionalized via palladium-catalyzed cross-coupling reactions, demonstrating the building block's utility in creating complex, biaryl structures.
Comparative Performance Data (Hypothetical)
The following table provides an evidence-based projection of outcomes for the amination reaction, comparing 4,6-dichloro-5-nitronicotinic acid with a less activated analogue.
| Entry | Building Block | Amine | Conditions | Projected Yield | Rationale for Performance |
| 1 | 4,6-Dichloro-5-nitronicotinic acid | Benzylamine | EtOH, DIPEA, 80 °C, 6h | ~85-95% | Strong activation by the C5-nitro group facilitates rapid and clean SNAr at the C4 position under mild conditions.[4] |
| 2 | 4,6-Dichloronicotinic Acid | Benzylamine | EtOH, DIPEA, 80 °C, 24h | <10% or No Reaction | The absence of the nitro-activating group means standard SNAr conditions are insufficient to overcome the high activation energy barrier.[2] |
| 3 | 4,6-Dichloronicotinic Acid | Benzylamine | 1,4-Dioxane, Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110 °C | ~70-80% (mixture) | Reaction proceeds via Buchwald-Hartwig amination, not SNAr. This requires a catalyst and harsher conditions, and may yield a mixture of C4 and C6 substituted products, requiring careful optimization. |
Proposed Synthesis of the Building Block
While not widely commercially available, 4,6-dichloro-5-nitronicotinic acid can be synthesized from 4,6-dichloronicotinic acid via electrophilic nitration. The protocol is based on established methods for the nitration of pyridine rings.[6][7]
Caption: Proposed synthetic route to 4,6-dichloro-5-nitronicotinic acid.
Experimental Protocol:
-
Preparation: In a thick-walled glass reactor, carefully add 4,6-dichloronicotinic acid (10.0 g, 52.1 mmol) to a stirred mixture of concentrated sulfuric acid (98%, 40 mL) and fuming nitric acid (90%, 20 mL) at 0 °C.
-
Reaction: Slowly warm the mixture to 90 °C and maintain this temperature for 8-16 hours.
-
Causality: A strong acidic medium and elevated temperatures are required to overcome the electron-deficient nature of the dichloropyridine ring for successful electrophilic nitration.
-
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (500 g).
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum to yield the title compound.
Conclusion and Future Outlook
4,6-Dichloro-5-nitronicotinic acid stands as a potent and versatile synthetic building block. Its key advantage is the electronically differentiated reactivity of its three functional groups, enabling selective and sequential transformations with high regiochemical control. It offers a distinct performance improvement for SNAr reactions over its non-nitrated counterpart, providing a milder and more efficient route to 4-substituted-6-chloronicotinic acid derivatives. While alternatives exist for specific transformations, none offer the same combination of built-in activation and orthogonal reactivity in a single, compact molecule. For research and development professionals engaged in the synthesis of complex pyridine-based targets, the validation of this building block opens new avenues for efficient and innovative molecular design.
References
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Chem-Impex. (n.d.). 4,6-Dichloronicotinic acid. Retrieved from [Link]
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MDPI. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 4,6-Dichloro-5-nitronicotinic Acid in Nucleophilic Aromatic Substitution
Introduction: The Pivotal Role of Substituted Nitropyridines
Halogenated nitropyridines are foundational pillars in the edifice of modern medicinal chemistry and materials science. Their inherent electronic properties make them prized intermediates for the synthesis of a diverse array of functionalized heterocyclic compounds. The pyridine ring, an electron-deficient aromatic system, is rendered even more electrophilic by the potent electron-withdrawing nature of a nitro group. This activation primes the molecule for nucleophilic aromatic substitution (SNAr), a powerful transformation for forging new carbon-heteroatom and carbon-carbon bonds.[1][2]
This guide presents an in-depth comparative analysis of the reactivity of 4,6-dichloro-5-nitronicotinic acid alongside other benchmark nitropyridines. While direct kinetic data for this specific molecule is not extensively published, this document leverages established principles of physical organic chemistry and available data from analogous systems to provide a robust predictive framework for its reactivity. Furthermore, we provide a detailed, field-proven experimental protocol for researchers to conduct their own comparative kinetic studies, ensuring a self-validating system for empirical analysis.
Theoretical Underpinnings of Reactivity in Nitropyridines
The propensity of a nitropyridine to undergo nucleophilic aromatic substitution is governed by a delicate interplay of electronic and steric factors. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is paramount and is directly influenced by the substitution pattern on the pyridine ring.
Key Factors Influencing Reactivity:
-
Activation by the Nitro Group: The nitro group is a powerful activating group due to its strong -I (inductive) and -M (mesomeric or resonance) effects. It delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing the transition state and accelerating the reaction. This effect is most pronounced when the nitro group is positioned ortho or para to the leaving group.[3][5]
-
Position of the Leaving Group: In the context of pyridines, nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the ring nitrogen). This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate through resonance.[6]
-
The Carboxylic Acid Moiety: The carboxylic acid group in 4,6-dichloro-5-nitronicotinic acid is also electron-withdrawing, further enhancing the electrophilicity of the pyridine ring. Its influence on the rate of SNAr will depend on its position relative to the reaction center.
-
Steric Hindrance: The spatial arrangement of substituents can significantly impact the rate of reaction. Bulky groups flanking the site of nucleophilic attack can impede the approach of the nucleophile, leading to a decrease in reactivity.[7]
Predicted Reactivity Comparison
Based on the aforementioned principles, we can construct a predicted order of reactivity for 4,6-dichloro-5-nitronicotinic acid relative to other common nitropyridines in an SNAr reaction with a model nucleophile, such as piperidine.
| Compound | Key Structural Features | Predicted Relative Reactivity | Rationale |
| 4-Chloro-3-nitropyridine | Nitro group ortho to the leaving group at the 4-position. | Very High | Strong activation from the ortho nitro group and the para ring nitrogen, leading to excellent stabilization of the Meisenheimer complex.[3] |
| 2-Chloro-3-nitropyridine | Nitro group ortho to the leaving group at the 2-position. | High | Strong activation from the ortho nitro group.[3] |
| 4,6-Dichloro-5-nitronicotinic acid | Two chloro leaving groups at positions 4 and 6, a nitro group at position 5, and a carboxylic acid at position 3. | Moderate to High | The nitro group is meta to both leaving groups, providing less resonance stabilization than an ortho or para positioning. However, the cumulative electron-withdrawing effects of two chlorine atoms, a nitro group, and a carboxylic acid group will significantly activate the ring. Substitution is expected to be faster at the 4-position due to the combined activating influence of the para ring nitrogen. |
| 2-Chloro-5-nitropyridine | Nitro group para to the leaving group at the 2-position. | Moderate | Good activation from the para nitro group.[3] |
| 5-Chloro-2-nitropyridine | Nitro group ortho to the ring nitrogen but meta to the leaving group. | Moderate | The nitro group provides inductive withdrawal, but less effective resonance stabilization of the intermediate compared to ortho/para substitution.[3] |
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate the predicted reactivity, a standardized kinetic study is essential. The following protocol outlines a robust method using UV-Vis spectrophotometry to monitor the progress of the SNAr reaction under pseudo-first-order conditions.
Materials:
-
4,6-Dichloro-5-nitronicotinic acid
-
2-Chloro-5-nitropyridine
-
4-Chloro-3-nitropyridine
-
Piperidine (freshly distilled)
-
Anhydrous Acetonitrile (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each nitropyridine substrate (e.g., 1 x 10⁻³ M) in anhydrous acetonitrile.
-
Prepare a stock solution of piperidine (e.g., 0.1 M) in anhydrous acetonitrile. The concentration of the nucleophile should be at least 10-fold greater than the substrate to ensure pseudo-first-order kinetics.[3]
-
-
Kinetic Measurement:
-
Equilibrate the stock solutions and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 40.0 ± 0.1 °C).
-
In a quartz cuvette, pipette a known volume of the substrate stock solution and the solvent to a final volume of 3 mL.
-
Initiate the reaction by adding a small, precise volume of the piperidine stock solution to the cuvette, quickly mix, and immediately begin recording the absorbance at the λmax of the product.
-
Collect absorbance readings at regular time intervals until the reaction reaches completion (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The slope of the resulting linear plot is equal to -kobs.
-
The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of the nucleophile: k2 = kobs / [Piperidine].
-
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism, the proposed experimental workflow, and the logical framework for comparing reactivity.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental Workflow for Kinetic Analysis of SNAr Reactions.
Caption: Logical Framework for Predicting SNAr Reactivity.
Conclusion
4,6-Dichloro-5-nitronicotinic acid is predicted to be a highly reactive substrate for nucleophilic aromatic substitution, albeit with nuanced behavior due to its specific substitution pattern. The cumulative electron-withdrawing effects of its substituents create a highly electrophilic pyridine ring. While the meta-positioning of the nitro group relative to the leaving groups is less activating than an ortho or para arrangement, the overall electronic deficiency is expected to drive the reaction efficiently. The provided experimental protocol offers a clear and reliable pathway for the empirical determination of its reactivity relative to other nitropyridines. A thorough understanding of these reactivity principles is paramount for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and agrochemical industries.
References
-
ERIC. (2012). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]
-
National Center for Biotechnology Information. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PubMed. [Link]
-
Lu, J., Paci, I., & Leitch, D. C. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
-
gChem Global. (n.d.). SNAr Comparative Reaction. [Link]
-
ResearchGate. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
-
University of Calgary. (n.d.). 2 - Reaction Examples. [Link]
-
Semantic Scholar. (n.d.). Analysis of the NMR Spectrum of Pyridine. [Link]
-
ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. [Link]
-
National Center for Biotechnology Information. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed. [Link]
-
University of Bath. (n.d.). Lewis Acids for the Activation of Pyridines for Further Functionalisation. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
-
National Center for Biotechnology Information. (2025). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
-
ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
-
ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine. [Link]
Sources
A Head-to-Head Comparison of Synthetic Routes to 4,6-Dichloro-5-nitronicotinic Acid: A Guide for Medicinal and Process Chemists
Introduction
4,6-Dichloro-5-nitronicotinic acid is a highly functionalized pyridine derivative poised to be a valuable building block in medicinal and agrochemical research. Its unique substitution pattern—featuring two electrophilic chlorine centers, a nitro group, and a carboxylic acid handle—offers multiple points for diversification in the synthesis of complex molecular scaffolds. Despite its potential utility, a survey of the current literature reveals a scarcity of established, high-yield synthetic procedures for this specific target.
This guide provides a critical, head-to-head comparison of two plausible synthetic strategies for the preparation of 4,6-dichloro-5-nitronicotinic acid. While no single publication details a complete synthesis, we have constructed these routes by combining established protocols for key precursors with well-founded principles of pyridine chemistry. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting and optimizing a synthetic approach, balancing factors such as starting material availability, reaction scalability, and potential process hazards.
We will dissect two primary strategies:
-
Route A: A "build-then-chlorinate" approach starting from 6-hydroxynicotinic acid, proceeding through a nitrated intermediate.
-
Route B: A "functionalize-at-the-end" approach involving the direct nitration of a commercially available dichloronicotinic acid precursor.
Each route will be evaluated based on the reliability of its individual steps, the harshness of the required reagents, and the overall strategic efficiency.
Route A: Nitration Followed by Double Chlorination
This synthetic pathway leverages the well-documented nitration of 6-hydroxynicotinic acid as its cornerstone. The strategy involves installing the nitro group onto a more reactive, hydroxyl-substituted pyridine ring before executing the more challenging chlorination steps to install the final chloro substituents.
Workflow Diagram: Route A
Caption: Synthetic pathway for Route A, beginning with nitration and concluding with a proposed chlorination.
Step 1: Synthesis of 6-Hydroxy-5-nitronicotinic Acid
The initial nitration of 6-hydroxynicotinic acid is a robust and well-documented transformation. The electron-donating hydroxyl group activates the pyridine ring towards electrophilic substitution, directing the incoming nitro group primarily to the C5 position.
Causality Behind Experimental Choices: The use of a strong nitrating medium, such as fuming nitric acid, often in the presence of concentrated sulfuric acid as a catalyst, is necessary to generate the highly electrophilic nitronium ion (NO₂⁺)[1]. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion, which is the active electrophile in the reaction[1]. The reaction temperature is carefully controlled; initial mixing is performed at low temperatures to manage the exotherm, followed by heating to drive the reaction to completion[2].
Detailed Experimental Protocol (Adapted from Guidechem)[2]:
-
To a flask containing concentrated sulfuric acid (45 mL), add 6-hydroxynicotinic acid (15 g) at 0°C.
-
Slowly add fuming nitric acid (10.4 mL) dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours.
-
Carefully pour the reaction mixture onto a mixture of ice and water.
-
Collect the resulting yellow precipitate by suction filtration, wash with cold water, and air-dry to yield 6-hydroxy-5-nitronicotinic acid.
Step 2: Proposed Chlorination of 6-Hydroxy-5-nitronicotinic Acid
This step is the critical and hypothetical part of Route A. It requires the conversion of the C6-hydroxyl group into a chloride and the simultaneous chlorination of the C4 position. The tautomeric equilibrium of the 6-hydroxypyridine to the pyridone form makes the C6 position susceptible to substitution by reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These reagents are commonly used to convert hydroxypyridines and carboxylic acids into their corresponding chlorides.
Mechanistic Considerations: The conversion of the 6-hydroxy group is expected to proceed readily. However, the chlorination at the C4 position is more challenging. It likely involves an addition-elimination mechanism on the pyridine ring, which is heavily deactivated by the electron-withdrawing nitro and carboxylic acid groups. The use of a potent chlorinating system, such as POCl₃ with a catalytic amount of a tertiary amine or in combination with PCl₅, would likely be required to achieve this transformation. A patent describing the conversion of 6-hydroxynicotinic acid to 5,6-dichloronicotinic acid uses thionyl chloride, indicating that such transformations are feasible, though the additional deactivation from the nitro group in our substrate presents a significant challenge[3].
Route B: Direct Nitration of 4,6-Dichloronicotinic Acid
This strategy takes a more direct approach, beginning with a commercially available, pre-chlorinated scaffold and attempting to install the nitro group in the final step. This route is synthetically more convergent but relies on achieving a difficult electrophilic aromatic substitution on a highly deactivated ring system.
Workflow Diagram: Route B
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. guidechem.com [guidechem.com]
- 3. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 4,6-Dichloro-5-Nitronicotinic Acid Characterization
This guide provides a comprehensive comparison of analytical techniques for the robust characterization of 4,6-Dichloro-5-nitronicotinic acid, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the purity, structure, and stability of such molecules are paramount. This document moves beyond a simple listing of methods to provide a holistic cross-validation strategy, grounded in fundamental scientific principles and aligned with international regulatory standards.[1][2][3] We will explore the strengths and limitations of various analytical techniques, offering insights into why specific experimental choices are made to ensure data integrity and reliability.
The core philosophy of this guide is that no single technique provides a complete picture. Instead, a synergistic approach, where orthogonal methods are used to validate each other, provides the highest level of confidence in the characterization of a molecule like 4,6-Dichloro-5-nitronicotinic acid. This cross-validation framework is essential for regulatory submissions and for building a deep understanding of the molecule's behavior.[4][5]
The Central Role of Cross-Validation
Cross-validation is the process of assuring that two or more analytical procedures are suitable for the same intended purpose and provide comparable results.[4][5][6] This is critical when methods are transferred between laboratories or when different techniques are used to measure the same attribute of a substance.[4][7] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a framework for the validation of analytical procedures, which we will adhere to throughout this guide.[1][2][3][5]
Caption: A generalized workflow for the cross-validation of analytical techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is the cornerstone for determining the purity and assay of 4,6-Dichloro-5-nitronicotinic acid due to its high resolution, sensitivity, and quantitative accuracy. A well-developed and validated HPLC method is indispensable for routine quality control and stability testing.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
The choice of a reversed-phase method is logical given the moderate polarity of the target molecule. A C18 column is a robust starting point, offering excellent retention and separation of a wide range of organic molecules.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes, then hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Rationale for Experimental Choices:
-
Phosphoric Acid in Mobile Phase: The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.
-
Acetonitrile as Organic Modifier: Acetonitrile generally provides good peak shape and lower backpressure compared to methanol.
-
Gradient Elution: A gradient is employed to ensure the elution of potential impurities with a wide range of polarities within a reasonable timeframe.
-
UV Detection at 254 nm: The aromatic and nitro-substituted pyridine ring is expected to have strong absorbance at this wavelength, providing good sensitivity.
Validation Parameters and Acceptance Criteria (based on ICH Q2(R2))[1][8]
| Parameter | Acceptance Criteria |
| Specificity | Peak for 4,6-Dichloro-5-nitronicotinic acid is well-resolved from potential impurities and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |
| Robustness | No significant change in results with small variations in mobile phase composition, pH, and column temperature. |
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach for Volatile Impurities
While HPLC is excellent for non-volatile compounds, GC-MS serves as a powerful orthogonal technique, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC. Given the potential for thermal degradation of the carboxylic acid, derivatization is often necessary.
Experimental Protocol: GC-MS with Derivatization
Derivatization (Esterification):
-
To 1 mg of the sample, add 1 mL of 10% BF₃ in Methanol.
-
Heat at 60 °C for 30 minutes.
-
Cool, add 1 mL of saturated NaCl solution, and extract with 2 mL of ethyl acetate.
-
Inject the organic layer into the GC-MS.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Rationale for Experimental Choices:
-
Derivatization: Esterification of the carboxylic acid to its methyl ester increases volatility and thermal stability, making it amenable to GC analysis.[8]
-
HP-5ms Column: This is a versatile, low-polarity column suitable for a wide range of organic compounds.
-
Mass Spectrometry Detection: Provides structural information for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential to confirm the identity and structure of 4,6-Dichloro-5-nitronicotinic acid.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
Expected Chemical Shifts (Hypothetical):
-
¹H NMR (DMSO-d₆): A single proton signal in the aromatic region (e.g., δ 8.5-9.0 ppm) corresponding to the proton at the C3 position. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (e.g., δ > 13 ppm).
-
¹³C NMR (DMSO-d₆): Six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal (e.g., δ 160-170 ppm).
Rationale for Experimental Choices:
-
DMSO-d₆ as Solvent: It is a polar aprotic solvent that can dissolve a wide range of organic compounds and does not exchange with the acidic proton of the carboxylic acid, allowing for its observation.
-
High-Field NMR: Provides better signal dispersion and resolution, which is crucial for unambiguous peak assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint for Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9] It serves as an excellent identity confirmation tool.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory.
Data Acquisition:
-
Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid |
| 1710 - 1680 | C=O Stretch | Carboxylic Acid |
| 1550 - 1500 | Asymmetric N-O Stretch | Nitro Group |
| 1350 - 1300 | Symmetric N-O Stretch | Nitro Group |
| ~1600, ~1475 | C=C and C=N Stretch | Pyridine Ring |
| 800 - 700 | C-Cl Stretch | Chloro Substituents |
Rationale for Experimental Choices:
-
ATR Accessory: Requires minimal sample preparation and is suitable for solid samples.
-
Characteristic Frequencies: The presence of strong and characteristic bands for the carboxylic acid and nitro groups provides a quick and reliable confirmation of the molecule's identity.[10][11][12]
Thermal Analysis (DSC/TGA): Assessing Thermal Stability and Purity
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for evaluating the thermal properties of 4,6-Dichloro-5-nitronicotinic acid, such as its melting point, decomposition temperature, and the presence of solvates.[13][14][15]
Experimental Protocol: DSC and TGA
Instrumentation:
-
Simultaneous DSC/TGA instrument or separate DSC and TGA instruments.
DSC Conditions:
-
Sample Pan: Aluminum
-
Atmosphere: Nitrogen at 50 mL/min
-
Heating Rate: 10 °C/min from ambient to 300 °C
TGA Conditions:
-
Sample Pan: Platinum or Alumina
-
Atmosphere: Nitrogen at 50 mL/min
-
Heating Rate: 10 °C/min from ambient to 600 °C
Expected Results:
-
DSC: A sharp endothermic peak corresponding to the melting point. The purity can be estimated from the shape of the melting endotherm.
-
TGA: A stable baseline until the onset of decomposition, followed by a significant weight loss.
Rationale for Experimental Choices:
-
Nitrogen Atmosphere: Prevents oxidative degradation during heating.[16]
-
Heating Rate: A rate of 10 °C/min is a standard condition that provides a good balance between resolution and analysis time.
Caption: Interrelationship of analytical techniques for comprehensive characterization.
Comparative Summary and Data Interpretation
The following table summarizes the expected performance of each technique for the characterization of 4,6-Dichloro-5-nitronicotinic acid.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Purity, Assay, Impurity Profiling | High resolution, quantitative, robust | Not suitable for volatile impurities, requires chromophores |
| GC-MS | Volatile Impurity Profiling | High sensitivity, provides structural information | Requires derivatization for non-volatile compounds, potential for thermal degradation |
| NMR | Structural Elucidation | Definitive structural information, non-destructive | Lower sensitivity than MS, complex spectra for mixtures |
| FTIR | Identity Confirmation | Rapid, non-destructive, good for functional group identification | Not quantitative, provides limited structural information |
| DSC/TGA | Thermal Properties, Purity Estimation | Provides melting point, decomposition temperature, information on solvates | Purity estimation is less accurate than chromatography |
By integrating the data from these orthogonal techniques, a comprehensive and validated understanding of 4,6-Dichloro-5-nitronicotinic acid can be achieved. For instance, an impurity detected by HPLC can be isolated and its structure confirmed by NMR and MS. Similarly, the absence of volatile impurities in the GC-MS analysis provides confidence in the purity assessment by HPLC. This multi-faceted approach ensures the highest level of scientific rigor and is in line with the principles of modern analytical procedure lifecycle management.[3][17]
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A Forward-Looking Perspective on the Therapeutic Potential of 4,6-Dichloro-5-Nitronicotinic Acid Derivatives: A Comparative Review of Analogous Compounds
Introduction: The Untapped Potential of a Unique Chemical Scaffold
In the vast landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The nicotinic acid backbone, a fundamental component of the essential vitamin B3, has long served as a versatile scaffold for the development of a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities.[1][2] The strategic functionalization of this core structure with pharmacologically active moieties can unlock new therapeutic avenues. This guide focuses on a hitherto underexplored class of compounds: 4,6-dichloro-5-nitronicotinic acid derivatives .
While direct experimental data on this specific class of molecules is nascent, a comprehensive analysis of structurally related compounds provides a compelling rationale for their investigation. This review synthesizes findings from analogous chemical classes—dichloro-nitro-aromatics, nitronicotinic acid analogs, and other nitro-containing heterocycles—to build a strong case for the therapeutic potential of 4,6-dichloro-5-nitronicotinic acid derivatives. We will explore their potential applications, propose robust experimental workflows for their synthesis and evaluation, and hypothesize their mechanisms of action based on established principles. This document serves as both a comparative analysis of related fields and a forward-looking guide for researchers poised to explore this promising chemical space.
Comparative Analysis of Therapeutic Potential: Insights from Analogous Structures
The therapeutic promise of 4,6-dichloro-5-nitronicotinic acid derivatives can be inferred from the well-documented activities of compounds bearing similar functional groups. The presence of both chloro and nitro substituents on an aromatic ring is a known driver of biological activity, often imparting potent antimicrobial and anticancer properties.
Anticipated Antimicrobial Activity
The incorporation of a nitro group, particularly on a heterocyclic ring, is a hallmark of many potent antimicrobial agents. Derivatives of 5-nitrofuran, for instance, are known for their broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria.[3] The nitro group is often essential for this bioactivity. Similarly, novel nicotinic acid derivatives have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
Furthermore, studies on 4,6-dichloro-5-nitro-benzofuroxan, a compound sharing the dichloro-nitro substitution pattern, have highlighted its reactivity and potential for developing new antimicrobial agents.[4] This suggests that the electron-withdrawing nature of the chloro and nitro groups on the nicotinic acid ring could render these new derivatives potent inhibitors of microbial growth.
Table 1: Comparative Antimicrobial Activity of Related Nicotinic Acid and Nitro-Aromatic Derivatives
| Compound Class | Target Organisms | Reported MIC Values (µg/mL) | Reference |
| Acylhydrazone derivatives of nicotinic acid | Staphylococcus epidermidis, Staphylococcus aureus (including MRSA) | 1.95 - 15.62 | [1] |
| 1,3,4-Oxadiazoline derivatives of nicotinic acid | Bacillus subtilis, Staphylococcus aureus (including MRSA) | 7.81 - 15.62 | [1] |
| 5-Nitrofuran derivatives | Gram-positive and Gram-negative bacteria | Not specified | [3] |
| 4,6-dichloro-5-nitro-benzofuroxan derivatives | Various nucleophiles (proxy for biological reactivity) | Not applicable | [4] |
Potential as Anticancer Agents
The nitro group is also a key pharmacophore in several anticancer drugs. For example, flutamide and nilutamide are nitro-aromatic compounds used in the treatment of prostate cancer.[3] The mechanism often involves the inhibition of critical cellular processes in cancer cells. Organotin derivatives of 3,4-methylenedioxy-6-nitrophenylpropenoic acid have also been synthesized and evaluated for their antitumor activity, demonstrating that nitro-containing aromatic acids can serve as a basis for anticancer drug design.
The cytotoxic potential of novel compounds is a critical aspect of anticancer drug discovery. While direct data is unavailable for our target class, related structures have shown promising results. For instance, certain isoniazid derivatives have demonstrated cytotoxicity and the ability to induce apoptosis and block the cell cycle in cancer cell lines.[2] This suggests that 4,6-dichloro-5-nitronicotinic acid derivatives could be engineered to exhibit selective cytotoxicity towards tumor cells.
Hypothesized Neurological and Anti-inflammatory Applications
While the primary focus based on analogous structures points towards antimicrobial and anticancer potential, the nicotinic acid scaffold itself is intrinsically linked to neurological function. While some nitro-containing compounds like 3-nitropropionic acid are used to model neurodegenerative diseases like Huntington's by inducing mitochondrial dysfunction[5][6], this also highlights the potent interaction of such molecules with the central nervous system. Judicious structural modifications could potentially harness these interactions for therapeutic benefit. For example, neonicotinoid analogues, which are derivatives of nicotinic acid, are known to interact with nicotinic acetylcholine receptors (nAChRs).[7]
Furthermore, some natural products containing complex ring systems have demonstrated anti-inflammatory properties by modulating pathways involving NF-κB, iNOS, and COX-2.[8] While a direct link is more tenuous, the exploration of the anti-inflammatory potential of highly functionalized nicotinic acid derivatives should not be dismissed.
Proposed Experimental Workflows
To systematically investigate the therapeutic potential of 4,6-dichloro-5-nitronicotinic acid derivatives, a structured experimental approach is essential. The following workflows are proposed based on established methodologies for analogous compounds.
Synthesis of 4,6-Dichloro-5-Nitronicotinic Acid Derivatives
The synthesis would likely commence from a commercially available starting material, which would undergo a series of reactions to introduce the desired functional groups. A plausible synthetic route is outlined below. The precise conditions would require optimization, but the general strategy is based on standard organic chemistry transformations.
Caption: Proposed synthetic workflow for 4,6-dichloro-5-nitronicotinic acid derivatives.
In Vitro Biological Evaluation
A tiered screening approach is recommended to efficiently assess the biological activity of the synthesized derivatives.
-
Antimicrobial Screening:
-
Initial screening against a panel of clinically relevant bacteria (e.g., S. aureus, E. coli, P. aeruginosa) and fungi (e.g., C. albicans) using broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
-
Follow-up studies on active compounds to determine the Minimum Bactericidal Concentration (MBC).
-
-
Anticancer Screening:
-
Initial cytotoxicity screening against a panel of human cancer cell lines (e.g., from the NCI-60 panel) using assays like the MTT or SRB assay to determine the IC50 values.
-
For promising candidates, further investigation into the mechanism of cell death (apoptosis vs. necrosis) using techniques like flow cytometry with Annexin V/PI staining.
-
-
Mechanism of Action Studies:
-
For compounds showing significant activity, more in-depth studies can be initiated. For example, for antimicrobial candidates, enzyme inhibition assays (e.g., DNA gyrase, topoisomerase) could be performed.
-
For anticancer candidates, western blotting to probe for effects on key signaling pathways (e.g., apoptosis-related proteins like Bcl-2 and Bax, cell cycle regulators) would be informative.[9]
-
Caption: Tiered workflow for the biological evaluation of novel derivatives.
Hypothesized Mechanisms of Action
Based on the functional groups present in the 4,6-dichloro-5-nitronicotinic acid scaffold, several mechanisms of action can be postulated.
Antimicrobial Mechanism
The nitro group is often a pro-drug feature in antimicrobial agents. It can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can then damage cellular macromolecules, including DNA, leading to cell death. This is a well-established mechanism for nitro-heterocyclic drugs.
Caption: Hypothesized reductive activation mechanism for antimicrobial activity.
Anticancer Mechanism
The mechanism of anticancer activity could be multifaceted. The planar aromatic ring system might allow for intercalation into DNA, disrupting replication and transcription. Additionally, as seen with other nitro compounds, these derivatives could induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[9] The electron-deficient nature of the ring system could also lead to the inhibition of key enzymes involved in cancer cell proliferation through covalent or non-covalent interactions.
Conclusion and Future Directions
While the therapeutic potential of 4,6-dichloro-5-nitronicotinic acid derivatives remains to be directly demonstrated, a compelling case for their investigation can be built upon the established biological activities of structurally related compounds. The combination of a nicotinic acid scaffold with dichloro and nitro functionalization presents a unique opportunity to develop novel therapeutic agents, particularly in the realms of antimicrobial and anticancer chemotherapy. The proposed experimental workflows provide a clear roadmap for the synthesis and evaluation of these promising molecules. Future research should focus on synthesizing a library of these derivatives with diverse substitutions at the carboxylic acid position to establish structure-activity relationships. In-depth mechanistic studies on the most potent compounds will be crucial for their further development as clinical candidates. The exploration of this chemical space is a worthy endeavor that could lead to the discovery of next-generation therapies for infectious diseases and cancer.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4,6-Dichloro-5-nitronicotinic Acid
For researchers engaged in the complex landscape of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. 4,6-Dichloro-5-nitronicotinic acid, a halogenated and nitrated aromatic carboxylic acid, presents a multifaceted disposal challenge due to its combined chemical properties. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in an understanding of the chemical principles that dictate its hazardous nature.
Hazard Profile and Chemical Characteristics
A thorough understanding of a compound's properties is the foundation of its safe management. 4,6-Dichloro-5-nitronicotinic acid (CAS No. 1192263-83-4) is a solid organic compound whose hazard profile is dictated by its three primary functional groups: the dichlorinated pyridine ring, the nitro group, and the carboxylic acid moiety.[1] While specific toxicological data for this exact compound is limited, its characteristics can be inferred from analogous structures.
Table 1: Physicochemical and Hazard Properties of 4,6-Dichloro-5-nitronicotinic Acid and Related Compounds
| Property | Value / Information | Rationale / Source |
| Chemical Name | 4,6-Dichloro-5-nitronicotinic acid | - |
| CAS Number | 1192263-83-4 | [1] |
| Molecular Formula | C₆H₂Cl₂N₂O₄ | Inferred from structure |
| Physical State | Solid | Typical for similar small organic acids |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Potential High Toxicity | Based on data for dichloronicotinic acids and chlorinated nitroaromatics.[2][3][4][5] |
| Environmental Hazards | Potentially toxic to aquatic life.[4] Chlorinated organics are often persistent.[6] | Inferred from chlorinated and nitroaromatic compounds. |
| Reactivity Hazards | Incompatible with strong oxidizing agents, bases, and reducing agents.[5] | Based on functional group chemistry. |
| Hazardous Decomp. | Upon combustion, may produce Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen chloride (HCl) gas.[3][5] | Standard for chlorinated, nitrogen-containing organics. |
The 'Why' Behind the Protocol: Understanding the Trifecta of Risk
Effective safety protocols are built on a foundation of understanding why a substance is hazardous. The disposal procedure for 4,6-Dichloro-5-nitronicotinic acid is dictated by a trifecta of chemical risks:
-
The Chlorinated Organic Core: Chlorinated aromatic compounds are notoriously persistent in the environment.[6] Improper disposal, particularly via incineration at inadequate temperatures, can lead to the formation of highly toxic dioxins and hydrogen chloride gas.[6][7] For this reason, disposal must be handled by facilities equipped with high-temperature incinerators and off-gas scrubbing systems.[6]
-
The Nitroaromatic Group: Nitroaromatic compounds are widely recognized for their potential toxicity and environmental risk.[8] The nitro group makes the compound a potential oxidizing agent and can contribute to instability, especially when mixed with reactive or reducing materials.[9] While this specific compound is not rated as explosive, many nitro-containing compounds require careful handling to avoid hazardous reactions.[9]
-
The Carboxylic Acid Functionality: As an acid, this compound is corrosive and will react exothermically with bases. It can also react with chemicals like cyanides or sulfides to produce toxic gases. This necessitates strict segregation from basic and other incompatible waste streams.[10]
Mandatory Safety Precautions: PPE and Engineering Controls
Prior to handling any quantity of 4,6-Dichloro-5-nitronicotinic acid, including for waste disposal, the following controls must be in place:
-
Engineering Controls : All handling of the solid compound and its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[11] An eyewash station and safety shower must be readily accessible.[3][5]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.[5]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[2]
-
Body Protection : A lab coat must be worn. Ensure it is fully buttoned.[12]
-
Respiratory Protection : Generally not required when using a fume hood. If weighing large quantities outside of a containment hood, consult your institution's EHS for respirator requirements.
-
Step-by-Step Disposal Protocol
Disposal of 4,6-Dichloro-5-nitronicotinic acid must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Never attempt to dispose of this chemical down the drain or in regular trash.[13]
Step 1: Waste Characterization and Classification
-
The waste must be classified as Hazardous Chemical Waste .
-
Specifically, it falls into the category of Halogenated Organic Solids .[14] Due to the nitro group and acidic nature, it may have additional hazard classifications that must be noted.
Step 2: Waste Segregation
-
This is the most critical step to prevent dangerous reactions.
-
DO collect this waste in a dedicated container for halogenated organic solids.
-
DO NOT mix this waste with:
Step 3: Container Selection and Labeling
-
Container : Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) with a tightly sealing screw cap.[9][11] The container must be clean, dry, and in good condition.
-
Labeling : Affix a "Hazardous Waste" label to the container immediately. Fill it out completely and clearly, including:
-
The full chemical name: "Waste 4,6-Dichloro-5-nitronicotinic acid"
-
All identified hazards (e.g., "Irritant," "Toxic," "Corrosive")
-
The date accumulation started.
-
The name of the principal investigator and laboratory information.
-
Step 4: Accumulation and Storage
-
Keep the waste container tightly closed at all times, except when adding waste.[9][11]
-
Store the container in a designated satellite accumulation area, which must be within the laboratory where the waste is generated.
-
Ensure the storage location has secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Store away from incompatible materials as detailed in the segregation step and the table below.
Step 5: Final Disposal
-
Once the container is full (do not exceed 90% capacity[9]) or you are finished with the project, arrange for pickup through your institution's EHS office.
-
Follow their specific procedures for requesting a waste pickup.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of 4,6-Dichloro-5-nitronicotinic acid waste.
Caption: Disposal workflow for 4,6-Dichloro-5-nitronicotinic acid.
Incompatible Materials: A Critical Safety Summary
Mixing incompatible chemicals is a primary cause of laboratory accidents. The following table provides a non-exhaustive list of materials that must be kept separate from 4,6-Dichloro-5-nitronicotinic acid waste.
Table 2: Key Incompatibilities
| Chemical Class | Examples | Potential Hazard of Mixing |
| Bases | Sodium hydroxide, Amines, Carbonates | Violent exothermic reaction, neutralization.[10][16] |
| Strong Oxidizers | Perchloric acid, Nitrates, Permanganates | Unpredictable, potentially violent reaction.[3][5] |
| Reducing Agents | Metal hydrides, Finely powdered metals | Potentially violent reaction with the nitro group. |
| Reactive Metals | Sodium, Potassium, Magnesium | Exothermic reaction, generation of flammable hydrogen gas.[10][15] |
| Cyanides, Sulfides | Sodium cyanide, Iron sulfide | Generation of highly toxic hydrogen cyanide or hydrogen sulfide gas. |
By adhering to these scientifically grounded procedures, researchers can ensure the safe management and disposal of 4,6-Dichloro-5-nitronicotinic acid, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary authority.
References
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A Comprehensive Guide to the Safe Handling of 4,6-Dichloro-5-nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 4,6-Dichloro-5-nitronicotinic acid. As a potent, chlorinated nitroaromatic compound, stringent adherence to these protocols is critical to ensure personnel safety and environmental protection. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture in the laboratory.
Understanding the Hazard: A Toxicological and Chemical Profile
Based on data for the closely related compound, 4,6-Dichloro-5-nitropyrimidine, the primary hazards are presumed to be:
-
Skin Irritation: Causes skin irritation upon contact.[5]
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[5]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[5]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[6]
Given the general properties of this chemical class, it is prudent to treat 4,6-Dichloro-5-nitronicotinic acid as a substance with a high degree of acute toxicity and handle it with the utmost care.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling 4,6-Dichloro-5-nitronicotinic acid. The following table outlines the minimum required PPE for various laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Lab coat | Not generally required |
| Weighing and Aliquoting | Chemical splash goggles and face shield | Double-gloving with chemical-resistant gloves (Nitrile) | Chemical-resistant lab coat or apron | N95 dust mask or a fitted respirator |
| In-Solution Handling | Chemical splash goggles | Chemical-resistant gloves (Nitrile) | Chemical-resistant lab coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (Neoprene or Butyl rubber over Nitrile) | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (Nitrile) | Chemical-resistant lab coat | Not generally required if waste is sealed |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure risk. The following diagram illustrates the key stages of handling 4,6-Dichloro-5-nitronicotinic acid.
Caption: Workflow for the safe handling of 4,6-Dichloro-5-nitronicotinic acid.
Step-by-Step Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area.[7][8]
-
Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[7]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Weighing and Preparation of Solutions:
-
All weighing and aliquoting of the solid compound must be conducted in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.
-
Wear double gloves, a lab coat, and chemical splash goggles.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solid to the solvent slowly in a certified chemical fume hood.
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to a spill or exposure is critical.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For spills larger than what can be safely handled by laboratory personnel, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[9]
-
Clean the Spill:
-
For solid spills, carefully sweep the material into a designated waste container. Avoid creating dust.
-
For liquid spills, once absorbed, carefully scoop the absorbent material into a labeled, sealed container for hazardous waste.[10]
-
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[10][11] All cleaning materials must be disposed of as hazardous waste.[10]
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[8][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Caption: Emergency response workflow for a chemical spill.
Disposal Plan: Responsible Waste Management
Due to its chlorinated and nitrated nature, 4,6-Dichloro-5-nitronicotinic acid and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, paper towels, and weighing boats, should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions and rinseates should be collected in a separate, compatible, and clearly labeled container.
-
Labeling: All waste containers must be labeled as "Hazardous Waste: Halogenated Organic Material" and include the full chemical name.[15][16][17]
Disposal Procedure:
-
Store waste in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management vendor.
References
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PubChem. 4,6-Dichloro-5-nitropyrimidine. National Center for Biotechnology Information. [Link]
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Cole-Parmer. Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid. [Link]
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Massachusetts Institute of Technology. procedure for disposing of hazardous waste. MIT Department of Chemistry. [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Active AgriScience. Emergency Response Plan. [Link]
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Unknown. hazardous waste segregation. [Link]
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Pandey, A., et al. (2012). Degradation of chlorinated nitroaromatic compounds. Reviews in Environmental Science and Bio/Technology, 11(1), 1-20. [Link]
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Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
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University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]
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Li, H., et al. (2010). Eco-toxicity of Three Nitroaromatics Pollutants to Freshwater Fish Exposed to Controlled Conditions. 2010 WASE International Conference on Information Engineering. [Link]
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Pandey, A., et al. (2011). Degradation of chlorinated nitroaromatic compounds. Reviews in Environmental Science and Bio/Technology, 11, 1-20. [Link]
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PubChem. 5-Nitronicotinic acid. National Center for Biotechnology Information. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
